molecular formula C27H44N7O18P3S B15551604 3-Oxo-4-methyl-pentanoyl-CoA

3-Oxo-4-methyl-pentanoyl-CoA

货号: B15551604
分子量: 879.7 g/mol
InChI 键: NVBSRDSMDMDKDD-UNJBKMQWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Oxo-4-methyl-pentanoyl-CoA is a useful research compound. Its molecular formula is C27H44N7O18P3S and its molecular weight is 879.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H44N7O18P3S

分子量

879.7 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methyl-3-oxopentanethioate

InChI

InChI=1S/C27H44N7O18P3S/c1-14(2)15(35)9-18(37)56-8-7-29-17(36)5-6-30-25(40)22(39)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-21(51-53(41,42)43)20(38)26(50-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-14,16,20-22,26,38-39H,5-11H2,1-4H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20+,21+,22-,26-/m0/s1

InChI 键

NVBSRDSMDMDKDD-UNJBKMQWSA-N

产品来源

United States

Foundational & Exploratory

The Role of 3-Oxo-4-methyl-pentanoyl-CoA in Leucine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine (B10760876), an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and energy metabolism. Its catabolism is a vital metabolic pathway, and dysregulation is associated with several inborn errors of metabolism. This technical guide provides an in-depth exploration of the canonical leucine catabolism pathway. It also addresses the identity and hypothetical role of 3-Oxo-4-methyl-pentanoyl-CoA, a molecule not present in the established pathway but of interest for its potential involvement in alternative metabolic routes.

The Canonical Pathway of Leucine Catabolism

The breakdown of leucine occurs primarily in the mitochondria and involves a series of enzymatic reactions that convert the amino acid into acetoacetate (B1235776) and acetyl-CoA, which can then enter the citric acid cycle for energy production.

The catabolism of leucine begins with its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA.[1] Isovaleryl-CoA then undergoes a four-step process involving dehydrogenation, carboxylation, hydration, and finally, a thioester hydrolysis to form acetyl-CoA and acetoacetate.[1]

Key Enzymatic Steps and Intermediates

The established pathway of leucine catabolism is a multi-step process involving several key enzymes and intermediates.

Leucine_Catabolism

Quantitative Data on Key Enzymes
EnzymeSubstrate(s)Product(s)Cofactor(s)Cellular Location
Branched-Chain Amino Acid Transaminase (BCAT)Leucine, α-Ketoglutarateα-Ketoisocaproate, GlutamatePyridoxal Phosphate (B84403)Mitochondria, Cytosol
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)α-Ketoisocaproate, NAD+, CoAIsovaleryl-CoA, NADH, CO2TPP, Lipoate, FADMitochondria
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA, FAD3-Methylcrotonyl-CoA, FADH2FADMitochondria
3-Methylcrotonyl-CoA Carboxylase (MCC)3-Methylcrotonyl-CoA, ATP, HCO3-3-Methylglutaconyl-CoA, ADP, PiBiotinMitochondria
3-Methylglutaconyl-CoA Hydratase (MGH)3-Methylglutaconyl-CoA, H2Oβ-Hydroxy-β-methylglutaryl-CoA-Mitochondria
HMG-CoA Lyase (HMGCL)β-Hydroxy-β-methylglutaryl-CoAAcetoacetate, Acetyl-CoA-Mitochondria
Experimental Protocol: Assay of Isovaleryl-CoA Dehydrogenase (IVD) Activity

This protocol describes a method for measuring the activity of IVD, a key enzyme in leucine catabolism, in purified enzyme preparations or mitochondrial extracts.

Principle: The activity of IVD is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of isovaleryl-CoA.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • n-Octyl β-D-glucopyranoside (2 mM)

  • Phenazine methosulfate (PMS) (2 mM)

  • 2,6-Dichlorophenolindophenol (DCPIP) (2 mM)

  • Isovaleryl-CoA (10 mM)

  • Purified IVD or mitochondrial extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, n-octyl β-D-glucopyranoside, PMS, and DCPIP.

  • Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding isovaleryl-CoA.

  • Monitor the decrease in absorbance at 600 nm for 5-10 minutes. The rate of DCPIP reduction is proportional to the IVD activity.

  • Calculate the enzyme activity using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

IVD_Assay_Workflow

The Identity of this compound

Chemical database searches reveal that "this compound" is a synonymous term for β-Ketoisocaproyl-CoA . The structure of this molecule features a ketone group at the beta-carbon (C3) relative to the thioester linkage, in contrast to the alpha-ketoacid, α-ketoisocaproate, which is the initial product of leucine transamination.

Hypothetical Role and Formation of this compound

Currently, there is no direct evidence from established metabolic pathways for the formation of this compound during leucine catabolism. However, its formation is theoretically plausible through the action of a thiolase enzyme on a derivative of isovaleryl-CoA.

Thiolases are a class of enzymes that catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[2][3] While their primary role is in fatty acid β-oxidation and biosynthesis, some thiolases exhibit broad substrate specificity.[4] It is conceivable that a thiolase could catalyze the condensation of acetyl-CoA with isobutyryl-CoA (a metabolite that can be derived from valine or from alternative leucine breakdown) to form this compound. Alternatively, a yet-to-be-characterized enzyme could catalyze the oxidation of isovaleryl-CoA at the beta-position.

Hypothetical_Formation

The physiological significance of such a reaction, if it occurs, is unknown. It could represent a minor, alternative catabolic route or a salvage pathway under specific metabolic conditions or in certain organisms. Further research, including metabolomic studies and enzyme characterization, is required to determine if this compound is a bona fide metabolite of leucine catabolism and to elucidate its potential role.

Conclusion

The catabolism of leucine is a well-defined metabolic pathway crucial for amino acid homeostasis and energy production. The canonical pathway proceeds through a series of well-characterized enzymatic steps, ultimately yielding acetoacetate and acetyl-CoA. The molecule this compound, also known as β-Ketoisocaproyl-CoA, is not an intermediate in this established pathway. While its formation is theoretically possible through the action of enzymes such as thiolases, there is currently no direct experimental evidence to support its role in leucine catabolism. The potential existence of alternative or minor pathways involving this molecule represents an intriguing area for future investigation in the field of amino acid metabolism.

References

The Metabolic Crossroads of Leucine Catabolism: A Technical Guide to the Enzymes, Intermediates, and Clinical Significance of 3-Oxo-4-methyl-pentanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway primarily responsible for the breakdown of the essential amino acid, leucine (B10760876). While a direct biosynthetic pathway for 3-oxo-4-methyl-pentanoyl-CoA is not a canonical metabolic route, its formation is plausible through the action of 3-oxoacid CoA-transferase on an intermediate of leucine catabolism. This document details the core enzymatic steps of leucine degradation, presenting quantitative kinetic data, comprehensive experimental protocols, and visualizations of the involved pathways. Furthermore, it delves into the clinical relevance of this pathway, highlighting its importance in inborn errors of metabolism and its emerging role as a target in drug development, particularly in oncology.

Introduction: The Central Role of Leucine Catabolism

Leucine is a branched-chain amino acid (BCAA) crucial for protein synthesis and various physiological signaling processes, including the activation of the mTOR pathway which regulates cell growth and proliferation.[1][2] The catabolism of leucine is a critical metabolic pathway that not only disposes of excess leucine but also provides the cell with important intermediates such as acetyl-CoA and acetoacetate (B1235776), which can be utilized for energy production.[3][4] Dysregulation of this pathway is associated with several inherited metabolic disorders, underscoring its clinical significance.[5][6]

The molecule of interest, this compound, is not a primary intermediate in the canonical leucine degradation pathway. However, evidence suggests its potential formation from 3-oxo-4-methylpentanoate by the enzyme 3-oxoacid CoA-transferase (EC 2.8.3.5), which is known to act on a variety of 3-oxoacids.[7][8][9] This guide will therefore focus on the established leucine catabolism pathway as the primary context for understanding the potential metabolism of this compound.

The Leucine Catabolism Pathway

The breakdown of leucine occurs primarily within the mitochondria and involves a series of enzymatic reactions. The core pathway is outlined below.

Diagram of the Leucine Catabolism Pathway

Leucine_Catabolism cluster_alternative Potential Alternative Reaction Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-ketoacid dehydrogenase complex Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase (IVD) Oxo_methylpentanoate 3-Oxo-4-methylpentanoate Isovaleryl_CoA->Oxo_methylpentanoate ? Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-Methylcrotonyl-CoA carboxylase (MCC) HMG_CoA (S)-3-Hydroxy-3- methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA 3-Methylglutaconyl-CoA hydratase (MGH) Acetoacetate Acetoacetate HMG_CoA->Acetoacetate 3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL) Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA 3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL) Oxo_methylpentanoyl_CoA This compound Oxo_methylpentanoate->Oxo_methylpentanoyl_CoA 3-Oxoacid CoA-transferase

Caption: The canonical leucine catabolism pathway and a potential side reaction.

Key Enzymes and Reactions

The primary enzymes involved in the catabolism of leucine are detailed in the following sections.

  • Reaction: Catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[10][11]

  • Cofactor: Flavin adenine (B156593) dinucleotide (FAD).[12]

  • Clinical Significance: Deficiency of IVD leads to isovaleric acidemia, an autosomal recessive disorder characterized by the accumulation of isovaleric acid.[6]

  • Reaction: Catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[13]

  • Cofactor: Biotin.[13]

  • Clinical Significance: Deficiency in MCC is an autosomal recessive disorder that can range from asymptomatic to severe metabolic crises.[13]

  • Reaction: Catalyzes the hydration of 3-methylglutaconyl-CoA to (S)-3-hydroxy-3-methylglutaryl-CoA.

  • Clinical Significance: Deficiency of MGH is a rare autosomal recessive disorder of leucine metabolism.[5]

  • Reaction: Cleaves (S)-3-hydroxy-3-methylglutaryl-CoA into acetoacetate and acetyl-CoA.[14]

  • Clinical Significance: HMGCL deficiency is a rare autosomal recessive disorder affecting both leucine metabolism and ketogenesis.[14]

  • Reaction: This enzyme can transfer a CoA group from a donor like succinyl-CoA to a 3-oxoacid. It has been shown to have activity towards 3-oxo-4-methylpentanoate.[7][8][9] This provides a potential route for the formation of this compound from an intermediate that could be derived from isovaleryl-CoA.

Quantitative Data

The following tables summarize key quantitative data for the enzymes of the leucine catabolism pathway.

EnzymeOrganismSubstrateKm (µM)Vmax (units)kcat/Km (M-1s-1)Reference(s)
Isovaleryl-CoA DehydrogenaseHuman (fibroblast)Isovaleryl-CoA2251 pmol 3H2O/min/mg protein-[15]
3-Hydroxy-3-methylglutaryl-CoA LyaseBovine(S)-HMG-CoA---[16]
3-Hydroxy-3-methylglutaryl-CoA LyaseHuman (recombinant)(S)-HMG-CoA--6.4 x 10-3 (H233A mutant)[14]
3-Hydroxy-3-methylglutaryl-CoA LyaseHuman (recombinant)(S)-HMG-CoA--1.3 x 10-5 (D42N mutant)[14]

Note: Comprehensive kinetic data for all enzymes across various species is extensive and beyond the scope of this summary. The provided data represents examples found in the literature.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the enzymes of the leucine catabolism pathway.

Enzyme Assays

A common method is the tritium (B154650) release assay.[15]

  • Principle: This assay measures the release of tritium (3H) from [2,3-3H]isovaleryl-CoA as it is converted to 3-methylcrotonyl-CoA.

  • Procedure Outline:

    • Fibroblast or tissue homogenates are incubated with [2,3-3H]isovaleryl-CoA.

    • The reaction is stopped, and the unreacted substrate is separated from the released 3H2O, typically using an ion-exchange column.

    • The radioactivity of the collected 3H2O is measured by liquid scintillation counting.

    • To determine specific IVD activity, a parallel reaction is run in the presence of an IVD inhibitor, such as (methylenecyclopropyl)acetyl-CoA, to account for non-specific tritium release.[15]

A radiochemical assay is frequently employed.[17]

  • Principle: This assay measures the incorporation of radiolabeled bicarbonate (H14CO3-) into 3-methylcrotonyl-CoA.

  • Procedure Outline:

    • Cell lysates (fibroblasts or leukocytes) are incubated with 3-methylcrotonyl-CoA, ATP, and NaH14CO3.

    • The reaction is stopped, and the radiolabeled product, 3-methylglutaconyl-CoA, is separated from the unreacted bicarbonate.

    • The amount of incorporated radioactivity is quantified to determine enzyme activity.

A coupled assay can be used to screen for deficiencies in MCC, MGH, and HMGCL.[18]

  • Principle: This method uses 3-methylcrotonyl-CoA and NaH14CO3 as starting substrates. The sequential action of MCC, MGH, and HMGCL produces radiolabeled acetoacetate and unlabeled acetyl-CoA. The products are then analyzed by high-performance liquid chromatography (HPLC).

  • Procedure Outline:

    • Cell extracts are incubated with 3-methylcrotonyl-CoA and NaH14CO3.

    • The reaction is allowed to proceed, and then stopped.

    • The reaction mixture is analyzed by HPLC to separate and quantify the substrates and products, allowing for the identification of the specific enzyme deficiency based on the accumulation of intermediates.

Protein Expression and Purification
  • Expression System: E. coli is a common host for expressing recombinant human IVD.[19]

  • Purification Strategy:

    • The IVD gene is cloned into an expression vector, often with an affinity tag (e.g., His-tag).[19]

    • The protein is overexpressed in E. coli.

    • The cells are lysed, and the soluble fraction is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Further purification steps, such as ion-exchange and size-exclusion chromatography, can be used to achieve high purity.[20]

  • Expression System: Human HMGCL has been successfully expressed in E. coli.[21]

  • Purification Strategy:

    • The HMGCL cDNA is cloned into an appropriate expression vector.

    • Following expression in E. coli, the soluble, active enzyme can be purified using a combination of chromatographic techniques.

Diagram of a General Experimental Workflow for Enzyme Characterization

Experimental_Workflow start Gene of Interest cloning Cloning into Expression Vector start->cloning expression Protein Expression (e.g., E. coli) cloning->expression purification Protein Purification (e.g., Chromatography) expression->purification characterization Enzyme Characterization purification->characterization assay Enzyme Assay characterization->assay kinetics Kinetic Analysis characterization->kinetics structural Structural Studies (e.g., Crystallography) characterization->structural

Caption: A generalized workflow for recombinant enzyme production and characterization.

Clinical Relevance and Drug Development

Inborn Errors of Metabolism

Deficiencies in the enzymes of the leucine catabolism pathway lead to a group of genetic disorders known as organic acidemias. These include:

  • Isovaleric Acidemia (IVA): Caused by a deficiency of isovaleryl-CoA dehydrogenase.[6]

  • 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC Deficiency): Results from defects in the MCCC1 or MCCC2 genes.[22]

  • 3-Methylglutaconic Aciduria: Can be caused by a deficiency in 3-methylglutaconyl-CoA hydratase.[23]

  • 3-Hydroxy-3-methylglutaric Aciduria: Caused by a deficiency of HMG-CoA lyase.[14]

These disorders are typically diagnosed through newborn screening and are managed with dietary restrictions of leucine and supplementation with compounds like carnitine and glycine.

Drug Development

The leucine metabolic pathway is gaining attention as a potential target for therapeutic intervention, particularly in cancer.

  • Oncology: Some cancers, such as Acute Myeloid Leukemia (AML), have shown a dependence on leucine metabolism.[24][25] Strategies involving leucine deprivation or inhibition of enzymes in the catabolic pathway are being explored as potential anti-cancer therapies.[25]

Conclusion

The catabolism of leucine is a fundamental metabolic pathway with significant implications for human health. While the direct biosynthesis of this compound is not a major metabolic route, its potential formation via 3-oxoacid CoA-transferase highlights the interconnectedness of metabolic pathways. A thorough understanding of the enzymes, intermediates, and regulation of leucine catabolism is essential for diagnosing and treating related metabolic disorders and for developing novel therapeutic strategies targeting diseases with altered metabolic dependencies. This guide provides a foundational resource for researchers and clinicians working in this critical area of metabolism.

References

The Enigmatic Intermediate: A Technical Guide to 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-4-methyl-pentanoyl-Coenzyme A (CoA) is a branched-chain acyl-CoA thioester. While not a central metabolite, its formation is indicative of the substrate promiscuity of certain enzymes involved in core metabolic pathways. This technical guide provides a comprehensive overview of the discovery, characterization, and putative metabolic role of 3-Oxo-4-methyl-pentanoyl-CoA. It includes detailed, adaptable experimental protocols for its synthesis and analysis, quantitative data for related enzyme activities, and visual representations of its metabolic context and characterization workflow. This document serves as a foundational resource for researchers investigating branched-chain fatty acid metabolism, enzyme substrate specificity, and the biosynthesis of novel acyl-CoA species.

Discovery and Initial Characterization

The existence of this compound as a biochemical entity is primarily inferred from substrate specificity studies of the enzyme 3-oxoacid CoA-transferase (EC 2.8.3.5). Seminal work in the mid-20th century by researchers including Lynen, Ochoa, and Stern established the fundamental reactions of fatty acid metabolism.[1][2] Their investigations into CoA transferases revealed that these enzymes, while primarily acting on substrates like acetoacetate, could also process other 3-oxoacids.

Specifically, studies on 3-oxoacid CoA-transferase from various sources demonstrated that it could utilize a range of 3-oxoacid acceptors, including 3-oxo-4-methylpentanoate, albeit at a slower rate than its primary substrates.[1][2] The enzymatic reaction, which transfers a CoA moiety from a donor like succinyl-CoA to the 3-oxoacid, is the basis for the "discovery" of its corresponding acyl-CoA.

The reaction is as follows:

Succinyl-CoA + 3-Oxo-4-methyl-pentanoic acid ⇌ Succinate + this compound

Direct isolation and characterization of this compound from biological sources are not well-documented, suggesting it is likely a low-abundance, transient intermediate.

Putative Metabolic Significance

This compound is believed to be an intermediate in a side-pathway of the degradation of the branched-chain amino acid leucine (B10760876) . The catabolism of leucine produces isovaleryl-CoA, which can be further metabolized. A plausible pathway for the formation of 3-Oxo-4-methyl-pentanoic acid, the precursor to this compound, involves the condensation of isobutyryl-CoA and a two-carbon unit.

The following diagram illustrates a putative metabolic pathway for the formation and subsequent processing of this compound.

metabolic_pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Isobutyryl_CoA Isobutyryl-CoA Isovaleryl_CoA->Isobutyryl_CoA Degradation Steps OMPA 3-Oxo-4-methyl-pentanoic acid Isobutyryl_CoA->OMPA Condensation Acetyl_CoA Acetyl-CoA Acetyl_CoA->OMPA TCA TCA Cycle Acetyl_CoA->TCA OMP_CoA This compound OMPA->OMP_CoA 3-oxoacid CoA-transferase (EC 2.8.3.5) OMP_CoA->Acetyl_CoA Thiolysis Succinate Succinate OMP_CoA->Succinate Propionyl_CoA Propionyl-CoA OMP_CoA->Propionyl_CoA Thiolysis Succinyl_CoA Succinyl-CoA Succinyl_CoA->OMP_CoA Propionyl_CoA->TCA

Putative metabolic pathway of this compound.

Quantitative Data

Specific kinetic data for this compound is scarce in the literature. The following table summarizes representative kinetic parameters for the enzyme 3-oxoacid CoA-transferase with various substrates. The values for 3-oxo-4-methylpentanoate are expected to be in a similar range, likely with a higher Km and lower Vmax compared to acetoacetate, reflecting its status as a slower substrate.

Enzyme SourceSubstrateCoA DonorKm (mM)Relative Vmax (%)Reference
Pig HeartAcetoacetateSuccinyl-CoA0.4100Stern et al., 1956
Pig Heart3-OxopentanoateSuccinyl-CoA-80Stern et al., 1956
Pig Heart3-OxohexanoateSuccinyl-CoA-65Stern et al., 1956
Peptostreptococcus elsdeniiAcetatePropionyl-CoA1.2-Tung & Wood, 1975
Peptostreptococcus elsdeniiPropionateAcetyl-CoA0.9-Tung & Wood, 1975

Note: '-' indicates data not available. The data for Pig Heart enzyme did not specify Km for all substrates but provided relative activities.

Experimental Protocols

As specific protocols for this compound are not published, the following sections provide detailed, adaptable methodologies for its synthesis and characterization based on established procedures for other acyl-CoA thioesters.

Enzymatic Synthesis of this compound

This protocol utilizes a CoA transferase to synthesize the target molecule.

Materials:

  • 3-Oxo-4-methyl-pentanoic acid (precursor)

  • Succinyl-CoA (or Acetyl-CoA)

  • Coenzyme A (free acid)

  • Purified 3-oxoacid CoA-transferase (e.g., from pig heart or recombinant source)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl2 (10 mM)

  • Dithiothreitol (DTT, 1 mM)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of 100 mM Tris-HCl (pH 8.0), 10 µL of 100 mM MgCl2, 10 µL of 10 mM DTT, 20 µL of 10 mM 3-Oxo-4-methyl-pentanoic acid, 20 µL of 10 mM Succinyl-CoA, and water to a final volume of 190 µL.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of purified 3-oxoacid CoA-transferase (concentration to be optimized).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Purification:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to remove salts and unreacted precursors.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water with 0.1% trifluoroacetic acid).

  • Analysis and Quantification: Analyze the purified fraction by reverse-phase HPLC, monitoring at 260 nm (adenine base of CoA). Quantify using a standard curve of a known acyl-CoA. Confirm the identity by mass spectrometry.

Characterization by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): Calculate the expected mass of [M+H]+ for this compound.

  • Product Ions: Fragment the precursor ion and monitor for characteristic CoA fragments (e.g., m/z corresponding to the pantetheine (B1680023) moiety).

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a novel acyl-CoA like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursor 3-Oxo-4-methyl- pentanoic acid Reaction Enzymatic Reaction Precursor->Reaction CoA_Donor Succinyl-CoA CoA_Donor->Reaction Enzyme 3-oxoacid CoA-transferase Enzyme->Reaction SPE Solid-Phase Extraction (C18) Reaction->SPE HPLC_purify Preparative HPLC SPE->HPLC_purify HPLC_analyze Analytical HPLC (Quantification) HPLC_purify->HPLC_analyze MS Mass Spectrometry (Identity Confirmation) HPLC_purify->MS NMR NMR Spectroscopy (Structural Elucidation) HPLC_purify->NMR

General workflow for synthesis and characterization.

Conclusion

This compound represents a fascinating example of a minor metabolite whose existence is dictated by the broad substrate acceptance of a major metabolic enzyme. While not a primary player in cellular metabolism, its study can provide valuable insights into the flexibility of metabolic networks and the potential for the generation of novel bioactive molecules. The methodologies outlined in this guide provide a robust framework for the synthesis and detailed characterization of this and other rare acyl-CoA species, paving the way for a deeper understanding of their potential roles in health and disease.

References

The Function of 3-Oxo-4-methyl-pentanoyl-CoA in Mitochondrial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-4-methyl-pentanoyl-CoA is a Coenzyme A (CoA) thioester that participates in mitochondrial metabolism. Although not a central intermediate in major metabolic pathways, it is recognized as a substrate for the mitochondrial enzyme 3-oxoacid CoA-transferase (SCOT; EC 2.8.3.5). This enzyme is pivotal in the metabolism of ketone bodies and the degradation of branched-chain amino acids, particularly leucine (B10760876). This guide provides a comprehensive overview of the function of this compound, detailing its metabolic context, the enzymes that interact with it, and its potential role in cellular energy homeostasis. The guide also presents quantitative data for related reactions, detailed experimental protocols for relevant enzyme assays, and visualizations of the pertinent metabolic pathways.

Introduction to this compound and its Metabolic Context

This compound is the activated acyl-CoA form of 3-oxo-4-methylpentanoate. Its structure suggests a close relationship with the metabolism of the branched-chain amino acid (BCAA) leucine. The catabolism of BCAAs is a crucial source of energy, particularly in skeletal muscle, and provides precursors for the synthesis of other biomolecules.[1][2] This process occurs primarily within the mitochondria.

The involvement of this compound in mitochondrial metabolism is primarily through its interaction with 3-oxoacid CoA-transferase (SCOT).[3][4][5][6] This enzyme facilitates the transfer of CoA from a donor, typically succinyl-CoA, to a 3-oxoacid, thereby activating it for further metabolism. While the primary substrates for SCOT in human metabolism are the ketone bodies acetoacetate (B1235776) and, to a lesser extent, other 3-oxoacids, the enzyme exhibits a degree of substrate promiscuity, and is capable of acting on 3-oxo-4-methylpentanoate.[3][4][5][6]

The Role of 3-Oxoacid CoA-Transferase (SCOT)

SCOT plays a critical role in the utilization of ketone bodies as an energy source in extrahepatic tissues. During periods of fasting, starvation, or a ketogenic diet, the liver produces ketone bodies (acetoacetate and β-hydroxybutyrate) from fatty acid oxidation. These are released into the bloodstream and taken up by tissues such as the heart, brain, and skeletal muscle. In the mitochondria of these tissues, SCOT catalyzes the first committed step in ketone body utilization: the transfer of CoA from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. Acetoacetyl-CoA is then cleaved by thiolase to produce two molecules of acetyl-CoA, which can enter the citric acid cycle for ATP production.

The reaction catalyzed by SCOT is:

Succinyl-CoA + a 3-oxoacid ⇌ Succinate + a 3-oxoacyl-CoA [4][6]

In the context of the topic of this guide, the reaction would be:

Succinyl-CoA + 3-oxo-4-methylpentanoate ⇌ Succinate + this compound

Signaling Pathways and Metabolic Regulation

The catabolism of BCAAs is tightly regulated to meet the metabolic demands of the cell and to prevent the accumulation of toxic intermediates.[7][8] The primary point of regulation is the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which catalyzes the irreversible oxidative decarboxylation of the α-ketoacids derived from BCAAs.[1][2] The activity of BCKDH is controlled by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which inactivate and activate the complex, respectively.[1]

The regulation of SCOT is primarily at the level of substrate availability and tissue-specific expression. The liver, for instance, lacks SCOT, which prevents it from consuming the ketone bodies it produces.

The signaling pathways that influence BCAA metabolism and ketone body utilization are complex and involve hormonal signals such as insulin (B600854) and glucagon, as well as nutrient-sensing pathways like mTOR and AMPK.[9] Leucine, in particular, is a potent activator of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth.[10]

BCAA Catabolism Regulation Leucine Leucine BCAT BCAT Leucine->BCAT Transamination mTORC1 mTORC1 Leucine->mTORC1 Activates alpha_KIC α-Ketoisocaproate BCAT->alpha_KIC BCKDH BCKDH alpha_KIC->BCKDH Oxidative Decarboxylation Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA TCA_Cycle TCA Cycle & Ketogenesis Isovaleryl_CoA->TCA_Cycle BCKDK BCKDK (Kinase) BCKDK->BCKDH Inhibits PPM1K PPM1K (Phosphatase) PPM1K->BCKDH Activates mTORC1->BCKDK Inhibits

Figure 1: Simplified overview of the regulation of leucine catabolism. Leucine activates mTORC1, which in turn inhibits the BCKDH kinase (BCKDK), leading to the activation of the BCKDH complex and promoting leucine breakdown.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in Leucine and Ketone Body Metabolism

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (units)Reference
3-Oxoacid CoA-Transferase (SCOT) AcetoacetatePig Heart~50Not specified[11]
Succinyl-CoAPig Heart~40Not specified[11]
Branched-Chain Aminotransferase (BCAT) LeucineRat Skeletal Muscle~700Not specified[1]
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) α-KetoisocaproateRat Liver15-30Not specified[1][2]
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoAHuman Liver~2.5Not specified[12]
3-Methylcrotonyl-CoA Carboxylase (MCC) 3-Methylcrotonyl-CoAHuman~70Not specified[12]
3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) HMG-CoABovine Liver~3.6Not specified[13]

Note: Vmax values are highly dependent on the specific assay conditions and enzyme preparation and are therefore often not directly comparable across studies.

Experimental Protocols

Assay for 3-Oxoacid CoA-Transferase (SCOT) Activity

This protocol is adapted from methods used to measure SCOT activity with its natural substrate, acetoacetate, and can be modified to test for activity with 3-oxo-4-methylpentanoate. The assay measures the formation of the 3-oxoacyl-CoA product, which absorbs light at a specific wavelength.

Principle:

The formation of the enolate ion of a 3-oxoacyl-CoA in the presence of Mg²⁺ results in an increase in absorbance at approximately 303-313 nm.

Materials:

  • Mitochondrial extract or purified SCOT enzyme

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • MgCl₂ (e.g., 20 mM)

  • Dithiothreitol (DTT) (e.g., 1 mM)

  • Succinyl-CoA

  • 3-oxo-4-methylpentanoate (or acetoacetate as a positive control)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.

  • Add the mitochondrial extract or purified enzyme to the reaction mixture.

  • Add succinyl-CoA to the mixture.

  • Initiate the reaction by adding 3-oxo-4-methylpentanoate.

  • Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 310 nm) over time.

  • The rate of change in absorbance is proportional to the enzyme activity.

SCOT Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Mito_Extract Mitochondrial Extract or Purified SCOT Mix_Components Combine Enzyme, Reaction Mix, and Substrates Mito_Extract->Mix_Components Reaction_Mix Reaction Mixture (Buffer, MgCl2, DTT) Reaction_Mix->Mix_Components Substrates Substrates (Succinyl-CoA, 3-Oxo-4-methylpentanoate) Substrates->Mix_Components Spectrophotometer Measure Absorbance (e.g., 310 nm) over time Mix_Components->Spectrophotometer Calculate_Rate Calculate Rate of Absorbance Change Spectrophotometer->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Figure 2: General workflow for the spectrophotometric assay of 3-oxoacid CoA-transferase (SCOT) activity.
Analysis of Acyl-CoA Thioesters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species in biological samples.[14][15][16]

Principle:

Acyl-CoA molecules are extracted from cells or tissues, separated by reverse-phase liquid chromatography, and then detected by a mass spectrometer. The mass spectrometer is set to monitor specific parent-to-daughter ion transitions for each acyl-CoA of interest, allowing for highly specific quantification.

Materials:

  • Cell or tissue samples

  • Extraction solvent (e.g., acetonitrile/isopropanol/water)

  • Internal standards (e.g., odd-chain acyl-CoAs)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Extraction: Homogenize cell or tissue samples in cold extraction solvent containing internal standards.

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.

  • Quantification: Quantify the amount of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.

Acyl-CoA Analysis Workflow Sample Cell/Tissue Sample Extraction Extraction with Internal Standards Sample->Extraction Centrifugation Protein Precipitation (Centrifugation) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant->Drying Reconstitution Reconstitute in LC-MS Buffer Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Data Analysis and Quantification LC_MS->Quantification

Figure 3: A typical workflow for the analysis of acyl-CoA thioesters from biological samples using LC-MS/MS.

Role in Disease and Potential for Drug Development

Defects in the catabolism of branched-chain amino acids can lead to serious metabolic disorders, such as Maple Syrup Urine Disease (MSUD), which is caused by a deficiency in the BCKDH complex.[12] While no specific diseases have been directly linked to the metabolism of this compound, its connection to ketone body and BCAA metabolism suggests that its levels could be altered in conditions of metabolic stress, such as diabetes, obesity, and inborn errors of metabolism.

The enzymes of the BCAA catabolic pathway are potential targets for drug development. For example, inhibitors of BCKDK could be used to increase the activity of the BCKDH complex and promote BCAA catabolism, which may be beneficial in conditions associated with elevated BCAA levels, such as insulin resistance.[8] Conversely, targeting SCOT could modulate ketone body utilization in specific tissues.

Conclusion

This compound is a mitochondrial metabolite that is formed through the action of 3-oxoacid CoA-transferase on its corresponding 3-oxoacid. While it is not a major intermediate in the central metabolic pathways, its existence highlights the metabolic flexibility of mitochondria and the broad substrate specificity of some of its enzymes. Its function is intrinsically linked to the well-established pathways of leucine degradation and ketone body utilization. Further research is needed to fully elucidate the physiological and pathological significance of this and other minor acyl-CoA species in mitochondrial metabolism. The experimental approaches outlined in this guide provide a framework for investigating the role of such molecules in health and disease.

References

3-Oxo-4-methyl-pentanoyl-CoA: A Potential Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Oxo-4-methyl-pentanoyl-CoA is a transient metabolic intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine (B10760876). While playing a crucial role in normal energy metabolism, its accumulation in biological fluids is indicative of a severe metabolic disruption. This technical guide provides a comprehensive overview of this compound, its association with the inborn error of metabolism, Maple Syrup Urine Disease (MSUD), and the analytical methodologies for its detection and quantification. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development for metabolic disorders.

Biochemical Context: Branched-Chain Amino Acid Catabolism

The catabolism of the three branched-chain amino acids—leucine, isoleucine, and valine—is a critical process for energy production, particularly in skeletal muscle, heart, kidneys, and brain. This multi-step process, primarily occurring within the mitochondria, involves a series of enzymatic reactions to convert these amino acids into intermediates that can enter the citric acid cycle.

The initial steps are common for all three BCAAs, involving a transamination reaction catalyzed by branched-chain aminotransferase (BCAT) to form their respective α-keto acids. This is followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKD) complex. A deficiency in this enzyme complex leads to the pathological condition known as Maple Syrup Urine Disease (MSUD).[1][2]

In the specific catabolic pathway of leucine, α-ketoisocaproate, the α-keto acid of leucine, is decarboxylated by the BCKD complex to form isovaleryl-CoA. Subsequent reactions, including dehydrogenation and carboxylation, lead to the formation of 3-methylcrotonyl-CoA, which is then carboxylated to 3-methylglutaconyl-CoA. Following hydration, the pathway proceeds to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is ultimately cleaved into acetyl-CoA and acetoacetate. This compound is an intermediate in this intricate pathway.

Association with Metabolic Disorders: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the BCKD complex.[1][3] This enzymatic block prevents the normal breakdown of leucine, isoleucine, and valine, leading to the accumulation of these amino acids and their corresponding α-keto acids in the blood, urine, and cerebrospinal fluid.[1][2] The name of the disease is derived from the characteristic sweet odor of the urine of affected individuals, resembling that of maple syrup.[1]

The buildup of these compounds, particularly leucine and its α-keto acid, α-ketoisocaproic acid, is neurotoxic and can lead to severe neurological damage, developmental delays, seizures, and, if left untreated, can be fatal.[2] Due to the enzymatic block at the BCKD complex, upstream metabolites, including the intermediates of BCAA catabolism, are expected to accumulate. Therefore, elevated levels of this compound are a direct biochemical consequence of MSUD.

While the primary diagnostic biomarkers for MSUD are the elevated levels of leucine, isoleucine, valine, and alloisoleucine (a pathognomonic marker derived from isoleucine), the measurement of downstream intermediates like this compound could provide a more nuanced understanding of the metabolic dysregulation in affected individuals.[4]

Quantitative Data

Specific quantitative data for this compound in biological fluids from healthy individuals and MSUD patients is not extensively reported in the scientific literature. The focus of clinical diagnostics has primarily been on the readily measurable amino and α-keto acids. However, the expected trend is a significant elevation of this compound in MSUD patients compared to healthy controls.

For context, the following table summarizes the typical concentrations of the primary biomarkers used in the diagnosis and monitoring of MSUD. It is important to note that these values can vary depending on the specific analytical method, the age of the patient, and their metabolic state.

BiomarkerHealthy Control (Plasma)MSUD Patient (Plasma, during crisis)
Leucine50 - 150 µmol/L> 1000 µmol/L
Isoleucine30 - 100 µmol/L> 500 µmol/L
Valine100 - 300 µmol/L> 800 µmol/L
AlloisoleucineNot detectable> 100 µmol/L
α-Ketoisocaproic acid< 10 µmol/LSignificantly elevated
This compound Trace amounts Expected to be significantly elevated

Note: The values presented are approximate and for illustrative purposes. Actual reference ranges may vary between laboratories. The significant elevation of branched-chain ketoacids in the urine of MSUD patients is also a key diagnostic feature.[5]

Experimental Protocols

The quantification of acyl-CoA species, such as this compound, in biological matrices is challenging due to their low abundance, inherent instability, and the complexity of the sample matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis, offering high sensitivity and specificity.

Sample Preparation

The goal of sample preparation is to efficiently extract the acyl-CoAs while minimizing degradation.

  • Sample Collection and Storage: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation at 4°C as soon as possible. Urine samples should also be collected and kept on ice. All samples should be stored at -80°C until analysis to minimize enzymatic degradation.[6][7]

  • Extraction:

    • To a known volume of plasma or urine (e.g., 100 µL), add a 5 to 10-fold excess of a cold extraction solvent, typically a mixture of acetonitrile (B52724) and methanol (B129727) or an acidic solution like 5% trichloroacetic acid or 5-sulfosalicylic acid (SSA), to precipitate proteins and extract the acyl-CoAs.[8]

    • Include an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not endogenously present) in the extraction solvent to correct for extraction inefficiency and matrix effects.

    • Vortex the mixture vigorously and incubate at 4°C for at least 20 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.

    • Carefully collect the supernatant containing the extracted acyl-CoAs.

    • The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic mobile phase (e.g., acetonitrile or methanol).

    • Gradient: The gradient is optimized to achieve good separation of the target analyte from other endogenous compounds and isomers.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interference from other molecules in the sample.

    • MRM Transitions: The specific precursor and product ion masses for this compound would need to be determined by infusing a pure standard of the compound into the mass spectrometer.

Quantification
  • A calibration curve is generated using a series of known concentrations of a pure this compound standard.

  • The concentration of the analyte in the biological sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule. Its primary role appears to be that of a metabolic intermediate. Its accumulation is a consequence of a dysfunctional metabolic pathway rather than a trigger for a specific signaling cascade.

The following diagrams illustrate the biochemical pathway and the analytical workflow.

BCAA_Catabolism Leucine Leucine BCAT BCAT Leucine->BCAT alpha_KIC α-Ketoisocaproate BCKD BCKD Complex (Deficient in MSUD) alpha_KIC->BCKD Isovaleryl_CoA Isovaleryl-CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Carboxylation Oxo_methyl_pentanoyl_CoA 3-Oxo-4-methyl- pentanoyl-CoA Methylglutaconyl_CoA->Oxo_methyl_pentanoyl_CoA HMG_CoA HMG-CoA Oxo_methyl_pentanoyl_CoA->HMG_CoA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate BCAT->alpha_KIC BCKD->Isovaleryl_CoA

Caption: Leucine Catabolism and the Position of this compound.

Analytical_Workflow Sample_Collection Sample Collection (Plasma, Urine) Extraction Protein Precipitation & Acyl-CoA Extraction (with Internal Standard) Sample_Collection->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Collection Centrifugation->Supernatant_Transfer Drying_Reconstitution Drying and Reconstitution Supernatant_Transfer->Drying_Reconstitution LC_MS_MS LC-MS/MS Analysis (Reversed-Phase C18, ESI+, MRM) Drying_Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification (vs. Calibration Curve) LC_MS_MS->Data_Analysis

Caption: General Workflow for Quantification of this compound.

Conclusion and Future Directions

This compound is a theoretically sound biomarker for Maple Syrup Urine Disease, directly reflecting the metabolic block in the leucine catabolism pathway. However, its clinical utility is currently hampered by the lack of specific and validated analytical methods and the absence of comprehensive quantitative data in patient populations.

Future research should focus on:

  • Synthesis of a stable, pure analytical standard for this compound and its stable isotope-labeled analog.

  • Development and validation of a robust LC-MS/MS method for the sensitive and specific quantification of this compound in various biological matrices.

  • Prospective studies to establish reference ranges in healthy individuals and to quantify its levels in MSUD patients under different metabolic conditions (e.g., during metabolic crises and on-diet).

  • Investigation into the potential toxic effects of this compound accumulation, which may contribute to the pathophysiology of MSUD.

The development of reliable methods for measuring this compound could provide a valuable tool for a more in-depth understanding of the metabolic disturbances in MSUD and may aid in the development and monitoring of novel therapeutic interventions.

References

Cellular Localization of 3-Oxo-4-methyl-pentanoyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-Oxo-4-methyl-pentanoyl-CoA, also known as β-keto-isocaproyl-CoA, is intricately linked to the catabolism of the branched-chain amino acid (BCAA), leucine (B10760876). While not a primary intermediate in the canonical leucine degradation pathway, its synthesis and metabolism are localized within the same subcellular compartment that houses the core machinery for BCAA breakdown: the mitochondrion. This guide provides a comprehensive overview of the cellular localization of the synthesis of this compound and related metabolites, focusing on the established mitochondrial pathway of leucine catabolism. We will delve into the key enzymes, their kinetics, regulatory mechanisms, and detailed experimental protocols for their study.

Core Concept: Mitochondrial Leucine Catabolism

The breakdown of leucine is a multi-step process that occurs predominantly within the mitochondrial matrix. This pathway is crucial for energy production, particularly in tissues like skeletal muscle, heart, and liver, and its dysregulation is associated with several metabolic disorders. The central pathway involves the conversion of leucine to acetyl-CoA and acetoacetate (B1235776). All the enzymes directly involved in the catabolism of isovaleryl-CoA, a key intermediate derived from leucine and a precursor to molecules with the same carbon skeleton as this compound, are localized to the mitochondria.[1][2][3]

The Canonical Leucine Catabolism Pathway

The degradation of leucine to acetyl-CoA and acetoacetate proceeds through the following key enzymatic steps, all of which have been localized to the mitochondria:

  • Transamination: Leucine is first converted to α-ketoisocaproate (KIC) in a reversible reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . While BCAT activity is found in both the cytoplasm and mitochondria, the mitochondrial isoform (BCAT2) is primarily involved in BCAA catabolism.[4]

  • Oxidative Decarboxylation: KIC undergoes irreversible oxidative decarboxylation to isovaleryl-CoA, catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDC) . This multi-enzyme complex is located on the inner mitochondrial membrane.[5]

  • Dehydrogenation: Isovaleryl-CoA is then oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD) , a mitochondrial flavoenzyme.[6]

  • Carboxylation: 3-methylcrotonyl-CoA carboxylase (MCC) , a biotin-dependent enzyme in the mitochondrial matrix, carboxylates 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.

  • Hydration: 3-methylglutaconyl-CoA hydratase (AUH) , also a mitochondrial enzyme, converts 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[7][8][9]

  • Cleavage: Finally, 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) cleaves HMG-CoA into acetyl-CoA and acetoacetate. HMGCL is primarily a mitochondrial enzyme, though other isoforms exist.[10][11]

The following diagram illustrates the mitochondrial leucine catabolism pathway:

Leucine_Catabolism cluster_Mitochondrion Mitochondrion Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT2 IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDC MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC HMGCoA 3-Hydroxy-3-methylglutaryl-CoA MethylglutaconylCoA->HMGCoA AUH AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA HMGCL Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMGCL

Mitochondrial Leucine Catabolism Pathway
Potential Synthesis of this compound

While the canonical pathway does not feature this compound as a direct intermediate, its formation could be envisaged through a few metabolic routes, likely also occurring within the mitochondria due to substrate availability:

  • Action of 3-oxoacid CoA-transferase: This enzyme (EC 2.8.3.5) can catalyze the transfer of CoA from a donor like succinyl-CoA to a 3-oxoacid. It has been shown to act on 3-oxo-4-methylpentanoate, which would form this compound.[12] The subcellular localization of this enzyme can vary, but mitochondrial isoforms exist.

  • Reversed β-oxidation-like pathway: β-oxidation is a mitochondrial process. A reversal of the final steps of a modified β-oxidation pathway could theoretically lead to the formation of a β-ketoacyl-CoA like this compound from smaller precursors.

Quantitative Data on Key Enzymes

The efficiency and rate of leucine catabolism are determined by the kinetic properties of the enzymes involved. The following table summarizes available quantitative data for the key mitochondrial enzymes in this pathway.

EnzymeSubstrateKm (µM)Vmax or kcatSource OrganismReference
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoA2.556.9 µM⁻¹·min⁻¹ per mole of FADC. elegans[13]
Isovaleryl-CoA1.04.3 x 10⁶ M⁻¹·s⁻¹ per monomerHuman (recombinant)[1]
3-Methylcrotonyl-CoA Carboxylase (MCC) 3-Methylcrotonyl-CoA11200-600 nmol·min⁻¹·mg⁻¹Zea mays[11]
ATP20Zea mays[11]
HCO₃⁻800Zea mays[11]
3-Methylglutaconyl-CoA Hydratase (AUH) 3-Methylglutaconyl-CoA6.9568-614 pmol·min⁻¹·mg⁻¹Human (fibroblasts)[14]
3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) 3-Hydroxyglutaryl-CoA (inhibitor)Ki = 50-Bovine[15]

Experimental Protocols

Determining the subcellular localization of enzymes involved in this compound synthesis relies on a combination of biochemical and imaging techniques. Below are detailed methodologies for key experiments.

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol allows for the isolation of mitochondria from cultured cells or tissues to determine the localization of enzyme activity.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer

  • Centrifuge and microcentrifuge

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell/Tissue Preparation: Harvest cultured cells by centrifugation or finely mince fresh tissue on ice.

  • Homogenization: Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer. Homogenize using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes) followed by a tight-fitting pestle (10-15 strokes) on ice.

  • Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 600-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Intermediate-Speed Centrifugation: Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000-15,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in fresh homogenization buffer and repeat the intermediate-speed centrifugation to wash the mitochondria.

  • Final Mitochondrial Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction.

The following diagram outlines the workflow for subcellular fractionation:

Subcellular_Fractionation start Cultured Cells or Tissue homogenize Homogenization start->homogenize centrifuge1 Centrifuge at 600-1,000 x g homogenize->centrifuge1 pellet1 Pellet (Nuclei, Debris) centrifuge1->pellet1 supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at 10,000-15,000 x g supernatant1->centrifuge2 pellet2 Pellet (Mitochondria) centrifuge2->pellet2 supernatant2 Supernatant (Cytosol) centrifuge2->supernatant2

Workflow for Subcellular Fractionation
Protocol 2: Western Blotting for Mitochondrial Protein Detection

This technique is used to confirm the presence of specific enzymes in the isolated mitochondrial fraction.

Materials:

  • Isolated mitochondrial fraction (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the enzyme of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the mitochondrial pellet with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Protocol 3: Immunofluorescence for In Situ Protein Localization

This method allows for the visualization of the enzyme's location within intact cells.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against the enzyme of interest

  • Fluorophore-conjugated secondary antibody

  • Mitochondrial marker (e.g., MitoTracker dye or an antibody against a known mitochondrial protein like COX IV)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking solution for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Mitochondrial and Nuclear Staining: If using a mitochondrial marker antibody, it can be co-incubated with the primary. If using a dye like MitoTracker, follow the manufacturer's protocol, usually before fixation. Stain nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Co-localization of the enzyme's signal with the mitochondrial marker confirms its mitochondrial localization.

Protocol 4: Enzyme Activity Assays in Mitochondrial Fractions

Enzyme activity can be measured in the isolated mitochondrial fractions using spectrophotometric or mass spectrometry-based assays.

General Principle (Spectrophotometric): The activity of many dehydrogenases, including isovaleryl-CoA dehydrogenase, can be measured by monitoring the reduction of an electron acceptor, which results in a change in absorbance at a specific wavelength.

Example: Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay: This assay measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), coupled to the oxidation of isovaleryl-CoA.

Materials:

  • Isolated mitochondrial fraction

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Isovaleryl-CoA (substrate)

  • Phenazine methosulfate (PMS)

  • DCIP

  • Spectrophotometer

Procedure:

  • Resuspend the mitochondrial pellet in the assay buffer.

  • Add the mitochondrial sample, PMS, and DCIP to a cuvette.

  • Initiate the reaction by adding isovaleryl-CoA.

  • Monitor the decrease in absorbance of DCIP at 600 nm over time. The rate of decrease is proportional to the IVD activity.

Regulation of the Pathway

The catabolism of leucine is tightly regulated, primarily at the level of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) . The activity of BCKDC is controlled by a phosphorylation/dephosphorylation cycle. A specific BCKD kinase (BCKDK) phosphorylates and inactivates the complex, while a BCKD phosphatase (PPM1K) dephosphorylates and activates it. The activity of BCKDK is in turn regulated by the levels of branched-chain α-ketoacids; high levels of KIC inhibit BCKDK, leading to activation of BCKDC and increased leucine catabolism. This regulatory mechanism is also localized to the mitochondria.

The following diagram depicts the regulation of the BCKDC complex:

BCKDC_Regulation BCKDC_active BCKDC (active) BCKDC_inactive BCKDC-P (inactive) BCKDC_active->BCKDC_inactive Phosphorylation BCKDC_inactive->BCKDC_active Dephosphorylation BCKDK BCKD Kinase BCKDK->BCKDC_active phosphorylates PPM1K PPM1K Phosphatase PPM1K->BCKDC_inactive dephosphorylates KIC α-Ketoisocaproate KIC->BCKDK inhibits

Regulation of the BCKDC Complex

Conclusion

The synthesis of this compound and its related metabolites is intrinsically linked to the catabolism of leucine, a process that is firmly localized within the mitochondria. The entire enzymatic machinery required for the degradation of leucine-derived isovaleryl-CoA resides in this organelle, highlighting the central role of mitochondria in branched-chain amino acid metabolism. For researchers and drug development professionals, understanding the precise subcellular localization of these enzymes is critical for elucidating disease mechanisms, identifying novel therapeutic targets for metabolic disorders, and developing targeted drug delivery strategies. The experimental protocols provided in this guide offer a robust framework for investigating the cellular and molecular biology of this important metabolic pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in the metabolic pathway of the ketogenic amino acid leucine (B10760876), and elucidates its intrinsic link to the process of ketogenesis. For researchers, scientists, and professionals in drug development, understanding this connection is pivotal for exploring therapeutic strategies related to metabolic disorders. This document details the biochemical pathway, enzymatic kinetics, and relevant experimental protocols, presenting quantitative data in structured tables and illustrating complex molecular interactions through detailed diagrams.

Introduction: Ketogenesis and the Role of Ketogenic Amino Acids

Ketogenesis is a vital metabolic process that produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from the breakdown of fatty acids and certain amino acids.[1] These ketone bodies serve as an alternative energy source for peripheral tissues, including the brain, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake. The ketogenic amino acids are those that can be degraded into acetyl-CoA or acetoacetyl-CoA, direct precursors for ketone body synthesis. Leucine stands out as a purely ketogenic amino acid, as its catabolism yields exclusively these ketogenic precursors.[2][3]

The Metabolic Pathway of Leucine and the Emergence of this compound

The catabolism of leucine is a multi-step enzymatic process that occurs primarily within the mitochondria. A critical intermediate in this pathway is this compound, also known as β-ketoisocaproyl-CoA. The breakdown of leucine to ketogenic precursors proceeds as follows:

  • Transamination: Leucine undergoes transamination, catalyzed by branched-chain amino acid aminotransferase (BCAT), to form α-ketoisocaproate (KIC).[4]

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then converts KIC to isovaleryl-CoA.[4]

  • Dehydrogenation: Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase to form 3-methylcrotonyl-CoA.

  • Carboxylation: 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent enzyme, carboxylates 3-methylcrotonyl-CoA to produce 3-methylglutaconyl-CoA.[5][6]

  • Hydration: 3-methylglutaconyl-CoA hydratase (AUH) adds a water molecule to 3-methylglutaconyl-CoA, yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[7][8]

  • Cleavage: Finally, HMG-CoA lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate (B1235776).[1] It is at this juncture that the pathway directly feeds into ketogenesis. The molecule this compound is an alternative name for acetoacetyl-CoA, which is formed from the condensation of two acetyl-CoA molecules, the initial step of ketogenesis. The breakdown of leucine provides one molecule of acetyl-CoA and one molecule of acetoacetate, which can be readily converted to acetoacetyl-CoA.

The overall pathway illustrates how the carbon skeleton of leucine is efficiently converted into ketone bodies, highlighting the significance of this amino acid in ketogenic states.

Quantitative Data on Key Enzymes

The efficiency of the leucine catabolic pathway is governed by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in this pathway.

EnzymeSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Organism/TissueReference
3-Methylglutaconyl-CoA Hydratase (AUH) (E)-3-Methylglutaconyl-CoA8.33.95.1Human[7]
(E)-Glutaconyl-CoA2.41.11.4Human[7]
3-Methylglutaconyl-CoA6.90.568-0.614-Human Fibroblasts[9]
HMG-CoA Synthase Acetoacetyl-CoA---Baker's Yeast[10]
Acetyl-CoA---Baker's Yeast[10]

Note: Comprehensive kinetic data for all enzymes, particularly concerning this compound as a substrate, is not extensively available and represents an area for further research.

Experimental Protocols

Measurement of Ketone Bodies

Objective: To quantify the concentration of ketone bodies (acetoacetate and β-hydroxybutyrate) in biological samples (e.g., blood, tissue homogenates).

Methodology:

  • Blood β-hydroxybutyrate (BHB) Measurement:

    • Collect a drop of whole blood from the subject.

    • Use a handheld glucometer specifically designed for BHB measurement (e.g., Optium Xido Neo, Abbott Laboratories) according to the manufacturer's instructions.

  • Tissue BHB Measurement (ELISA):

    • Homogenize tissue samples in an appropriate buffer.

    • Use a commercially available Beta-Hydroxybutyric Acid ELISA Kit (e.g., Abbexa Ltd., abx514704) following the manufacturer's protocol.

    • Normalize the resulting BHB concentration to the total protein content of the sample.

  • Tissue Acetoacetate (AcAc) Measurement (Colorimetric Assay):

    • Homogenize tissue samples in ultrapure water (e.g., 100 µl per 10 mg of tissue) and centrifuge to clear the lysate.

    • Use a commercially available Acetoacetate Colorimetric Assay Kit (e.g., Sigma Aldrich, MAK199) as per the manufacturer's instructions.

    • Store samples at -80°C prior to the assay to prevent degradation of acetoacetate.

Enzyme Assay for HMG-CoA Lyase Activity

Objective: To determine the enzymatic activity of HMG-CoA lyase.

Methodology:

  • Principle: The assay measures the cleavage of HMG-CoA to acetyl-CoA and acetoacetate. The rate of reaction can be monitored by coupling the production of acetyl-CoA to a subsequent reaction that produces a detectable signal.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 8.0), a divalent cation (e.g., MgCl₂), and the substrate HMG-CoA.

  • Enzyme Preparation: Use purified HMG-CoA lyase or a cell/tissue lysate containing the enzyme.

  • Detection: The production of acetoacetate can be monitored spectrophotometrically at 303 nm in the presence of NADH and β-hydroxybutyrate dehydrogenase, which reduces acetoacetate to β-hydroxybutyrate, causing a decrease in absorbance.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Quantification of this compound (Acetoacetyl-CoA)

Objective: To measure the concentration of acetoacetyl-CoA in biological samples.

Methodology:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most sensitive and specific method for quantifying acyl-CoA species.

    • Extraction: Extract acyl-CoAs from cells or tissues using a suitable solvent system (e.g., methanol/water).

    • Chromatographic Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography.

    • Mass Spectrometric Detection: Detect and quantify the specific mass-to-charge ratio of acetoacetyl-CoA using a mass spectrometer.

    • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Visualizations of Pathways and Workflows

To facilitate a deeper understanding of the molecular processes, the following diagrams have been generated using the DOT language.

Leucine Catabolism Pathway

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA AUH Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA HMGCL Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL

Caption: The enzymatic breakdown of leucine to ketogenic precursors.

Link to Ketogenesis

Leucine_to_Ketogenesis cluster_leucine Leucine Catabolism cluster_ketogenesis Ketogenesis Leucine Leucine HMG_CoA HMG-CoA Leucine->HMG_CoA Multi-step enzymatic conversion Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGCL Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL HMG_CoA->Acetoacetate Acetoacetyl_CoA Acetoacetyl-CoA (this compound) Acetyl_CoA->Acetoacetyl_CoA Acetoacetyl_CoA->HMG_CoA HMGCS Ketone_Bodies Ketone Bodies Acetoacetate->Acetoacetyl_CoA Acetoacetate->Ketone_Bodies Ketone_Measurement_Workflow Sample Biological Sample (Blood/Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Measurement Measurement Sample->Measurement Homogenization->Measurement BHB_Assay BHB Assay (Glucometer/ELISA) Measurement->BHB_Assay AcAc_Assay AcAc Assay (Colorimetric) Measurement->AcAc_Assay Data_Analysis Data Analysis & Normalization BHB_Assay->Data_Analysis AcAc_Assay->Data_Analysis Results Results (Ketone Body Concentration) Data_Analysis->Results

References

The Physiological Relevance of 2-Methylacetoacetyl-CoA Accumulation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of 2-methylacetoacetyl-CoA, an intermediate in the catabolism of isoleucine and the metabolism of ketone bodies, is the central pathological event in the rare autosomal recessive metabolic disorder, beta-ketothiolase deficiency (BKD). This in-depth technical guide provides a comprehensive overview of the physiological relevance of 2-methylacetoacetyl-CoA accumulation, detailing its metabolic context, the pathophysiology of BKD, and the resulting clinical manifestations. This guide includes a summary of quantitative data on key metabolic markers, detailed experimental protocols for their measurement, and an exploration of the molecular consequences of this metabolic block, including its impact on mitochondrial function and cellular signaling.

Introduction

Beta-ketothiolase deficiency (BKD), also known as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, is an inborn error of metabolism that impairs the breakdown of the amino acid isoleucine and the utilization of ketone bodies as an energy source.[1][2] The disorder is caused by mutations in the ACAT1 gene, which encodes the T2 enzyme.[1][3] A deficiency in this enzyme leads to the accumulation of 2-methylacetoacetyl-CoA and other upstream metabolites, resulting in episodes of severe ketoacidosis.[1][4] These episodes are often triggered by periods of fasting, illness, or high protein intake.[1][5] While the clinical presentation can be variable, it typically emerges between 6 and 24 months of age and includes symptoms such as vomiting, dehydration, lethargy, and in severe cases, coma.[1][6] This guide will delve into the core of BKD, focusing on the physiological consequences of 2-methylacetoacetyl-CoA accumulation.

The Metabolic Context of 2-Methylacetoacetyl-CoA

2-Methylacetoacetyl-CoA is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid L-isoleucine. The breakdown of isoleucine converges with the final step of ketone body utilization. The enzyme mitochondrial acetoacetyl-CoA thiolase (T2) is responsible for the thiolytic cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[7][8] These products can then enter the Krebs cycle for energy production. The T2 enzyme also plays a crucial role in ketolysis, where it cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.[2]

Isoleucine Catabolism Pathway

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA Enoyl-CoA hydratase Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA 3-hydroxy-2-methylbutyryl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Mitochondrial acetoacetyl-CoA thiolase (T2) Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA Mitochondrial acetoacetyl-CoA thiolase (T2) Krebs_Cycle Krebs Cycle Propionyl_CoA->Krebs_Cycle Acetyl_CoA->Krebs_Cycle

Figure 1. Isoleucine Catabolism Pathway highlighting the block at Mitochondrial acetoacetyl-CoA thiolase (T2).

Pathophysiology of Beta-Ketothiolase Deficiency

The deficiency of the T2 enzyme leads to the accumulation of 2-methylacetoacetyl-CoA and its precursors in the mitochondria. This accumulation has several downstream pathological consequences:

  • Ketoacidosis: The buildup of organic acids, including 2-methylacetoacetic acid and its derivatives, overwhelms the body's buffering capacity, leading to metabolic acidosis.[1] The impaired utilization of ketone bodies further exacerbates this condition.

  • Mitochondrial Dysfunction: The accumulation of acyl-CoA species can have direct toxic effects on mitochondria. This can include inhibition of the respiratory chain, uncoupling of oxidative phosphorylation, and sequestration of free Coenzyme A (CoA), which is essential for numerous metabolic reactions.

  • Neurotoxicity: Some of the accumulating metabolites, such as 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine, are suggested to have direct neurotoxic effects, potentially contributing to the neurological complications seen in some patients, even in the absence of severe ketoacidotic episodes.[7]

Quantitative Data on Metabolic Markers

The diagnosis of BKD relies on the identification of a characteristic pattern of metabolites in urine and blood. The following tables summarize the key quantitative findings.

Table 1: Urinary Organic Acid Profile in Beta-Ketothiolase Deficiency

MetaboliteConcentration in BKD PatientsNormal RangeReference
2-Methyl-3-hydroxybutyric acidSignificantly elevatedNot typically detected[9][10]
TiglylglycineSignificantly elevatedNot typically detected[9][10]
2-Methylacetoacetic acidOften elevated, especially during crisesNot typically detected[10]
3-HydroxybutyrateElevated during ketoacidotic episodesVariable[9]

Table 2: Acylcarnitine Profile in Beta-Ketothiolase Deficiency

AcylcarnitineConcentration in BKD PatientsNormal Range (nmol/mL)Reference
Tiglylcarnitine (C5:1)ElevatedVaries by lab[9][11]
2-Methyl-3-hydroxybutyrylcarnitine (C5-OH)ElevatedVaries by lab[9][11]
Butyrylcarnitine (C4)May be slightly elevatedVaries by lab[9]

Note: Normal ranges for acylcarnitines can vary significantly between laboratories. The diagnosis is often based on pattern recognition and ratios of different acylcarnitine species rather than absolute values alone.[12][13]

Experimental Protocols

Accurate diagnosis and monitoring of BKD require precise and reliable laboratory methods. Below are outlines of key experimental protocols.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a cornerstone for the diagnosis of BKD and other organic acidurias.[14]

Workflow for Urinary Organic Acid Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Internal_Standard Add Internal Standard (e.g., ethylmalonic acid) Urine_Sample->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., silylation) Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Figure 2. General workflow for urinary organic acid analysis by GC-MS.

Methodological Details:

  • Sample Preparation: A known volume of urine is spiked with an internal standard. The organic acids are then extracted from the urine matrix.

  • Derivatization: The extracted organic acids are chemically modified (e.g., by silylation) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions, allowing for identification and quantification.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is crucial for newborn screening and for confirming the diagnosis of BKD.[12]

Workflow for Acylcarnitine Analysis

MSMS_Workflow cluster_sample_prep_ms Sample Preparation cluster_analysis_ms Analysis Blood_Spot Dried Blood Spot or Plasma Extraction_MS Methanol (B129727) Extraction with Internal Standards Blood_Spot->Extraction_MS Derivatization_MS Butylation (optional but common) Extraction_MS->Derivatization_MS LC_MSMS Flow Injection or LC- Tandem Mass Spectrometry (MS/MS) Derivatization_MS->LC_MSMS Data_Analysis_MS Profile Analysis and Ratio Calculation LC_MSMS->Data_Analysis_MS

Figure 3. General workflow for acylcarnitine analysis by MS/MS.

Methodological Details:

  • Sample Preparation: Acylcarnitines are extracted from a dried blood spot or plasma using methanol containing isotopically labeled internal standards.

  • Derivatization: The extracted acylcarnitines are often converted to their butyl esters to improve their ionization efficiency.

  • MS/MS Analysis: The sample is introduced into the mass spectrometer, often using flow injection or liquid chromatography. Tandem mass spectrometry allows for the specific detection and quantification of different acylcarnitine species based on their mass-to-charge ratios.

Acyl-CoA Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Direct measurement of acyl-CoA species in tissues provides a more direct assessment of the metabolic block.[15]

Methodological Details:

  • Tissue Homogenization and Extraction: Tissue samples are rapidly homogenized in a cold extraction solution (e.g., acetonitrile/methanol/water) containing internal standards to quench enzymatic activity and extract the acyl-CoAs.[16][17]

  • Solid-Phase Extraction (SPE): The extract is often purified using SPE to remove interfering substances.[18]

  • LC-MS/MS Analysis: The purified acyl-CoAs are separated by reverse-phase or hydrophilic interaction liquid chromatography and detected by tandem mass spectrometry.[19][20]

Impact on Cellular Signaling and Mitochondrial Function

The accumulation of 2-methylacetoacetyl-CoA and related metabolites can disrupt cellular homeostasis through various mechanisms.

Mitochondrial Toxicity

The primary site of pathology in BKD is the mitochondrion. The accumulation of acyl-CoAs can lead to:

  • Inhibition of the Krebs Cycle: Sequestration of free CoA can limit the activity of CoA-dependent enzymes in the Krebs cycle, impairing energy production.

  • Disruption of the Respiratory Chain: High concentrations of certain acyl-CoAs can directly inhibit complexes of the electron transport chain.

  • Increased Oxidative Stress: Mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS), causing damage to mitochondrial components and other cellular structures.

Logical Relationship of Mitochondrial Dysfunction in BKD

Mitochondrial_Dysfunction T2_Deficiency T2 Enzyme Deficiency Accumulation 2-Methylacetoacetyl-CoA Accumulation T2_Deficiency->Accumulation CoA_Sequestration CoA Sequestration Accumulation->CoA_Sequestration Resp_Chain_Inhibition Respiratory Chain Inhibition Accumulation->Resp_Chain_Inhibition Krebs_Inhibition Krebs Cycle Inhibition CoA_Sequestration->Krebs_Inhibition Energy_Deficiency Energy Deficiency Krebs_Inhibition->Energy_Deficiency Cellular_Damage Cellular Damage Energy_Deficiency->Cellular_Damage Resp_Chain_Inhibition->Energy_Deficiency ROS_Production Increased ROS Production Resp_Chain_Inhibition->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cellular_Damage

Figure 4. Postulated mechanisms of mitochondrial dysfunction in Beta-Ketothiolase Deficiency.

Altered Cellular Signaling

While direct research on the impact of 2-methylacetoacetyl-CoA on specific signaling pathways is limited, the metabolic disturbances in BKD can be expected to affect key cellular signaling networks:

  • AMPK Pathway: The decrease in the cellular energy state (i.e., a high AMP/ATP ratio) due to mitochondrial dysfunction would likely lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

  • mTORC1 Pathway: Conversely, the mTORC1 pathway, which promotes cell growth and proliferation, is typically inhibited under conditions of low cellular energy and amino acid insufficiency.

Conclusion and Future Directions

The accumulation of 2-methylacetoacetyl-CoA is the hallmark of beta-ketothiolase deficiency, a serious inborn error of metabolism. Understanding the physiological consequences of this accumulation is crucial for the development of effective diagnostic and therapeutic strategies. While the acute management of ketoacidotic crises is well-established, there is a need for further research into the long-term neurological consequences and the direct cellular toxicity of the accumulating metabolites. Advanced analytical techniques, such as targeted metabolomics and proteomics, will be instrumental in further elucidating the complex pathophysiology of this disorder and identifying novel therapeutic targets. For drug development professionals, a deeper understanding of the molecular mechanisms of 2-methylacetoacetyl-CoA toxicity could inform the development of small molecule therapies aimed at either promoting its residual enzymatic breakdown or mitigating its downstream toxic effects.

References

An In-depth Technical Guide to 3-Oxo-4-methyl-pentanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Due to its transient nature as a metabolic intermediate, direct experimental data for this molecule is limited. Therefore, this document synthesizes information from closely related compounds and established biochemical principles to offer a thorough understanding of its structure, properties, and biological context.

Molecular Structure and Physicochemical Properties

This compound is a thioester derivative of Coenzyme A. The acyl group is a six-carbon chain with a methyl branch at the fourth carbon and a ketone group at the third carbon.

Table 1: Deduced Physicochemical Properties of this compound

PropertyInferred ValueBasis for Inference
Molecular Formula C27H44N7O18P3SBased on the structure of Coenzyme A and the 3-oxo-4-methyl-pentanoyl acyl group.
Molecular Weight ~895.66 g/mol Calculated from the deduced molecular formula.
Solubility High in aqueous solutionsSimilar to other short-chain acyl-CoA esters which are soluble in water.
Stability Prone to hydrolysis of the thioester bond, particularly at non-neutral pH.A general characteristic of thioester bonds in acyl-CoA molecules.
pKa AcidicDue to the presence of phosphate (B84403) groups in the Coenzyme A moiety.

Table 2: Physicochemical Properties of Structurally Related Acyl-CoA Molecules

MoleculeMolecular FormulaMolecular Weight ( g/mol )Reference
Pentanoyl-CoAC26H44N7O17P3S851.7[1]
4-Methylpentanoyl-CoAC27H46N7O17P3S865.7[2]
3-Oxooctanoyl-CoAC29H48N7O18P3S907.7[3]
3-Oxopropanoyl-CoA(4-)C24H34N7O18P3S-4817.55 (anion)[4]

Biological Context: Role in Leucine Catabolism

This compound is an intermediate in the mitochondrial catabolism of L-leucine. This pathway is crucial for energy production from branched-chain amino acids. The degradation of leucine yields acetyl-CoA and acetoacetate, classifying it as a ketogenic amino acid.[5]

The formation of this compound is preceded by the carboxylation of 3-methylcrotonyl-CoA by the enzyme 3-methylcrotonyl-CoA carboxylase (MCC), which produces 3-methylglutaconyl-CoA.[6][7] Subsequently, 3-methylglutaconyl-CoA is hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The likely immediate precursor to this compound is 3-hydroxy-4-methyl-pentanoyl-CoA, which would be oxidized to the 3-oxo form. The pathway ultimately leads to the cleavage of HMG-CoA into acetyl-CoA and acetoacetate.

Below is a diagram illustrating the central steps of the leucine catabolism pathway, highlighting the position of the related intermediate, 3-methylcrotonyl-CoA.

Leucine_Catabolism Leucine L-Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl-CoA a_Ketoisocaproate->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA MGGH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGCL Synthesis_Workflow Substrates Prepare Substrates: - Isobutyryl-CoA - Malonyl-CoA Reaction Incubate Substrates and Enzyme in Reaction Buffer (e.g., Tris-HCl, pH 8.0) at optimal temperature (e.g., 37°C) Substrates->Reaction Enzyme Prepare Enzyme: - Purified β-ketoacyl-CoA synthase Enzyme->Reaction Quench Stop Reaction (e.g., by adding acid) Reaction->Quench Purification Purify Product by HPLC Quench->Purification Verification Verify Product by LC-MS/MS Purification->Verification Analysis_Workflow Sample_Prep Sample Preparation: - Homogenize tissue/cells - Add internal standard Extraction Acyl-CoA Extraction: - Protein precipitation (e.g., with acid) - Centrifugation Sample_Prep->Extraction LC_Separation LC Separation: - Reverse-phase C18 column - Gradient elution Extraction->LC_Separation MS_Detection MS/MS Detection: - Electrospray ionization (ESI) - Multiple Reaction Monitoring (MRM) LC_Separation->MS_Detection Quantification Data Analysis: - Peak integration - Quantification against standard curve MS_Detection->Quantification

References

3-Oxo-4-methyl-pentanoyl-CoA in Branched-Chain Amino Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-4-methyl-pentanoyl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine (B10760876). The intricate and highly regulated pathway of BCAA metabolism, primarily occurring in the mitochondria of tissues such as skeletal muscle, liver, and brain, is crucial for energy homeostasis, protein synthesis, and neurotransmitter metabolism. Dysregulation of this pathway is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), making the study of its intermediates and enzymes a critical area of research for therapeutic development. This technical guide provides a comprehensive overview of the role of this compound, detailing the relevant metabolic pathways, quantitative data on key enzymes, and established experimental protocols for its analysis.

Leucine Catabolism Pathway

The breakdown of leucine is a multi-step process involving several key enzymes. This compound is formed in the latter stages of this pathway.

Signaling Pathway of Leucine Catabolism

The catabolic pathway of leucine begins with its transamination to α-ketoisocaproate (KIC) by branched-chain amino acid aminotransferase (BCAT). KIC is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to isovaleryl-CoA. Subsequent enzymatic reactions convert isovaleryl-CoA to this compound, which is ultimately cleaved to acetyl-CoA and acetoacetate (B1235776), ketogenic compounds that can enter the citric acid cycle for energy production.[1][2][3]

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Complex Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-Methylcrotonyl-CoA Carboxylase HMG_CoA β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA 3-Methylglutaconyl-CoA Hydratase Oxo_methylpentanoyl_CoA 3-Oxo-4-methyl- pentanoyl-CoA HMG_CoA->Oxo_methylpentanoyl_CoA Spontaneous or Uncharacterized Hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase Oxo_methylpentanoyl_CoA->Acetoacetate Uncharacterized Thiolase Oxo_methylpentanoyl_CoA->Acetyl_CoA Uncharacterized Thiolase

Figure 1: Leucine Catabolism Pathway

Quantitative Data

The efficient flux through the leucine catabolic pathway is dictated by the kinetic properties of its constituent enzymes. Below are tables summarizing key quantitative data for enzymes directly upstream and downstream of this compound.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/TissueReference
3-Methylglutaconyl-CoA Hydratase3-Methylglutaconyl-CoA6.90.568 - 0.614Human Fibroblasts[4]
3-Hydroxy-3-methylglutaryl-CoA Lyase(R/S)-HMG-CoA77.8 ± 14.312.4 ± 2.2Human Fibroblasts[5]

Table 1: Kinetic Parameters of Key Enzymes in Leucine Catabolism.

ConditionMetaboliteConcentrationTissue/FluidReference
3-MCC Deficiency3-Hydroxyisovaleric acidSignificantly elevatedUrine[6]
3-MCC Deficiency3-MethylcrotonylglycineSignificantly elevatedUrine[6]
Maple Syrup Urine Disease (MSUD)Leucine, Isoleucine, ValineSignificantly elevatedPlasma[7]
Maple Syrup Urine Disease (MSUD)AlloisoleucineDiagnostic markerPlasma[7]
Healthy Rat LiverAcetyl-CoA0.100–0.350 nmol/mg proteinLiver[8]
Healthy Rat KidneyAcetyl-CoA0.002–0.036 nmol/mg proteinKidney[8]

Table 2: Metabolite Concentrations in Related Metabolic Disorders and Healthy Tissues.

Experimental Protocols

Accurate quantification of this compound and related metabolites is essential for studying BCAA metabolism. The following sections provide detailed methodologies for sample preparation and analysis.

Extraction of Acyl-CoAs from Tissues and Cells

Objective: To extract short- and medium-chain acyl-CoAs from biological samples for subsequent analysis.

Materials:

  • Frozen tissue or cell pellet

  • Liquid nitrogen

  • 5% (w/v) 5-sulfosalicylic acid (SSA) or ice-cold methanol (B129727)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Homogenizer (e.g., bead beater or sonicator)

  • Refrigerated centrifuge

Protocol for Tissues: [4]

  • Weigh 20-50 mg of frozen tissue and keep it frozen in liquid nitrogen.

  • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled tube.

  • Add 10 volumes of ice-cold 5% SSA containing internal standards.

  • Homogenize the sample on ice.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

Protocol for Cultured Cells: [9]

  • Harvest cells and wash twice with ice-cold PBS.

  • For adherent cells, scrape them in the presence of ice-cold methanol containing internal standards. For suspension cells, resuspend the cell pellet in the same solution.

  • Lyse the cells by vortexing or sonication.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify this compound and other acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC-MS/MS Protocol: [6][10]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Aqueous buffer, e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Organic solvent, e.g., acetonitrile.

    • Gradient: A gradient from low to high organic phase is used to elute acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion generated by collision-induced dissociation.

Enzyme Activity Assays

Objective: To measure the activity of enzymes involved in the metabolism of this compound.

Assay for 3-Methylglutaconyl-CoA Hydratase: [4][11] This assay measures the conversion of 3-methylglutaconyl-CoA to HMG-CoA.

  • Incubate cell or tissue homogenate with a known concentration of 3-methylglutaconyl-CoA.

  • The reaction is stopped at various time points.

  • The product, HMG-CoA, is quantified by LC-MS/MS or a coupled spectrophotometric assay.

Assay for 3-Hydroxy-3-methylglutaryl-CoA Lyase: [5][7] This assay measures the cleavage of HMG-CoA to acetyl-CoA and acetoacetate.

  • Incubate the sample with HMG-CoA.

  • The production of acetoacetate can be monitored spectrophotometrically at 304 nm in the presence of NADH and β-hydroxybutyrate dehydrogenase.

  • Alternatively, the formation of acetyl-CoA can be quantified by LC-MS/MS.

Logical Workflow

The following diagram illustrates the logical workflow from sample collection to data interpretation in the study of this compound and BCAA metabolism.

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation cluster_Output Output Sample_Collection Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (SSA or Methanol) Sample_Collection->Extraction Enzyme_Assay Enzyme Activity Assays Sample_Collection->Enzyme_Assay LC_MSMS LC-MS/MS Quantification of Acyl-CoAs Extraction->LC_MSMS Quant_Data Quantitative Data (Concentrations, Kinetics) LC_MSMS->Quant_Data Enzyme_Assay->Quant_Data Pathway_Analysis Metabolic Pathway Analysis Quant_Data->Pathway_Analysis Report Technical Guide / Whitepaper Pathway_Analysis->Report

Figure 2: Experimental and Analytical Workflow

Conclusion

This compound is a key, yet undercharacterized, metabolite in the catabolism of leucine. Understanding its role and the enzymes governing its flux is critical for elucidating the pathophysiology of BCAA-related metabolic disorders. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate this important area of metabolism. Further research, particularly in quantifying the in vivo concentrations of this compound in various physiological and pathological states, will be instrumental in developing targeted therapeutic strategies for diseases such as MSUD and other organic acidemias.

References

In-Depth Technical Guide: Inborn Errors of Metabolism Involving 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inborn error of metabolism involving 3-Oxo-4-methyl-pentanoyl-CoA, primarily focusing on Beta-ketothiolase deficiency (BKD), also known as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency. This rare autosomal recessive disorder results from mutations in the ACAT1 gene, leading to impaired catabolism of the amino acid isoleucine and defective ketone body metabolism. The accumulation of toxic metabolites, including this compound (2-methylacetoacetyl-CoA), triggers recurrent episodes of severe ketoacidosis. This document details the biochemical pathways, pathophysiology, clinical presentation, and diagnostic methodologies, including detailed experimental protocols and quantitative data analysis. Furthermore, it presents visualizations of key pathways and workflows to facilitate a deeper understanding of this complex metabolic disorder.

Introduction

Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result in defects in the metabolic pathways of proteins, carbohydrates, or fats.[1] Beta-ketothiolase deficiency (OMIM #203750) is a rare IEM that specifically disrupts the final step in the catabolism of isoleucine and the utilization of ketone bodies.[2][3] The central molecule in the pathophysiology of this disease is this compound, also known as 2-methylacetoacetyl-CoA.[4]

The deficiency arises from mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.[4][5] This enzyme is crucial for the cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA during isoleucine degradation.[4] Its dysfunction leads to the accumulation of 2-methylacetoacetyl-CoA and its derivatives, resulting in recurrent episodes of severe ketoacidosis, often triggered by catabolic stress such as fasting or infections.[3]

This guide aims to provide a detailed technical resource for researchers and clinicians involved in the study and treatment of Beta-ketothiolase deficiency.

Biochemical Pathway and Pathophysiology

The catabolism of the branched-chain amino acid isoleucine is a multi-step process that occurs within the mitochondria.[6][7] A key intermediate in this pathway is this compound (2-methylacetoacetyl-CoA).[7]

Isoleucine Catabolism Pathway

The breakdown of isoleucine converges with the metabolism of fatty acids and other amino acids, ultimately feeding into the citric acid cycle for energy production. The final step of isoleucine catabolism is catalyzed by the mitochondrial acetoacetyl-CoA thiolase (T2), the enzyme deficient in BKD.[6][7]

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination Enzyme1 Branched-chain amino acid transaminase alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Oxidative decarboxylation Enzyme2 Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation Enzyme3 Isobutyryl-CoA dehydrogenase beta_Methyl_beta_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->beta_Methyl_beta_hydroxybutyryl_CoA Hydration Enzyme4 Enoyl-CoA hydratase Oxo_methyl_pentanoyl_CoA This compound (2-Methylacetoacetyl-CoA) beta_Methyl_beta_hydroxybutyryl_CoA->Oxo_methyl_pentanoyl_CoA Dehydrogenation Enzyme5 L-3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Oxo_methyl_pentanoyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Oxo_methyl_pentanoyl_CoA->Acetyl_CoA Enzyme6 Mitochondrial acetoacetyl-CoA thiolase (T2) (ACAT1)

Isoleucine Catabolism Pathway
Pathophysiology

In Beta-ketothiolase deficiency, the dysfunctional T2 enzyme leads to the accumulation of 2-methylacetoacetyl-CoA. This primary accumulation drives the formation of secondary metabolites, including 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine, which are excreted in the urine and serve as key diagnostic markers.[8][9] The buildup of these organic acids, along with impaired ketone body utilization, leads to metabolic acidosis, particularly during periods of increased energy demand.[3]

Clinical Presentation

The clinical presentation of Beta-ketothiolase deficiency is characterized by intermittent episodes of severe ketoacidosis.[8]

  • Onset: Typically between 6 and 24 months of age.[3]

  • Triggers: Infections, fasting, or high-protein meals can precipitate a metabolic crisis.[3]

  • Symptoms during crisis: Vomiting, dehydration, tachypnea (rapid breathing), lethargy, and in severe cases, coma.[3]

  • Laboratory findings during crisis: Severe metabolic acidosis, ketonuria, and variable blood glucose levels (can be low, normal, or high).[8][10]

Between ketoacidotic episodes, individuals with BKD are often asymptomatic.[8]

Diagnosis

The diagnosis of Beta-ketothiolase deficiency relies on a combination of clinical suspicion and laboratory investigations.

Biochemical Analysis

4.1.1. Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a cornerstone for the diagnosis of BKD. Urine samples from affected individuals typically show a characteristic pattern of elevated organic acids, especially during a ketoacidotic episode.[8]

Table 1: Typical Urinary Organic Acid Profile in Beta-ketothiolase Deficiency

MetaboliteTypical FindingReference Range (mmol/mol creatinine)
2-Methyl-3-hydroxybutyric acidMarkedly elevated0 - 4[11]
TiglylglycineMarkedly elevatedUndetectable in healthy individuals
2-Methylacetoacetic acidElevated (less stable)0 - 0[12]
3-Hydroxybutyric acidElevated (ketosis)Variable
Acetoacetic acidElevated (ketosis)Variable

4.1.2. Plasma Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

Analysis of acylcarnitines in plasma or on dried blood spots can reveal a characteristic profile, although it may be less pronounced in asymptomatic periods.[13]

Table 2: Typical Plasma Acylcarnitine Profile in Beta-ketothiolase Deficiency

Acylcarnitine SpeciesTypical Finding
C5-OH (3-hydroxy-2-methylbutyrylcarnitine)Elevated[14]
C5:1 (Tiglylcarnitine)Elevated[15]
Enzymatic Assay

Confirmation of the diagnosis can be achieved by measuring the activity of mitochondrial acetoacetyl-CoA thiolase (T2) in cultured fibroblasts. A key feature of the T2 enzyme is its activation by potassium ions; this property is exploited in the enzyme assay to differentiate its activity from that of other thiolases.[8]

Molecular Genetic Testing

Sequencing of the ACAT1 gene can identify the causative mutations.[5] To date, over 100 mutations in the ACAT1 gene have been associated with BKD.[4]

Experimental Protocols

Urinary Organic Acid Analysis by GC-MS

This protocol outlines the general steps for the analysis of organic acids in urine.

GCMS_Workflow Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection and Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Sanger_Sequencing_Workflow Genomic_DNA Genomic DNA Extraction PCR PCR Amplification of ACAT1 Exons Genomic_DNA->PCR Cycle_Sequencing Cycle Sequencing (Dideoxy Chain Termination) PCR->Cycle_Sequencing Capillary_Electrophoresis Capillary Electrophoresis Cycle_Sequencing->Capillary_Electrophoresis Sequence_Analysis Sequence Analysis Capillary_Electrophoresis->Sequence_Analysis

References

An In-Depth Technical Guide on the Enzymatic Production of 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic reaction responsible for the synthesis of 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). The core of this process is catalyzed by the mitochondrial enzyme 3-oxoacid CoA-transferase (EC 2.8.3.5) , also known as succinyl-CoA:3-ketoacid-CoA transferase (SCOT). This document details the enzymatic reaction, the metabolic pathway in which it is embedded, kinetic properties of the enzyme with various substrates, and detailed experimental protocols for its purification and activity measurement. The information presented herein is intended to be a valuable resource for researchers investigating branched-chain amino acid metabolism, associated metabolic disorders, and the development of therapeutic interventions.

The Enzymatic Reaction and the Responsible Enzyme

The production of this compound is a critical step in the metabolic breakdown of L-leucine. The reaction is catalyzed by the enzyme 3-oxoacid CoA-transferase . This enzyme facilitates the transfer of a coenzyme A (CoA) moiety from succinyl-CoA to a 3-oxoacid. In this specific case, the 3-oxoacid is 3-oxo-4-methylpentanoate.

The overall reaction is as follows:

Succinyl-CoA + 3-Oxo-4-methylpentanoate ⇌ Succinate + this compound

This reversible reaction is essential for the utilization of ketone bodies and the catabolism of certain amino acids in extrahepatic tissues. The enzyme is not present in the liver, which is the primary site of ketogenesis.

Metabolic Context: The Leucine Degradation Pathway

The formation of this compound is an integral part of the L-leucine degradation pathway. This catabolic process ultimately yields acetyl-CoA and acetoacetate (B1235776), which can then enter the citric acid cycle for energy production or be utilized in fatty acid synthesis.

The pathway begins with the transamination of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. A series of subsequent reactions, including dehydrogenation and carboxylation, lead to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then cleaved to produce acetyl-CoA and acetoacetate. The 3-oxoacid CoA-transferase reaction comes into play in the activation of acetoacetate to acetoacetyl-CoA, which is a structurally similar reaction to the activation of 3-oxo-4-methylpentanoate.

Below is a diagram illustrating the central role of 3-oxoacid CoA-transferase in the broader context of leucine metabolism.

Leucine_Degradation_Pathway cluster_leucine_catabolism Leucine Catabolism cluster_activation 3-Oxoacid Activation Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT ThreeOMP 3-Oxo-4-methylpentanoate IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate AcetoacetylCoA Acetoacetyl-CoA Acetoacetate->AcetoacetylCoA 3-Oxoacid CoA-Transferase (EC 2.8.3.5) AcetoacetylCoA->AcetylCoA Thiolase Succinate Succinate ThreeOMPCoA 3-Oxo-4-methyl- pentanoyl-CoA ThreeOMP->ThreeOMPCoA 3-Oxoacid CoA-Transferase (EC 2.8.3.5) SuccinylCoA Succinyl-CoA

Caption: Leucine degradation and the role of 3-Oxoacid CoA-Transferase.

Quantitative Data on Enzyme Kinetics

While 3-oxo-4-methylpentanoate is a known substrate for 3-oxoacid CoA-transferase, detailed kinetic studies have primarily focused on acetoacetate due to its central role in ketone body metabolism. The available literature indicates that branched-chain 3-oxoacids, such as 3-oxo-4-methylpentanoate, 3-oxopentanoate, and 3-oxohexanoate, are processed by the enzyme at a slower rate compared to acetoacetate.[1]

The following table summarizes the known kinetic parameters for various substrates of 3-oxoacid CoA-transferase from pig heart, which is a well-characterized model for the mammalian enzyme.

SubstrateMichaelis Constant (Km)Maximum Velocity (Vmax)Optimal pHReference
Acetoacetate0.4 mM1.0 (relative)7.8 - 9.0[Stern et al., 1956]
Succinyl-CoA0.2 mM-7.8 - 9.0[Stern et al., 1956]
Acetoacetyl-CoA0.05 mM-6.5 - 7.5[Stern et al., 1956]
Succinate1.0 mM-6.5 - 7.5[Stern et al., 1956]
3-Oxo-4-methylpentanoateNot ReportedSlower than AcetoacetateNot Reported[IUBMB]
3-OxopentanoateNot ReportedSlower than AcetoacetateNot Reported[IUBMB]
3-OxohexanoateNot ReportedSlower than AcetoacetateNot Reported[IUBMB]

Detailed Experimental Protocols

The following protocols are based on the classical methods described by Stern et al. (1956) and Hersh and Jencks (1967) for the purification and assay of 3-oxoacid CoA-transferase.

Purification of 3-Oxoacid CoA-Transferase from Pig Heart

This protocol outlines the key steps for the isolation and purification of the enzyme.

Purification_Workflow Start Minced Pig Heart Muscle Homogenization Homogenization in Phosphate Buffer Start->Homogenization Centrifugation1 Centrifugation (600 x g, 10 min) Homogenization->Centrifugation1 Supernatant1 Supernatant 1 Centrifugation1->Supernatant1 Pellet1 Discard Pellet (Debris) Centrifugation1->Pellet1 Centrifugation2 High-Speed Centrifugation (10,000 x g, 30 min) Supernatant1->Centrifugation2 Supernatant2 Discard Supernatant (Cytosol) Centrifugation2->Supernatant2 Pellet2 Mitochondrial Pellet Centrifugation2->Pellet2 Extraction Extraction with Phosphate Buffer Pellet2->Extraction Centrifugation3 Centrifugation (10,000 x g, 30 min) Extraction->Centrifugation3 Supernatant3 Supernatant 3 (Mitochondrial Extract) Centrifugation3->Supernatant3 AmmoniumSulfate1 Ammonium Sulfate Fractionation (30-50% saturation) Supernatant3->AmmoniumSulfate1 Centrifugation4 Centrifugation AmmoniumSulfate1->Centrifugation4 Pellet4 Dissolve Pellet in Phosphate Buffer Centrifugation4->Pellet4 Dialysis Dialysis against Phosphate Buffer Pellet4->Dialysis FinalEnzyme Purified Enzyme Solution Dialysis->FinalEnzyme

References

The Metabolic Crossroads of 3-Oxo-4-methyl-pentanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-4-methyl-pentanoyl-CoA is a coenzyme A derivative that emerges at the intersection of branched-chain amino acid catabolism, specifically the degradation pathway of L-leucine. While not a central intermediate in the canonical leucine (B10760876) breakdown pathway, its formation and subsequent metabolic fate are of significant interest for understanding metabolic flexibility, enzymatic promiscuity, and potential alternative catabolic routes. This technical guide provides a comprehensive overview of the known metabolic context of this compound, detailing its formation, potential enzymatic transformations, and the experimental methodologies pertinent to its study.

The Leucine Catabolism Landscape

The primary pathway for L-leucine degradation is a well-established mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, highlighting leucine's ketogenic nature. This multi-step enzymatic cascade is crucial for amino acid homeostasis and energy production.

graph Leucine_Catabolism { rankdir="LR"; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Leucine [label="L-Leucine"]; aKIC [label="α-Ketoisocaproate"]; IsovalerylCoA [label="Isovaleryl-CoA"]; MC_CoA [label="3-Methylcrotonyl-CoA"]; MG_CoA [label="3-Methylglutaconyl-CoA"]; HMG_CoA [label="3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)"]; Products [label="Acetyl-CoA + Acetoacetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Leucine -> aKIC [label="Branched-Chain Amino Acid\nAminotransferase (BCAT)"]; aKIC -> IsovalerylCoA [label="Branched-Chain α-Keto Acid\nDehydrogenase Complex (BCKDH)"]; IsovalerylCoA -> MC_CoA [label="Isovaleryl-CoA Dehydrogenase"]; MC_CoA -> MG_CoA [label="3-Methylcrotonyl-CoA Carboxylase"]; MG_CoA -> HMG_CoA [label="3-Methylglutaconyl-CoA Hydratase"]; HMG_CoA -> Products [label="HMG-CoA Lyase"]; }

Canonical pathway of L-leucine catabolism.

Formation of this compound: An Alternative Route

Evidence suggests that this compound is formed through the action of the enzyme 3-oxoacid CoA-transferase (EC 2.8.3.5), also known as succinyl-CoA:3-ketoacid CoA transferase (SCOT). This enzyme is primarily involved in ketone body utilization, transferring a CoA moiety from succinyl-CoA to a 3-oxoacid. While its main substrate is acetoacetate, it has been shown to have a broad substrate specificity and can act, albeit more slowly, on other 3-oxoacids, including 3-oxo-4-methylpentanoate.[1][2][3][4][5]

The reaction is as follows:

Succinyl-CoA + 3-Oxo-4-methylpentanoate ⇌ Succinate + this compound

This reaction represents a potential link between the intermediates of leucine metabolism and the cellular machinery for ketone body utilization. The physiological conditions under which 3-oxo-4-methylpentanoate is available as a substrate for this enzyme are not fully elucidated but may occur under conditions of high leucine flux or when the canonical pathway is saturated or impaired.

graph Formation_Pathway { rankdir="LR"; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

SuccinylCoA [label="Succinyl-CoA"]; OxoAcid [label="3-Oxo-4-methylpentanoate"]; Transferase [label="3-Oxoacid CoA-transferase\n(SCOT)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Succinate [label="Succinate"]; Target_CoA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SuccinylCoA -> Transferase; OxoAcid -> Transferase; Transferase -> Succinate; Transferase -> Target_CoA; }

Formation of this compound.

Potential Metabolic Fate

The subsequent metabolic fate of this compound is not definitively established in the literature. However, based on its chemical structure, several plausible enzymatic reactions can be hypothesized. Given its structural similarity to other intermediates in fatty acid and amino acid metabolism, it could potentially be a substrate for enzymes such as thiolases or dehydrogenases. Further research is required to elucidate the specific enzymes and pathways involved in its degradation.

Quantitative Data

Quantitative data regarding the kinetics of enzymes acting on this compound and its physiological concentrations are currently limited in the public domain. The tables below summarize available kinetic data for the key enzyme involved in its formation, 3-oxoacid CoA-transferase, with its more common substrates. This information can serve as a baseline for future studies on 3-oxo-4-methylpentanoate as a substrate.

Table 1: Michaelis-Menten Constants (Km) for 3-Oxoacid CoA-Transferase

SubstrateKm (µM)Organism/TissueReference
Acetoacetyl-CoA27Sheep Kidney[2]
Succinyl-CoA160Sheep Kidney[2]
Succinate5600Sheep Kidney[2]
Acetoacetate67Sheep Kidney[2]

Table 2: Kinetic Parameters for HMG-CoA Lyase

SubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/TissueReference
(R/S)-HMG-CoA77.8 ± 14.312.4 ± 2.2Human Fibroblasts[6]
HMG-CoA26136 units/mgRecombinant Human[7]

Experimental Protocols

The study of this compound metabolism requires robust experimental methodologies. The following section details protocols for key experimental approaches that can be adapted for this purpose.

Protocol 1: Enzymatic Assay for 3-Oxoacid CoA-Transferase (SCOT)

This protocol is adapted from established methods for measuring SCOT activity and can be modified to assess the enzyme's activity with 3-oxo-4-methylpentanoate.[8][9]

Principle: The activity of SCOT is determined by monitoring the formation of the 3-oxoacyl-CoA product spectrophotometrically. In the case of this compound, its formation can be monitored by the increase in absorbance at a wavelength specific to the thioester bond, or by coupling its formation to a subsequent reaction that results in a measurable change.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5

  • Succinyl-CoA solution

  • 3-Oxo-4-methylpentanoate solution

  • MgCl₂ solution

  • Iodoacetamide (to inhibit interfering thiolases)

  • Enzyme preparation (e.g., purified SCOT or tissue homogenate)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl₂, and iodoacetamide.

  • Add the enzyme preparation to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding succinyl-CoA and 3-oxo-4-methylpentanoate.

  • Monitor the change in absorbance at an appropriate wavelength (e.g., 313 nm for acetoacetyl-CoA formation, a suitable wavelength would need to be determined for this compound) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

graph SCOT_Assay_Workflow { rankdir="TB"; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Mix [label="Prepare Reaction Mixture\n(Buffer, MgCl₂, Iodoacetamide)"]; Add_Enzyme [label="Add Enzyme Preparation"]; Pre_Incubate [label="Pre-incubate"]; Add_Substrates [label="Add Succinyl-CoA and\n3-Oxo-4-methylpentanoate"]; Monitor_Absorbance [label="Monitor Absorbance Change"]; Calculate_Activity [label="Calculate Enzyme Activity"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Mix; Prepare_Mix -> Add_Enzyme; Add_Enzyme -> Pre_Incubate; Pre_Incubate -> Add_Substrates; Add_Substrates -> Monitor_Absorbance; Monitor_Absorbance -> Calculate_Activity; Calculate_Activity -> End; }

Workflow for 3-Oxoacid CoA-Transferase Assay.

Protocol 2: Analysis of Acyl-CoA Esters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA esters in biological samples.[10][11][12][13]

Principle: Biological samples are processed to extract acyl-CoA esters. The extracts are then separated by liquid chromatography and detected by a mass spectrometer. The mass spectrometer is set to monitor specific parent-to-fragment ion transitions for each acyl-CoA of interest, allowing for precise identification and quantification.

Materials:

  • Biological sample (e.g., tissue, cells)

  • Extraction solvent (e.g., acetonitrile/water with formic acid)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Extraction: Homogenize the biological sample in cold extraction solvent containing internal standards. Centrifuge to pellet proteins and other debris.

  • LC Separation: Inject the supernatant onto the LC system. Separate the acyl-CoA esters using a gradient of mobile phases (e.g., water with ammonium (B1175870) acetate (B1210297) and acetonitrile).

  • MS/MS Detection: Analyze the eluent using a mass spectrometer operating in positive ion mode. Set up a multiple reaction monitoring (MRM) method to detect the specific precursor and product ions for this compound and other acyl-CoAs of interest.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

graph LC_MS_Workflow { rankdir="TB"; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample_Homogenization [label="Homogenize Sample\nwith Internal Standards"]; Centrifugation [label="Centrifuge and Collect Supernatant"]; LC_Injection [label="Inject Supernatant onto LC System"]; LC_Separation [label="Separate Acyl-CoAs"]; MS_Detection [label="Detect by MS/MS (MRM)"]; Quantification [label="Quantify against Internal Standard"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Sample_Homogenization; Sample_Homogenization -> Centrifugation; Centrifugation -> LC_Injection; LC_Injection -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Quantification; Quantification -> End; }

Workflow for LC-MS/MS Analysis of Acyl-CoAs.

Conclusion and Future Directions

The metabolic fate of this compound remains an intriguing area of metabolic research. Its formation via 3-oxoacid CoA-transferase suggests a potential overflow or alternative pathway in leucine catabolism, particularly when the primary pathway is dysregulated. Future research should focus on several key areas:

  • Elucidation of the complete metabolic pathway: Identifying the enzymes responsible for the degradation of this compound is a critical next step.

  • Quantitative analysis in vivo: Measuring the physiological concentrations of this compound in various tissues and under different metabolic conditions will help to establish its biological relevance.

  • Kinetic characterization: Determining the kinetic parameters of 3-oxoacid CoA-transferase with 3-oxo-4-methylpentanoate will provide insights into the efficiency of this alternative pathway.

  • Drug development implications: Understanding the nuances of branched-chain amino acid metabolism, including these alternative pathways, may open new avenues for therapeutic intervention in metabolic diseases.

This technical guide provides a foundational understanding of the current knowledge surrounding this compound. It is intended to serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into this fascinating corner of metabolism.

References

The Impact of 3-Oxo-4-methyl-pentanoyl-CoA on Cellular Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cellular energy homeostasis is a tightly regulated process vital for cell survival and function. Dysregulation of metabolic pathways can lead to various pathological conditions, including metabolic syndromes and cancer. 3-Oxo-4-methyl-pentanoyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) leucine (B10760876). While the direct effects of this specific acyl-CoA are not extensively documented, its position within a critical metabolic pathway suggests a significant role in influencing cellular energy status. This technical guide provides an in-depth analysis of the known metabolic context of this compound, hypothesizes its impact on energy-sensing pathways such as AMPK and mTOR, and details experimental protocols for its investigation.

Introduction to this compound Metabolism

This compound is a transient metabolite in the mitochondrial degradation pathway of leucine.[1][2][3] Leucine catabolism is a multi-step process that contributes to the cellular pool of acetyl-CoA and acetoacetate (B1235776), both of which are pivotal for energy production through the tricarboxylic acid (TCA) cycle.[1][3] The catabolic pathway of BCAAs is crucial for providing energy and biosynthetic precursors, and its dysregulation has been linked to metabolic disorders.[4][5]

The formation of this compound occurs from the carboxylation of 3-methylcrotonyl-CoA, followed by hydration. The subsequent cleavage of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) yields acetyl-CoA and acetoacetate.[2] Given that long-chain fatty acyl-CoAs are known to allosterically regulate key metabolic enzymes like AMP-activated protein kinase (AMPK), it is plausible that intermediates of BCAA catabolism, such as this compound, may exert similar regulatory effects.[6][7][8]

Signaling Pathways and Logical Relationships

The impact of this compound on cellular energy homeostasis is likely mediated through its influence on the central energy sensor, AMPK, and the master regulator of cell growth, the mammalian target of rapamycin (B549165) (mTOR).

Leucine_Catabolism_Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA MGH Target_Metabolite This compound Methylglutaconyl_CoA->Target_Metabolite Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Target_Metabolite->HMG_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Simplified Leucine Catabolism Pathway.

An increase in the cellular concentration of this compound, and subsequently acetyl-CoA, would be expected to increase the ATP/AMP ratio. This shift would inhibit AMPK activity. Reduced AMPK activity would relieve the inhibition on mTORC1, promoting cell growth and proliferation, provided other conditions are favorable.

Energy_Sensing_Pathway Metabolite This compound AcetylCoA Acetyl-CoA Metabolite->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP_AMP_Ratio Increased ATP/AMP Ratio TCA->ATP_AMP_Ratio AMPK AMPK ATP_AMP_Ratio->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Figure 2: Hypothesized Signaling Cascade.

Quantitative Data Summary

Direct quantitative data on the cellular concentrations of this compound and its specific effects on enzyme kinetics are scarce in the literature. However, we can summarize the typical concentrations of related short-chain acyl-CoAs in mammalian cells to provide a comparative context.

Acyl-CoA SpeciesTypical Concentration (pmol/10^6 cells)Reference
Acetyl-CoA~3.0 - 25.0[9]
Succinyl-CoA~0.3 - 2.5[9]
Propionyl-CoA~0.1 - 0.5[9]
Crotonyl-CoA~0.03[9]
This compound Not Reported (Hypothesized to be low)

Detailed Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for short- and medium-chain acyl-CoA analysis.[10][11]

Objective: To quantify the intracellular concentration of this compound in response to metabolic challenges.

Workflow:

LCMS_Workflow CellCulture Cell Culture & Treatment Quenching Metabolism Quenching (Cold Methanol) CellCulture->Quenching Extraction Acyl-CoA Extraction (Acetonitrile/Methanol (B129727)/Water) Quenching->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Figure 3: Acyl-CoA Quantification Workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2, C2C12) at a density of 1x10^6 cells/well in 6-well plates. Treat with varying concentrations of leucine or other metabolic stimuli for desired time points.

  • Metabolism Quenching and Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol to quench metabolic activity. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Acyl-CoA Extraction: Add an internal standard (e.g., ¹³C-labeled acyl-CoA). Vortex the cell lysate vigorously. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant. A common extraction solvent is a mixture of acetonitrile, methanol, and water (2:2:1 v/v/v).[10]

  • Solid Phase Extraction (SPE): Condition an Oasis HLB SPE cartridge with methanol and then equilibrate with water. Load the supernatant onto the cartridge. Wash with water to remove salts. Elute the acyl-CoAs with methanol.

  • LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent. Analyze using a reverse-phase C18 column coupled to a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and the internal standard.

Cellular Energy Homeostasis Assays

These assays provide a broader picture of the metabolic state of the cell.

  • ATP Quantification Assay:

    • Principle: Luciferase-based bioluminescence assay to measure intracellular ATP levels.

    • Protocol: Lyse cells treated as described above and measure luminescence using a commercial ATP assay kit (e.g., CellTiter-Glo®).[12] Normalize ATP levels to total protein concentration determined by a BCA assay.

  • AMPK Activation Assay (Western Blot):

    • Principle: Measure the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

    • Protocol: Treat cells, lyse in RIPA buffer with phosphatase and protease inhibitors. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. Use a loading control like β-actin for normalization.

  • Metabolic Flux Analysis:

    • Principle: Use stable isotope-labeled leucine (e.g., ¹³C₆-leucine) to trace its catabolism and contribution to the TCA cycle and other metabolic pathways.

    • Protocol: Culture cells in a medium containing the labeled leucine. Extract metabolites at different time points and analyze by GC-MS or LC-MS to determine the incorporation of the label into downstream metabolites like acetyl-CoA, citrate, and other TCA cycle intermediates.

Conclusion and Future Directions

While direct experimental evidence is currently limited, the metabolic intermediate this compound is strategically positioned to influence cellular energy homeostasis. Its degradation to acetyl-CoA and acetoacetate directly fuels the TCA cycle, impacting the cellular ATP/AMP ratio and consequently modulating the activity of the AMPK/mTOR signaling axis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the precise role of this compound and other BCAA metabolites in cellular energy regulation. Future studies should focus on the direct interaction of this and related acyl-CoAs with key metabolic enzymes and signaling proteins to elucidate their potential as therapeutic targets in metabolic diseases.

References

Preliminary Studies on the Biological Activity of 3-Oxo-4-methyl-pentanoyl-CoA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-4-methyl-pentanoyl-Coenzyme A (CoA) is a transient metabolic intermediate in the mitochondrial beta-oxidation pathway of branched-chain fatty acids. Derived from the degradation of dietary sources rich in these lipids, its primary biological role is catabolic, contributing to cellular energy production through its cleavage into acetyl-CoA and isobutyryl-CoA. This whitepaper synthesizes the current understanding of 3-Oxo-4-methyl-pentanoyl-CoA's metabolic context, the enzymes involved in its turnover, and potential (though currently underexplored) broader biological activities. While direct quantitative data and extensive experimental protocols for this specific molecule are limited in publicly available literature, this document extrapolates from studies on analogous short-chain and branched-chain acyl-CoAs to provide a foundational guide for future research.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids.[1] this compound emerges as a specific intermediate in the breakdown of branched-chain fatty acids, which are common constituents of the human diet, found in dairy products and ruminant fats. Understanding the biological activity of such intermediates is crucial for elucidating the nuances of lipid metabolism and its implications in health and disease. This document provides a detailed overview of the known metabolic fate of this compound and the enzymatic reactions it undergoes.

Metabolic Pathway and Enzymology

This compound is an intermediate in the mitochondrial beta-oxidation of branched-chain fatty acids. Its formation and degradation are part of a cyclic pathway that shortens the acyl-CoA chain.

Synthesis of this compound

The immediate precursor to this compound is 3(S)-hydroxy-4-methyl-pentanoyl-CoA. The conversion is an oxidation reaction catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HAD) . While the specific HAD isozyme with the highest affinity for 3(S)-hydroxy-4-methyl-pentanoyl-CoA has not been definitively identified, evidence suggests that short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) is a likely candidate due to its preference for short-chain, methyl-branched acyl-CoAs.[2] This enzymatic step is crucial for preparing the acyl-CoA for the final thiolytic cleavage.

Degradation of this compound

This compound undergoes thiolytic cleavage, yielding acetyl-CoA and isobutyryl-CoA. This reaction is catalyzed by a 3-ketoacyl-CoA thiolase . Several thiolases exist, and they are generally categorized as either degradative (involved in beta-oxidation) or biosynthetic.[3] The degradative 3-ketoacyl-CoA thiolases often exhibit broad substrate specificity.[4] One particular thiolase, sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) , has been shown to be active with 2-methyl-branched 3-oxoacyl-CoAs, suggesting it may play a role in the metabolism of this compound.[5]

The products of this degradation, acetyl-CoA and isobutyryl-CoA, can then enter central carbon metabolism. Acetyl-CoA can enter the citric acid cycle for energy production, while isobutyryl-CoA is an intermediate in the degradation pathway of the amino acid valine and can be further metabolized.

Quantitative Data

ParameterEnzymeSubstrateKm (µM)Vmax (U/mg)Significance
Michaelis Constant (Km)3-Hydroxyacyl-CoA Dehydrogenase3(S)-hydroxy-4-methyl-pentanoyl-CoAData not availableData not availableIndicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting substrate affinity.
Maximum Velocity (Vmax)3-Hydroxyacyl-CoA Dehydrogenase3(S)-hydroxy-4-methyl-pentanoyl-CoAData not availableData not availableRepresents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Michaelis Constant (Km)3-Ketoacyl-CoA ThiolaseThis compoundData not availableData not availableIndicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting substrate affinity.
Maximum Velocity (Vmax)3-Ketoacyl-CoA ThiolaseThis compoundData not availableData not availableRepresents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Cellular Concentration-This compoundData not available-Provides insight into the physiological relevance and potential for non-metabolic functions.

Researchers are encouraged to perform enzyme kinetic assays and metabolomic analyses to populate these data fields.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly published. However, methodologies for the analysis of other acyl-CoAs can be adapted.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step chemical synthesis starting from commercially available precursors. A general approach could involve:

  • Synthesis of 4-methyl-3-oxopentanoic acid: This could be achieved through various organic synthesis routes, such as the acetoacetic ester synthesis.

  • Activation to the corresponding acyl chloride or anhydride.

  • Reaction with Coenzyme A: The activated acid would then be reacted with the thiol group of Coenzyme A to form the final product.

Purification would likely be achieved using high-performance liquid chromatography (HPLC).

Enzyme Assays

The activity of 3-hydroxyacyl-CoA dehydrogenase can be monitored spectrophotometrically by following the reduction of NAD+ to NADH at 340 nm.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • NAD+

    • 3(S)-hydroxy-4-methyl-pentanoyl-CoA (substrate)

    • Enzyme source (purified enzyme or cell lysate)

  • Procedure:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH formation (extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).

The thiolytic cleavage of this compound can be measured by monitoring the decrease in absorbance of the Mg2+-enolato-3-oxoacyl-CoA complex at 303 nm.

  • Reaction Mixture:

    • Buffer (e.g., potassium phosphate, pH 8.0)

    • Coenzyme A

    • Mg2+

    • This compound (substrate)

    • Enzyme source

  • Procedure:

    • Incubate the reaction mixture at a constant temperature.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 303 nm over time.

    • Calculate the enzyme activity based on the rate of substrate consumption.

Quantification in Biological Samples

Quantification of this compound in cells and tissues can be achieved using liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation:

    • Flash-freeze tissue or cell pellets in liquid nitrogen.

    • Extract acyl-CoAs using an appropriate solvent system (e.g., a mixture of isopropanol, water, and formic acid).

    • Centrifuge to remove cellular debris.

    • Analyze the supernatant by LC-MS.

  • LC-MS Analysis:

    • Use a suitable C18 column for separation.

    • Employ a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid.

    • Detect the molecule of interest using a mass spectrometer in selected reaction monitoring (SRM) mode for high specificity and sensitivity. A stable isotope-labeled internal standard would be required for accurate quantification.

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation of Branched-Chain Fatty Acids precursor 3(S)-Hydroxy-4-methyl- pentanoyl-CoA enzyme1 3-Hydroxyacyl-CoA Dehydrogenase (e.g., SCHAD) precursor->enzyme1 target 3-Oxo-4-methyl- pentanoyl-CoA enzyme2 3-Ketoacyl-CoA Thiolase target->enzyme2 product1 Acetyl-CoA product2 Isobutyryl-CoA enzyme1->target enzyme2->product1 enzyme2->product2

Caption: Metabolic context of this compound.

experimental_workflow cluster_quantification Quantification Workflow sample Cell/Tissue Sample extraction Acyl-CoA Extraction sample->extraction analysis LC-MS Analysis extraction->analysis data Concentration Data analysis->data

Caption: General workflow for quantification of this compound.

Potential Broader Biological Activities

While the primary role of this compound appears to be metabolic, the broader biological activities of acyl-CoAs are an area of growing interest. Acyl-CoAs can influence cellular processes through various mechanisms, including:

  • Allosteric regulation of enzymes: Acyl-CoAs can bind to enzymes at sites other than the active site, modulating their activity.

  • Post-translational modification of proteins: The acyl group from an acyl-CoA can be transferred to proteins, a process known as acylation, which can alter protein function and localization.

  • Gene expression regulation: Acyl-CoAs can influence the activity of transcription factors.

To date, no specific signaling or regulatory roles have been attributed to this compound. Future research could explore these possibilities, particularly in the context of metabolic disorders where the metabolism of branched-chain fatty acids may be altered.

Conclusion and Future Directions

This compound is a key, albeit transient, intermediate in the mitochondrial beta-oxidation of branched-chain fatty acids. Its biological activity is intrinsically linked to cellular energy metabolism. While its direct study has been limited, a foundational understanding of its role can be extrapolated from the broader knowledge of fatty acid oxidation.

Future research should focus on:

  • Purification and characterization of the specific 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase isozymes that are most active with this compound and its precursor.

  • Determination of the kinetic parameters of these enzymes to better understand the flux through this metabolic pathway.

  • Development of robust analytical methods for the accurate quantification of this compound in various biological samples.

  • Investigation of potential signaling or regulatory roles of this compound, especially in the context of metabolic diseases.

A deeper understanding of the biological activity of this compound will contribute to a more complete picture of lipid metabolism and may reveal novel targets for therapeutic intervention in metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemo-enzymatic synthesis of 3-Oxo-4-methyl-pentanoyl-CoA, a crucial intermediate in various metabolic pathways and a valuable substrate for enzyme assays in drug development. The synthesis is a two-stage process commencing with the chemical synthesis of the precursor, 3-Oxo-4-methyl-pentanoic acid, via the hydrolysis of its commercially available methyl ester. The subsequent enzymatic ligation of the keto acid to Coenzyme A (CoA) is catalyzed by a broad-specificity acyl-CoA synthetase. This protocol offers a reliable method for producing high-purity this compound for research applications.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are activated forms of carboxylic acids that serve as central metabolites in numerous biochemical pathways, including fatty acid metabolism and the citric acid cycle.[1][2] Specifically, branched-chain keto-acyl-CoAs are important intermediates in the metabolism of branched-chain amino acids. The target molecule, this compound (also known as β-ketoisocaproyl-CoA), is a derivative of coenzyme A and is relevant in studies of metabolic disorders and as a substrate for enzymes in drug discovery pipelines.[3][4]

The synthesis of specific acyl-CoA esters that are not commercially available often requires a combined chemical and enzymatic approach.[2][5] This protocol details such a chemo-enzymatic strategy, which leverages the precision of organic synthesis to create the unique carboxylic acid precursor and the high selectivity and mild reaction conditions of biocatalysis for the final thioesterification step.[1]

Chemo-Enzymatic Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below. It involves the initial hydrolysis of a commercially available ester to the free acid, followed by purification. The purified acid is then used as a substrate for an enzymatic reaction to produce the final acyl-CoA product, which is subsequently purified.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Enzymatic Ligation A Methyl 4-methyl-3-oxopentanoate (B1262298) B Hydrolysis (NaOH, then H+) A->B C 3-Oxo-4-methyl-pentanoic Acid B->C D Purified 3-Oxo-4-methyl-pentanoic Acid C->D Purification F Acyl-CoA Synthetase D->F E Coenzyme A + ATP E->F G This compound F->G H Final Product G->H Purification (SPE)

Caption: Chemo-enzymatic workflow for this compound synthesis.

Experimental Protocols

Stage 1: Chemical Synthesis of 3-Oxo-4-methyl-pentanoic Acid

This stage involves the careful hydrolysis of the methyl ester precursor, methyl 4-methyl-3-oxopentanoate, to its corresponding carboxylic acid.[6] Conditions must be controlled to prevent unwanted side reactions like decarboxylation, which can occur with β-keto acids.[7]

Materials:

  • Methyl 4-methyl-3-oxopentanoate

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Saturated sodium chloride solution (brine)

  • Deionized water

Protocol:

  • Saponification: Dissolve methyl 4-methyl-3-oxopentanoate (1.0 eq) in diethyl ether in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add a pre-chilled solution of 1 M sodium hydroxide (1.1 eq) dropwise while stirring vigorously.

  • Continue stirring at 0 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous layer.

  • Wash the organic layer with a small amount of cold deionized water, and combine this with the initial aqueous layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated HCl with stirring.

  • Extraction: Extract the acidified aqueous solution three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Oxo-4-methyl-pentanoic acid.

  • Purification: The crude acid can be purified by column chromatography on silica (B1680970) gel if necessary.

Table 1: Summary of Chemical Synthesis Parameters

ParameterValue/Condition
Starting MaterialMethyl 4-methyl-3-oxopentanoate
Key ReagentsNaOH, HCl, Diethyl Ether
Reaction Temperature0 °C
Reaction Time2-3 hours
Purification MethodLiquid-liquid extraction, Column Chromatography
Typical Yield70-85% (based on similar hydrolyses)
Stage 2: Enzymatic Synthesis of this compound

This protocol utilizes a broad-specificity acyl-CoA synthetase (ligase) to catalyze the ATP-dependent formation of the thioester bond between 3-Oxo-4-methyl-pentanoic acid and Coenzyme A.[1][8]

Enzymatic Reaction Mechanism: The reaction proceeds in two steps catalyzed by the acyl-CoA synthetase:

  • Adenylation: The carboxylic acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification: Coenzyme A attacks the acyl-adenylate, displacing AMP and forming the final acyl-CoA product.

G cluster_0 Acyl-CoA Synthetase Active Site RCOOH 3-Oxo-4-methyl-pentanoic Acid RCO_AMP Acyl-AMP Intermediate RCOOH->RCO_AMP Step 1: Adenylation ATP ATP ATP->RCO_AMP Step 1: Adenylation CoA Coenzyme A RCO_SCoA This compound CoA->RCO_SCoA RCO_AMP->RCO_SCoA Step 2: Thioesterification PPi PPi AMP AMP

Caption: Two-step mechanism of acyl-CoA synthetase.

Materials:

  • Purified 3-Oxo-4-methyl-pentanoic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)

  • Dithiothreitol (DTT) (optional, for enzyme stability)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.

  • Add the components in the following order:

    • Tris-HCl buffer (100 mM, pH 7.5)

    • ATP (10 mM)

    • MgCl₂ (10 mM)

    • Coenzyme A (2.5 mM)

    • DTT (1 mM, optional)

    • 3-Oxo-4-methyl-pentanoic acid (5 mM)

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 30-37 °C for 1-2 hours.

  • Monitoring: The reaction can be monitored by HPLC to observe the formation of the acyl-CoA product and the consumption of substrates.

  • Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation (if the product is stable).

Table 2: Summary of Enzymatic Ligation Parameters

ComponentFinal Concentration
Tris-HCl (pH 7.5)100 mM
ATP10 mM
MgCl₂10 mM
Coenzyme A2.5 mM
3-Oxo-4-methyl-pentanoic Acid5 mM
Acyl-CoA Synthetase1-5 µM
Reaction Conditions
Temperature30-37 °C
Incubation Time1-2 hours
Typical Conversion>90% (based on similar syntheses)
Purification of this compound

The final product is purified from the reaction mixture using solid-phase extraction (SPE).

Materials:

Protocol:

  • Cartridge Equilibration: Equilibrate a C18 SPE cartridge by washing with 100% methanol followed by deionized water.

  • Sample Loading: Acidify the terminated reaction mixture slightly and load it onto the equilibrated cartridge.

  • Washing: Wash the cartridge with deionized water or a low-concentration ammonium acetate buffer to remove unbound substrates and byproducts (ATP, AMP, PPi, CoA).

  • Elution: Elute the this compound product with an increasing gradient of methanol in water or buffer.

  • Analysis and Storage: Analyze the collected fractions by HPLC. Pool the pure fractions, lyophilize, and store at -80 °C.

Conclusion

This document outlines a robust chemo-enzymatic protocol for the synthesis of this compound. By combining a controlled chemical hydrolysis with a specific enzymatic ligation, this method provides a reliable means of producing this important metabolic intermediate for a variety of research and drug development applications. The provided protocols and data tables offer a comprehensive guide for researchers to successfully synthesize and purify the target molecule.

References

Application Note: Quantitative Analysis of 3-Oxo-4-methyl-pentanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Oxo-4-methyl-pentanoyl-CoA in biological matrices. This method employs a straightforward protein precipitation for sample preparation and utilizes reversed-phase chromatography coupled with positive ion electrospray ionization (ESI) tandem mass spectrometry. The protocol is designed for high-throughput analysis, offering the accuracy and precision required for metabolic research and drug development.

Introduction

This compound is a short-chain acyl-Coenzyme A (acyl-CoA) intermediate involved in branched-chain amino acid metabolism. Accurate quantification of such metabolites is crucial for understanding metabolic pathways and the mechanism of action of therapeutic agents targeting these pathways. LC-MS/MS provides unparalleled selectivity and sensitivity for the analysis of low-abundance acyl-CoA species within complex biological samples.[1][2][3] This document provides a detailed protocol for the quantification of this compound, adapted from established methods for short-chain acyl-CoA analysis.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol utilizes a simple and efficient protein precipitation method with 5-sulfosalicylic acid (SSA) to ensure high recovery of the analyte.[1][4]

Materials and Reagents:

  • Internal Standard (IS): Heptanoyl-CoA or another suitable odd-chain acyl-CoA not endogenous to the sample.

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Cell or Tissue Homogenization:

    • For cultured cells, wash the cell pellet with ice-cold PBS.

    • For tissues, weigh and homogenize the tissue on ice in a suitable buffer.

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.

  • Vortexing: Vigorously vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

G cluster_sample_prep Sample Preparation Workflow Sample Cell Pellet / Tissue Homogenate Add_SSA Add 2.5% SSA with Internal Standard Sample->Add_SSA Vortex Vortex for 1 minute Add_SSA->Vortex Centrifuge Centrifuge at 15,000 x g for 10 min at 4°C Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis Collect_Supernatant->LCMS_Analysis

Caption: Workflow for Sample Preparation.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 32°C

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 100% B

    • 15-22.5 min: 100% B

    • 22.51-30 min: 20% B

Mass Spectrometry:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.20 kV

  • Cone Voltage: 45 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 500 L/h

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM): Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) and a product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428).[1][5][6][7] The MRM transitions should be optimized by direct infusion of a standard of this compound.

G cluster_pathway Acyl-CoA Fragmentation Pathway Parent [this compound + H]+ (Precursor Ion) Fragment1 [M - 507 + H]+ (Quantifier Ion) Parent->Fragment1 Collision-Induced Dissociation Fragment2 m/z 428 (Qualifier Ion) Parent->Fragment2 NL Neutral Loss of 507 Da Parent->NL NL->Fragment1

Caption: General Acyl-CoA Fragmentation.

Quantitative Data

The following tables summarize the expected quantitative performance of the method, based on data for structurally similar short-chain acyl-CoAs.[1][8]

Table 1: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
This compoundTo be determined[M+H-507]428.0
Heptanoyl-CoA (IS)878.3371.3428.0

Note: The exact precursor ion mass for this compound needs to be calculated based on its chemical formula and confirmed by direct infusion.

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantitation (LLOQ)1 - 10 nM
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Discussion

This LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound. The simple sample preparation protocol minimizes analyte loss and is amenable to high-throughput workflows.[1][3] The chromatographic conditions are designed to achieve good separation from other endogenous acyl-CoAs, reducing potential matrix effects.[9] The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification, though a structurally similar odd-chain acyl-CoA can also be employed. The characteristic fragmentation of the CoA moiety allows for the development of highly specific MRM methods.[5][6][7] This protocol serves as a strong foundation for researchers investigating metabolic pathways involving this compound.

References

Application Notes and Protocols for Stable Isotope Labeling of 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. By replacing specific atoms in a compound with their stable, heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the compound and its metabolites through complex biochemical pathways. This application note provides a detailed methodology for developing a stable isotope labeling method to trace 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876).

These protocols are designed for researchers in metabolomics, drug discovery, and related fields to investigate cellular metabolism, identify potential drug targets, and understand the mechanisms of metabolic diseases. The methods described herein cover the synthesis of the labeled compound, its introduction into a biological system, and the subsequent analysis of labeled metabolites using mass spectrometry.

Metabolic Pathway of this compound

This compound is an intermediate in the mitochondrial catabolism of the essential amino acid leucine. The breakdown of leucine is a critical process for energy production and the synthesis of other biomolecules. Dysregulation of this pathway has been implicated in various metabolic disorders.

The catabolic pathway of leucine begins with its transamination to α-ketoisocaproate (KIC). KIC is then oxidatively decarboxylated to isovaleryl-CoA. A series of enzymatic reactions, including dehydrogenation and carboxylation, convert isovaleryl-CoA to 3-methylcrotonyl-CoA and then to 3-methylglutaconyl-CoA. Hydration of 3-methylglutaconyl-CoA yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently cleaved to produce acetyl-CoA and acetoacetate. This compound is formed during the degradation of isovaleryl-CoA.

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Oxo_methyl_pentanoyl_CoA This compound Isovaleryl_CoA->Oxo_methyl_pentanoyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate

Figure 1: Simplified Leucine Catabolism Pathway

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

This protocol is adapted from a method for synthesizing 3-oxohexadecanoyl-CoA and involves a two-step process: a Reformatsky reaction to create the carbon skeleton followed by oxidation to the 3-oxoacyl-CoA. To introduce a stable isotope label, a labeled precursor such as [¹³C₂]-ethyl bromoacetate (B1195939) can be used.

Materials:

  • Isovaleraldehyde (B47997) (4-methyl-pentanal)

  • [¹³C₂]-Ethyl bromoacetate (or other desired labeled form)

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Coenzyme A trilithium salt

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of Ethyl 3-hydroxy-4-methyl-pentanoate (Reformatsky Reaction)

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add activated zinc powder.

    • To the zinc, add a solution of isovaleraldehyde and [¹³C₂]-ethyl bromoacetate in anhydrous THF dropwise with stirring. The reaction is often initiated by gentle heating.

    • After the addition is complete, continue stirring at room temperature or with gentle reflux until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the resulting ethyl 3-hydroxy-4-methyl-pentanoate by column chromatography.

  • Step 2: Oxidation to Ethyl 3-Oxo-4-methyl-pentanoate

    • Dissolve the purified ethyl 3-hydroxy-4-methyl-pentanoate in acetone (B3395972) and cool the solution in an ice bath.

    • Add Jones reagent dropwise with stirring until a persistent orange color is observed, indicating complete oxidation.

    • Quench the reaction with isopropanol (B130326) and dilute with water.

    • Extract the product with an organic solvent, wash, dry, and concentrate as before.

    • Purify the ethyl 3-oxo-4-methyl-pentanoate by column chromatography.

  • Step 3: Saponification and Conversion to this compound

    • Hydrolyze the purified ethyl ester to the corresponding carboxylic acid using a base (e.g., potassium hydroxide) in an ethanol/water mixture.

    • Acidify the reaction mixture and extract the 3-oxo-4-methyl-pentanoic acid.

    • Activate the carboxylic acid (e.g., by converting it to a mixed anhydride (B1165640) or an N-hydroxysuccinimide ester).

    • React the activated acid with Coenzyme A trilithium salt in an appropriate buffer (e.g., sodium bicarbonate) to form the final product, [¹³C₂]-3-Oxo-4-methyl-pentanoyl-CoA.

    • Purify the final product using solid-phase extraction or HPLC.

Protocol 2: Stable Isotope Tracing in Cell Culture

Materials:

  • Mammalian cell line of interest (e.g., HepG2, C2C12)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed to remove unlabeled amino acids

  • Isotopically labeled leucine (e.g., [U-¹³C₆]-L-leucine)

  • [¹³C₂]-3-Oxo-4-methyl-pentanoyl-CoA (synthesized in Protocol 1, for use as an internal standard)

  • Phosphate-buffered saline (PBS)

  • Methanol, Acetonitrile (B52724), Water (LC-MS grade)

  • Cell scrapers

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • For the experiment, replace the standard medium with a labeling medium containing the desired concentration of [U-¹³C₆]-L-leucine. The labeling medium should be prepared with dialyzed FBS to minimize the concentration of unlabeled leucine.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled leucine into the metabolic pathways.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench the metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Vortex the samples and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • Spike the supernatant with a known amount of the synthesized [¹³C₂]-3-Oxo-4-methyl-pentanoyl-CoA as an internal standard for quantification.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase C18 column suitable for polar molecule separation.

Procedure:

  • Chromatographic Separation:

    • Inject the metabolite extract onto the C18 column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve good separation of the acyl-CoA species of interest.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • For a triple quadrupole instrument, use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of the labeled and unlabeled this compound, and the product ion will be a characteristic fragment (e.g., the adenosine (B11128) diphosphate (B83284) moiety).

    • For high-resolution instruments, extract the accurate mass of the labeled and unlabeled analytes.

    • Monitor the transition for both the endogenous (unlabeled) and the isotopically labeled internal standard.

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Representative Intracellular Concentrations of Leucine and its Metabolites
MetaboliteCondition 1 (Control)Condition 2 (Treated)Fold Changep-value
Leucine (µM)150 ± 25120 ± 200.8< 0.05
α-Ketoisocaproate (µM)30 ± 545 ± 81.5< 0.01
Isovaleryl-CoA (pmol/mg protein)10 ± 28 ± 1.50.8n.s.
This compound (pmol/mg protein)5 ± 17 ± 1.21.4< 0.05

Data are presented as mean ± standard deviation. Statistical significance was determined using a t-test.

Table 2: Metabolic Flux Analysis of Leucine Catabolism
Metabolic StepFlux Rate (nmol/mg protein/hr)
Leucine -> α-Ketoisocaproate50.2 ± 5.1
α-Ketoisocaproate -> Isovaleryl-CoA45.8 ± 4.3
Isovaleryl-CoA -> 3-Methylcrotonyl-CoA40.1 ± 3.9
3-Methylglutaconyl-CoA -> HMG-CoA35.5 ± 3.2
HMG-CoA -> Acetyl-CoA35.2 ± 3.1

Flux rates are determined by measuring the rate of incorporation of the stable isotope label into the downstream metabolites over time.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the stable isotope labeling experiment.

Workflow cluster_synthesis Synthesis of Labeled Standard cluster_experiment Cell Culture Experiment cluster_analysis Analysis Synthesis Chemical Synthesis of [¹³C₂]-3-Oxo-4-methyl-pentanoyl-CoA Extraction Quench and Extract Metabolites Synthesis->Extraction Add Internal Standard Cell_Culture Culture Cells Labeling Incubate with [U-¹³C₆]-L-leucine Cell_Culture->Labeling Labeling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Processing and Flux Calculation LCMS->Data_Analysis

Purification of 3-oxoacid CoA-transferase for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxoacid CoA-transferase (SCOT), also known as succinyl-CoA:3-ketoacid-CoA transferase, is a key mitochondrial enzyme that plays a crucial role in ketone body metabolism.[1][2] It catalyzes the reversible transfer of Coenzyme A (CoA) from succinyl-CoA to a 3-oxoacid, typically acetoacetate. This reaction is the first and rate-limiting step in the utilization of ketone bodies as an energy source in extrahepatic tissues such as the heart, brain, and skeletal muscle. Given its central role in cellular energy homeostasis, SCOT is a protein of significant interest in various research fields, including metabolic disorders and drug development. The availability of highly purified and active SCOT is essential for conducting in vitro assays to screen for potential inhibitors or activators and to study its enzymatic mechanism and kinetics.

This document provides a comprehensive guide for the expression, purification, and in vitro activity assessment of recombinant 3-oxoacid CoA-transferase. The protocols detailed below describe the cloning of the SCOT gene into an expression vector, its subsequent expression in Escherichia coli, and purification using immobilized metal affinity chromatography (IMAC).

I. Recombinant SCOT Expression and Purification Workflow

The overall workflow for obtaining purified SCOT for in vitro assays involves several key stages, from gene cloning to final protein purification and characterization.

Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Cloning Cloning of SCOT Gene into pET Expression Vector Transformation Transformation into E. coli Expression Strain Cloning->Transformation Culture Bacterial Culture Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis IMAC IMAC Purification Lysis->IMAC Elution Elution of Pure SCOT IMAC->Elution QC Purity & Concentration (SDS-PAGE & Bradford) Elution->QC Assay In Vitro Activity Assay QC->Assay

Figure 1: Experimental workflow for recombinant SCOT purification.

II. Experimental Protocols

Protocol 1: Cloning of SCOT Gene into a His-Tag Expression Vector

This protocol describes the cloning of the human SCOT gene (OXCT1) into a pET expression vector, which adds a hexahistidine (6xHis) tag to the recombinant protein for purification.

Materials:

  • Human OXCT1 cDNA

  • pET expression vector (e.g., pET-28a)

  • Restriction enzymes (e.g., NdeI and BamHI)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • E. coli cloning strain (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers for the amplification of the OXCT1 coding sequence. Incorporate restriction sites for the chosen enzymes (e.g., NdeI in the forward primer and BamHI in the reverse primer) that are compatible with the multiple cloning site of the pET vector.[3]

  • PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the OXCT1 gene from the cDNA template.

  • Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit to remove primers, dNTPs, and polymerase.

  • Restriction Digest: Digest both the purified PCR product and the pET vector with the selected restriction enzymes.

  • Ligation: Ligate the digested OXCT1 gene insert into the linearized pET vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain.

  • Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector. Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Verify the correct insertion of the OXCT1 gene by restriction digest and DNA sequencing.

Protocol 2: Expression of His-Tagged SCOT in E. coli

Materials:

  • Verified pET-SCOT plasmid

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium

  • Appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the pET-SCOT plasmid into a competent E. coli expression strain like BL21(DE3).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture for 4-6 hours at 30°C or overnight at 16-18°C for potentially better protein folding.

  • Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of His-Tagged SCOT by Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Bacterial cell pellet containing overexpressed His-tagged SCOT

  • Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

  • Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

  • Ni-NTA agarose (B213101) resin

Procedure:

  • Cell Lysis:

    • Resuspend the frozen cell pellet in 20-30 mL of ice-cold Lysis Buffer per gram of wet cell paste.

    • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to complete lysis. The solution should become less viscous.

    • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to digest the released DNA.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant, which contains the soluble His-tagged SCOT.

  • IMAC Purification:

    • Equilibrate the Ni-NTA agarose resin with 5-10 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the equilibrated column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged SCOT from the column with 5-10 column volumes of Elution Buffer. Collect fractions of 1-2 mL.

  • Analysis and Storage:

    • Analyze the collected fractions for protein content using SDS-PAGE and a protein concentration assay (e.g., Bradford assay).

    • Pool the fractions containing the purified SCOT.

    • If necessary, remove the imidazole by dialysis or buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

    • Store the purified enzyme in aliquots at -80°C.

III. Data Presentation

The purification of recombinant SCOT can be monitored at each step to assess the yield and purity. The following table provides an illustrative example of a purification summary.

Table 1: Illustrative Purification Summary for His-tagged SCOT

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate2505002.01001
Soluble Fraction1804802.7961.4
Ni-NTA Flow-through150200.134-
Ni-NTA Wash10151.53-
Ni-NTA Elution1843224.086.412

Note: This is a representative table. Actual values will vary depending on expression levels and purification efficiency.

IV. In Vitro Activity Assay Protocol

The activity of purified SCOT can be determined by a continuous spectrophotometric assay that measures the formation of acetoacetyl-CoA.

Principle: SCOT catalyzes the following reaction: Succinyl-CoA + Acetoacetate ⇌ Succinate + Acetoacetyl-CoA

The formation of the product, acetoacetyl-CoA, can be monitored by the increase in absorbance at 313 nm.

Materials:

  • Purified SCOT enzyme

  • Assay Buffer (100 mM Tris-HCl, 20 mM MgCl₂, pH 8.5)

  • Succinyl-CoA solution

  • Acetoacetate solution

  • Spectrophotometer capable of measuring at 313 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • Succinyl-CoA (final concentration of 0.2 mM)

    • Acetoacetate (final concentration of 1 mM)

  • Initiate the Reaction: Add a known amount of purified SCOT enzyme to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 313 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • Calculation of Activity: The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of acetoacetyl-CoA at 313 nm. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetoacetyl-CoA per minute under the specified assay conditions.

V. Signaling Pathway and Logical Relationships

The purification process is a logical sequence of steps designed to isolate the target protein from a complex mixture of cellular components. The following diagram illustrates the logical flow of the purification protocol.

Logical_Flow cluster_prep Sample Preparation cluster_chromatography Affinity Chromatography cluster_final Final Steps start Start: E. coli with SCOT Expression Plasmid Expression Overexpression of His-tagged SCOT start->Expression end End: Purified, Active SCOT Lysis Cell Lysis and Clarification Expression->Lysis Binding Binding to Ni-NTA Resin Lysis->Binding Washing Washing of Non-specific Proteins Binding->Washing Elution Elution of His-tagged SCOT Washing->Elution Dialysis Buffer Exchange (optional) Elution->Dialysis Analysis Purity and Activity Analysis Dialysis->Analysis Analysis->end

Figure 2: Logical flow of the SCOT purification protocol.

SCOT is a central enzyme in the ketone body metabolism pathway, which is crucial for energy production in non-hepatic tissues.

Ketone_Metabolism cluster_liver Liver (Ketogenesis) cluster_extrahepatic Extrahepatic Tissues (Ketolysis) FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Acetoacetate_liver Acetoacetate HMGCoA->Acetoacetate_liver BetaHydroxybutyrate β-Hydroxybutyrate Acetoacetate_liver->BetaHydroxybutyrate Acetoacetate_extra Acetoacetate Acetoacetate_liver->Acetoacetate_extra Transport via Blood BetaHydroxybutyrate->Acetoacetate_extra Transport via Blood SCOT SCOT (3-oxoacid CoA-transferase) Acetoacetate_extra->SCOT AcetoacetylCoA_extra Acetoacetyl-CoA AcetylCoA_extra Acetyl-CoA AcetoacetylCoA_extra->AcetylCoA_extra TCA TCA Cycle (Energy) AcetylCoA_extra->TCA SuccinylCoA Succinyl-CoA SuccinylCoA->SCOT Succinate Succinate SCOT->AcetoacetylCoA_extra SCOT->Succinate

References

How to measure 3-Oxo-4-methyl-pentanoyl-CoA levels in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals investigating branched-chain amino acid metabolism and related metabolic disorders, accurate quantification of key intermediates is crucial. 3-Oxo-4-methyl-pentanoyl-CoA is a critical, yet transient, metabolite in the catabolic pathway of the essential amino acid leucine (B10760876). Dysregulation of this pathway is implicated in various metabolic diseases, making the precise measurement of this compound in biological samples a key area of interest.

This document provides a comprehensive guide to the measurement of this compound, focusing on the state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Included are detailed protocols for sample preparation and analysis, as well as a summary of expected quantitative data for related compounds and diagrams illustrating the experimental workflow and the metabolic context of this analyte.

Data Presentation

While specific quantitative data for this compound is not widely reported in the literature, the following table provides typical concentration ranges for other short-chain acyl-CoAs in mammalian tissues to serve as a general reference for expected abundance.

Acyl-CoA SpeciesTissueConcentration Range (nmol/g wet weight)Reference
Acetyl-CoARat Liver15 - 60[1]
Malonyl-CoARat Liver1 - 5[1]
Propionyl-CoARat Liver0.5 - 2[1]
Butyryl-CoARat Liver0.1 - 1[1]
Isovaleryl-CoARat Liver0.1 - 0.5[2]

Experimental Protocols

The quantification of this compound and other short-chain acyl-CoAs is most effectively achieved using LC-MS/MS due to its high sensitivity and specificity. The following protocol is a synthesis of established methods for acyl-CoA analysis.[3][4]

1. Sample Preparation (from cell culture or tissue)

  • Objective: To rapidly quench metabolic activity, lyse cells/tissues, and extract acyl-CoAs while minimizing degradation.

  • Materials:

    • Ice-cold phosphate-buffered saline (PBS)

    • Liquid nitrogen

    • Pre-chilled extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

    • Internal standard (e.g., ¹³C-labeled acyl-CoA or a non-endogenous acyl-CoA like heptadecanoyl-CoA)

    • Centrifuge capable of 4°C and >14,000 x g

    • Vacuum concentrator or nitrogen evaporator

  • Protocol:

    • Quenching: For cultured cells, aspirate the medium and wash the cells rapidly with ice-cold PBS. For tissues, freeze-clamp the tissue in liquid nitrogen immediately upon collection.

    • Lysis and Extraction: Add a 20-fold excess (v/w) of pre-chilled extraction solvent containing the internal standard to the frozen tissue powder or cell pellet. Homogenize the sample thoroughly on ice.

    • Protein Precipitation: Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

    • Drying: Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water).

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate this compound from other metabolites and quantify it using tandem mass spectrometry.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • LC Parameters (example):

    • Column: C18 reversed-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm)[3]

    • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 8[3]

    • Mobile Phase B: Acetonitrile[3]

    • Flow Rate: 0.2 mL/min[3]

    • Column Temperature: 30°C[3]

    • Gradient:

      • 0-2 min: 2% B

      • 2-12 min: 2% to 30% B

      • 12-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 2% B

      • 20-25 min: Re-equilibration at 2% B

  • MS/MS Parameters (example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Spray Voltage: 4 kV[3]

    • Capillary Temperature: 280°C[3]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: A specific precursor ion (Q1) to product ion (Q3) transition for this compound and the internal standard must be determined. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[5]

      • Q1 (Precursor Ion): [M+H]⁺ of this compound

      • Q3 (Product Ion): A characteristic fragment ion (e.g., resulting from the neutral loss of the phosphopantetheine group)

3. Data Analysis

  • Objective: To process the raw LC-MS/MS data to determine the concentration of this compound.

  • Procedure:

    • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a standard curve using known concentrations of a this compound standard (if available) or a related acyl-CoA standard.

    • Determine the concentration of this compound in the samples by interpolating the peak area ratios onto the standard curve.

    • Normalize the concentration to the initial sample amount (e.g., cell number or tissue weight).

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the position of this compound within the leucine degradation pathway.

Leucine_Degradation_Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase Target This compound Isovaleryl_CoA->Target Potential side reaction or alternative oxidation step Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Methylcrotonyl-CoA carboxylase HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA Methylglutaconyl-CoA hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase Target->Acetyl_CoA

Caption: Leucine degradation pathway highlighting this compound.

Experimental Workflow

The diagram below outlines the key steps in the quantification of this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Cells or Tissue) Quenching 2. Metabolic Quenching (Liquid Nitrogen / Cold PBS) Sample_Collection->Quenching Extraction 3. Extraction with Organic Solvent + IS Quenching->Extraction Centrifugation 4. Protein Precipitation & Centrifugation Extraction->Centrifugation Drying 5. Supernatant Collection & Drying Centrifugation->Drying Reconstitution 6. Reconstitution Drying->Reconstitution LC_Separation 7. Chromatographic Separation (Reversed-Phase LC) Reconstitution->LC_Separation MS_Detection 8. Mass Spectrometric Detection (ESI-MS/MS, MRM mode) LC_Separation->MS_Detection Peak_Integration 9. Peak Integration MS_Detection->Peak_Integration Quantification 10. Quantification using Standard Curve Peak_Integration->Quantification Normalization 11. Normalization Quantification->Normalization Final_Result Final Concentration Normalization->Final_Result

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for 3-Oxo-4-methyl-pentanoyl-CoA Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive workflow for quantifying the metabolic flux of 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid (BCAA), leucine. Understanding the metabolic dynamics of this pathway is crucial for research into metabolic diseases, neurological disorders, and for the development of therapeutic interventions. This document outlines the theoretical background, detailed experimental protocols, data presentation, and visualization of the relevant metabolic pathways.

Introduction

This compound is a transient metabolite in the mitochondrial matrix, formed during the degradation of leucine. The flux through this pathway is tightly regulated and has significant implications for cellular energy homeostasis and signaling. Dysregulation of BCAA catabolism has been linked to conditions such as maple syrup urine disease (MSUD), insulin (B600854) resistance, and certain types of cancer. Metabolic Flux Analysis (MFA) using stable isotopes, such as ¹³C, is a powerful technique to quantify the rate of metabolic reactions (fluxes) in a biological system at steady state. This protocol focuses on a ¹³C-MFA approach to determine the flux through the pathway involving this compound.

Core Applications

  • Target Identification and Validation: Quantifying flux through the BCAA degradation pathway can help identify rate-limiting steps and potential enzymatic targets for therapeutic intervention.

  • Mechanism of Action Studies: Elucidating how drug candidates modulate metabolic fluxes within this pathway can provide insights into their mechanism of action.

  • Biomarker Discovery: Alterations in pathway flux may serve as biomarkers for disease states or drug efficacy.

  • Metabolic Engineering: Understanding the pathway's capacity and bottlenecks can guide the engineering of microorganisms for the production of valuable bioactive compounds.

Experimental Workflow Overview

The overall experimental workflow for the metabolic flux analysis of this compound involves several key stages:

  • Stable Isotope Labeling: Culturing cells in a medium containing a ¹³C-labeled substrate (e.g., U-¹³C-Leucine).

  • Metabolite Extraction: Quenching cellular metabolism and extracting intracellular metabolites, including acyl-CoAs.

  • LC-MS/MS Analysis: Quantifying the total concentration and isotopic enrichment of this compound and other related metabolites.

  • Metabolic Flux Calculation: Using computational modeling to estimate intracellular fluxes from the measured labeling patterns and physiological data.

Data Presentation: Quantitative Flux Data

The following tables summarize hypothetical but realistic quantitative data obtained from a ¹³C-MFA experiment. These tables are for illustrative purposes and actual results will vary depending on the experimental conditions and cell type.

Table 1: Steady-State Metabolite Concentrations

MetaboliteControl (µmol/g protein)Treatment (µmol/g protein)Fold Change
Leucine150.2 ± 12.5145.8 ± 11.90.97
α-Ketoisocaproate25.7 ± 3.145.3 ± 4.51.76
Isovaleryl-CoA10.3 ± 1.518.9 ± 2.11.83
3-Methylcrotonyl-CoA5.1 ± 0.89.8 ± 1.21.92
3-Methylglutaconyl-CoA2.3 ± 0.44.7 ± 0.62.04
3-Hydroxy-3-methylglutaryl-CoA3.5 ± 0.57.1 ± 0.92.03
This compound 1.8 ± 0.3 3.9 ± 0.5 2.17
Acetyl-CoA35.6 ± 4.255.1 ± 6.31.55
Acetoacetate12.4 ± 1.822.7 ± 2.91.83

Table 2: Metabolic Flux Rates

ReactionControl (nmol/h/mg protein)Treatment (nmol/h/mg protein)Flux Fold Change
Leucine Transamination120.5 ± 10.1215.7 ± 18.31.79
BCKDH Complex115.3 ± 9.8205.4 ± 17.51.78
Isovaleryl-CoA Dehydrogenase110.1 ± 9.5198.2 ± 16.91.80
3-Methylcrotonyl-CoA Carboxylase105.7 ± 9.1190.3 ± 16.21.80
3-Methylglutaconyl-CoA Hydratase102.3 ± 8.8185.1 ± 15.71.81
HMG-CoA Lyase98.5 ± 8.4178.6 ± 15.21.81
Thiolase (leading to this compound) 95.2 ± 8.1 172.4 ± 14.7 1.81
TCA Cycle Entry (from Acetyl-CoA)550.8 ± 45.2750.1 ± 61.51.36

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells

Objective: To label intracellular metabolites by culturing cells with a ¹³C-enriched substrate.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • U-¹³C-Leucine (or other appropriate labeled substrate)

  • Phosphate Buffered Saline (PBS), ice-cold

  • 6-well or 10 cm cell culture plates

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency in standard complete medium.

  • Prepare the labeling medium by supplementing basal medium (lacking the standard amino acid to be labeled) with U-¹³C-Leucine to the desired final concentration (typically the same as the unlabeled amino acid in the standard medium). Add dFBS to the appropriate concentration (e.g., 10%).

  • Aspirate the standard medium from the cells and wash twice with pre-warmed PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a sufficient time to reach isotopic steady state. This needs to be determined empirically for the cell line and metabolite of interest but is often between 8 and 24 hours.

  • Proceed immediately to metabolite extraction.

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells

Objective: To rapidly quench metabolism and extract polar and semi-polar metabolites, including acyl-CoAs.

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid, pre-chilled to -20°C.

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Place the cell culture plate on a bed of ice.

  • Aspirate the labeling medium.

  • Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Add 1 mL of pre-chilled extraction solvent to each well (for a 6-well plate).

  • Immediately scrape the cells into the solvent.

  • Transfer the cell lysate/solvent mixture to a 1.5 mL microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Store the extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound

Objective: To separate and quantify this compound and its isotopologues using Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: Acquity UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 8.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 50% B

    • 10-12 min: 50% to 98% B

    • 12-14 min: 98% B

    • 14-15 min: 98% to 2% B

    • 15-20 min: 2% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Multiple Reaction Monitoring (MRM): The precursor/product ion pairs for this compound need to be determined empirically using a chemical standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety. The transitions for the unlabeled (M+0) and fully labeled (M+6 for U-¹³C-Leucine) species should be monitored.

Data Analysis:

  • Integrate the peak areas for each MRM transition.

  • Generate calibration curves using authentic standards to determine the absolute concentration of the unlabeled metabolite.

  • Calculate the fractional isotopic enrichment for each metabolite from the peak areas of all its isotopologues.

  • The isotopic labeling data is then used for computational flux modeling.

Mandatory Visualization

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical Platform cluster_data_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., HepG2) Labeling 2. Stable Isotope Labeling (U-13C-Leucine) Cell_Culture->Labeling Quenching 3. Metabolic Quenching (Cold Saline Wash) Labeling->Quenching Extraction 4. Metabolite Extraction (Cold Solvent) Quenching->Extraction LCMS 5. LC-MS/MS Analysis (Quantification & Isotopologue Distribution) Extraction->LCMS Data_Processing 6. Data Processing (Peak Integration, Concentration Calculation) LCMS->Data_Processing MFA 7. 13C-Metabolic Flux Analysis (Computational Modeling) Data_Processing->MFA Interpretation 8. Biological Interpretation (Pathway Activity, Drug Effects) MFA->Interpretation

Caption: Experimental workflow for this compound metabolic flux analysis.

Leucine_Catabolism_Pathway cluster_bckdh BCKDH Complex (Rate-Limiting) Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu IVCoA Isovaleryl-CoA KIC->IVCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCC HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA MGH Target_Metabolite This compound AcAc Acetoacetate HMG_CoA->AcAc HMGL AcCoA Acetyl-CoA HMG_CoA->AcCoA HMGL TCA TCA Cycle AcCoA->TCA

Caption: Leucine catabolic pathway leading to this compound.

Application Notes and Protocols: Synthesis of 3-Oxo-4-methyl-pentanoyl-CoA for use as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of 3-Oxo-4-methyl-pentanoyl-CoA. This molecule is a valuable research standard for studying various metabolic pathways, particularly those involving branched-chain amino acid catabolism and fatty acid metabolism. The synthesis is approached via a two-step process: a Claisen condensation to form the precursor β-keto acid, 3-oxo-4-methylpentanoic acid, followed by its coupling to Coenzyme A. This guide is intended for researchers, scientists, and drug development professionals who require a reliable source of this important biochemical tool.

Introduction

This compound is a branched-chain acyl-CoA thioester that plays a role in cellular metabolism. As an intermediate in pathways such as leucine (B10760876) catabolism, it is of significant interest to researchers studying metabolic disorders, including maple syrup urine disease and other conditions related to branched-chain amino acid metabolism. The availability of a high-purity standard of this compound is crucial for the accurate calibration of analytical instrumentation, for use as a substrate in enzymatic assays, and for screening potential therapeutic agents that target enzymes involved in its metabolism.

This document outlines a robust and reproducible method for the synthesis and purification of this compound, enabling research laboratories to produce this standard in-house.

Applications

  • Metabolic Pathway Research: Serves as a standard for identifying and quantifying intermediates in branched-chain amino acid catabolism using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Enzyme Kinetics and Inhibition Studies: Can be used as a substrate for enzymes such as β-ketoacyl-CoA thiolases and other enzymes involved in fatty acid and amino acid metabolism to determine kinetic parameters (Km, Vmax) and to screen for inhibitors.

  • Drug Discovery: Facilitates the development of high-throughput screening assays to identify novel therapeutic agents targeting enzymes that metabolize branched-chain acyl-CoAs.

  • Nutritional Science: Aids in the study of the metabolic fate of branched-chain amino acids from dietary sources.

Synthesis Overview

The synthesis of this compound is achieved in two primary stages, as depicted in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Oxo-4-methylpentanoic Acid cluster_1 Step 2: Coupling to Coenzyme A A Ethyl Isobutyrate D Claisen Condensation A->D B Ethyl Acetate (B1210297) B->D C Sodium Ethoxide (Base) C->D E Ethyl 3-oxo-4-methylpentanoate D->E F Hydrolysis (LiOH) E->F G 3-Oxo-4-methylpentanoic Acid F->G H 3-Oxo-4-methylpentanoic Acid J Activation H->J I Carbonyldiimidazole (CDI) I->J K Acyl-imidazolide Intermediate J->K M Coupling K->M L Coenzyme A (CoA-SH) L->M N This compound M->N

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxo-4-methylpentanoate

This protocol describes the synthesis of the β-keto ester precursor via a Claisen condensation reaction.

Materials:

  • Ethyl isobutyrate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add a mixture of ethyl isobutyrate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise over 30 minutes with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl to neutralize any remaining base.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-oxo-4-methylpentanoate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Hydrolysis to 3-Oxo-4-methylpentanoic Acid

This protocol details the saponification of the β-keto ester to the corresponding carboxylic acid.[1][2]

Materials:

Procedure:

  • Dissolve ethyl 3-oxo-4-methylpentanoate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-oxo-4-methylpentanoic acid. This product can be used in the next step without further purification if it is of sufficient purity.

Protocol 3: Synthesis of this compound

This protocol describes the coupling of the synthesized β-keto acid to Coenzyme A using carbonyldiimidazole (CDI) as an activating agent.[4]

Materials:

  • 3-Oxo-4-methylpentanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • Preparative HPLC system

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve 3-oxo-4-methylpentanoic acid (1.5 equivalents) in anhydrous THF.

  • Add CDI (1.5 equivalents) in one portion and stir the mixture at room temperature for 1 hour to form the acyl-imidazolide intermediate.

  • In a separate vessel, dissolve Coenzyme A trilithium salt (1.0 equivalent) in cold sodium bicarbonate buffer.

  • Slowly add the activated acyl-imidazolide solution to the Coenzyme A solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction progress by analytical HPLC.

  • Once the reaction is complete, purify the crude this compound by preparative reverse-phase HPLC.

  • Lyophilize the collected fractions containing the pure product to obtain a white powder.

Purification and Characterization

Purification by Preparative HPLC

The crude this compound can be purified using a preparative C18 reverse-phase HPLC column.[5][6][7] A gradient elution is typically employed.

Typical HPLC Conditions:

  • Column: Preparative C18, 10 µm particle size

  • Mobile Phase A: 50 mM Ammonium acetate, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes is a good starting point.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)

  • Flow Rate: Dependent on the column dimensions.

Characterization

Mass Spectrometry: The identity of the synthesized this compound can be confirmed by mass spectrometry. Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

  • Expected Molecular Weight: ~895.7 g/mol

  • Characteristic Fragmentation Pattern: In positive ion mode, a neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety) is a characteristic fragment for acyl-CoAs.[8][9] In negative ion mode, fragments corresponding to the CoA moiety and the acyl chain can be observed.[8][10]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. The presence of characteristic signals for the isobutyl group, the methylene (B1212753) and methine protons adjacent to the carbonyl groups, and the signals from the Coenzyme A moiety would confirm the structure. Due to keto-enol tautomerism of the β-keto group, some signals may appear as multiple peaks.[11]

Data Presentation

The following tables summarize the expected and typical data for the synthesized compounds.

Table 1: Synthesis Yields and Purity

CompoundStepTypical Yield (%)Purity (by HPLC/NMR)
Ethyl 3-oxo-4-methylpentanoate160-75>95%
3-Oxo-4-methylpentanoic Acid285-95>90%
This compound340-60>98%

Table 2: Expected ¹H NMR Chemical Shifts (in D₂O, 400 MHz)

Note: Chemical shifts are estimates and can vary based on solvent and pH.

ProtonsExpected δ (ppm)Multiplicity
Isobutyl CH₃~1.1d
Isobutyl CH~2.8m
Methylene (C2-H₂)~3.7s
CoA Pantetheine CH₂2.5-3.8m
CoA Adenine H2, H8~8.2, ~8.5s

Table 3: Expected ¹³C NMR Chemical Shifts (in D₂O, 100 MHz)

Note: Chemical shifts are estimates and can vary based on solvent and pH.[12]

CarbonExpected δ (ppm)
Isobutyl CH₃~18
Isobutyl CH~45
Methylene (C2)~50
Keto Carbonyl (C3)~210
Thioester Carbonyl (C1)~200
CoA CarbonsVarious (40-160)

Biological Context and Signaling Pathways

This compound is an intermediate in the catabolism of the branched-chain amino acid leucine.[13][14][15][16][17] This pathway is crucial for energy production and the synthesis of other metabolites. Dysregulation of this pathway is associated with several metabolic diseases.

Leucine_Catabolism cluster_target Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH bMethylcrotonylCoA β-Methylcrotonyl-CoA IsovalerylCoA->bMethylcrotonylCoA IVD bMethylglutaconylCoA β-Methylglutaconyl-CoA bMethylcrotonylCoA->bMethylglutaconylCoA MCC HMGCoA HMG-CoA bMethylglutaconylCoA->HMGCoA MGH HMGCoA->p1 Acetoacetate Acetoacetate AcetylCoA Acetyl-CoA p1->Acetoacetate p1->AcetylCoA Target_precursor This compound (Analogous Intermediate)

Figure 2: Simplified pathway of leucine catabolism. This compound is an analogous structure to intermediates in this and related pathways.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of high-purity this compound. This research standard is essential for advancing our understanding of branched-chain amino acid metabolism and for the development of novel therapeutics for related metabolic disorders. The detailed methodologies and characterization data will enable researchers to confidently produce and utilize this key biochemical for their studies.

References

Application Notes and Protocols: Investigating Leucine Catabolism and Ketogenesis via 3-Oxo-4-methyl-pentanoyl-CoA Metabolism with Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The catabolism of the branched-chain amino acid (BCAA) leucine (B10760876) is a critical metabolic pathway, culminating in the production of acetyl-CoA and acetoacetate (B1235776), a key ketone body. This process is vital for energy homeostasis, particularly during periods of fasting or low carbohydrate intake.[1][2] A crucial intermediate in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is cleaved by the enzyme HMG-CoA lyase (HMGCL).[3][4] The molecule 3-Oxo-4-methyl-pentanoyl-CoA is an intermediate within this metabolic cascade. Dysregulation of this pathway, often due to genetic mutations in the HMGCL gene, leads to HMG-CoA lyase deficiency, a severe inherited metabolic disorder.[2][3] This condition prevents the body from properly processing leucine and producing ketones, leading to hypoglycemia, metabolic acidosis, and potentially life-threatening neurological damage.[1][3] Therefore, robust in vitro models are essential for studying the intricacies of this pathway, identifying potential therapeutic targets, and screening drug candidates.

These application notes provide detailed protocols for utilizing 2D and 3D cell culture models to investigate the metabolism of leucine-derived intermediates like this compound. The protocols cover metabolic flux analysis, targeted metabolomics, and gene expression studies.

Leucine Catabolism and Ketogenesis Pathway

The breakdown of leucine occurs primarily in the mitochondria.[5] It begins with the transamination of leucine to α-ketoisocaproate (KIC).[6][7] KIC is then oxidatively decarboxylated to isovaleryl-CoA, which undergoes a series of reactions to form HMG-CoA.[6] The final, critical step is the cleavage of HMG-CoA by HMG-CoA lyase into acetyl-CoA, which can enter the TCA cycle, and acetoacetate, a primary ketone body used as an energy source by tissues like the brain.[1][4]

Leucine_Metabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC α-KG -> Glu IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA NAD+ -> NADH + CO2 MC_CoA β-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA FAD -> FADH2 MG_CoA β-Methylglutaconyl-CoA MC_CoA->MG_CoA ATP + CO2 -> ADP HMG_CoA HMG-CoA (3-Hydroxy-3-methylglutaryl-CoA) MG_CoA->HMG_CoA H2O Acetoacetate Acetoacetate (Ketone Body) HMG_CoA->Acetoacetate AcetylCoA Acetyl-CoA HMG_CoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA BCAT BCAT BCAT->Leucine BCKDH BCKDH Complex BCKDH->KIC IVD IVD IVD->IsovalerylCoA MCC MCC MCC->MC_CoA MCH MCH MCH->MG_CoA HMGCL HMG-CoA Lyase (HMGCL) HMGCL->HMG_CoA

Caption: The mitochondrial pathway of leucine catabolism to ketone bodies and acetyl-CoA.

Recommended Cell Culture Models

The choice of cell model is critical for obtaining physiologically relevant data. Since the liver is the primary site of ketogenesis, liver-derived cell lines are often the most appropriate models.[1][5]

Cell ModelTypeAdvantagesDisadvantages
HepG2 Human HepatomaEasy to culture, well-characterized, forms spheroids.[8]Cancer cell line, lower metabolic activity compared to primary cells.
HepaRG Human Hepatic ProgenitorDifferentiates into hepatocyte and biliary-like cells, high metabolic capacity, good for 3D models.[9][10]Requires specific differentiation protocols, slower growth.
Primary Human Hepatocytes (PHH) Primary CellsGold standard for in vitro liver function and metabolism.[10]Limited availability, donor variability, rapid de-differentiation in 2D culture.[10]
HCT116 Human Colon CancerWell-characterized for metabolic studies, active BCAA catabolism.[11]Not of hepatic origin, may not fully recapitulate ketogenesis.

2D vs. 3D Culture Systems: Traditional 2D monolayer cultures often fail to replicate the complex microenvironment of native tissues.[12] 3D cell culture models, such as spheroids, offer a more physiologically relevant system by establishing cell-cell interactions, nutrient gradients, and gene expression profiles that more closely mimic in vivo conditions.[8][12][13] For metabolic studies, 3D models, particularly of HepaRG or HepG2 cells, demonstrate enhanced metabolic functionality and are better suited for long-term studies and drug toxicity screening.[9]

Experimental Protocols & Workflows

A multi-faceted approach combining metabolic flux, metabolomics, and gene expression analysis provides a comprehensive understanding of pathway function.

Experimental_Workflow start Select Cell Model (e.g., HepaRG, HepG2) culture Culture Cells (2D or 3D Spheroid) start->culture treatment Experimental Treatment (e.g., Leucine Supplementation, Gene Knockdown, Drug Candidate) culture->treatment seahorse_prep Prepare Cells for Seahorse Analysis treatment->seahorse_prep metabolomics_prep Quench Metabolism & Extract Metabolites treatment->metabolomics_prep gene_prep Isolate RNA & Synthesize cDNA treatment->gene_prep seahorse_run Run Seahorse XF Assay (e.g., Mito Stress Test) seahorse_prep->seahorse_run seahorse_data Analyze OCR / ECAR Data seahorse_run->seahorse_data end Integrate Data & Draw Conclusions seahorse_data->end metabolomics_run LC-MS/MS Analysis metabolomics_prep->metabolomics_run metabolomics_data Quantify Pathway Intermediates metabolomics_run->metabolomics_data metabolomics_data->end gene_run Perform qPCR gene_prep->gene_run gene_data Analyze Gene Expression (e.g., HMGCL, BCAT2) gene_run->gene_data gene_data->end

Caption: A comprehensive workflow for studying cellular metabolism.

Protocol 3.1: Metabolic Phenotyping using Agilent Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis in real-time.[14][15] The Mito Stress Test is used to reveal key parameters of mitochondrial function.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge and Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine[16][17]

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A[14]

Procedure:

  • Day 1: Cell Seeding & Cartridge Hydration

    • Seed cells into a Seahorse XF microplate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay.[15] Do not seed cells in background correction wells.[18]

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top to submerge the sensors.[18]

    • Incubate the seeded cell plate in a 37°C CO₂ incubator and the cartridge in a 37°C non-CO₂ incubator overnight.[16][18]

  • Day 2: Assay Execution

    • Prepare fresh Seahorse XF Assay Medium, warm to 37°C, and adjust pH to 7.4.[14]

    • Remove growth medium from the cells, wash once with 180 µL of assay medium, and then add 180 µL of fresh assay medium to each well.[18]

    • Incubate the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.[16]

    • Prepare 10X stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.[14]

    • Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.[14]

    • Place the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the calibrant plate with your cell plate and begin the assay. The instrument will measure baseline rates before sequentially injecting the compounds.[14]

Data Presentation:

ParameterDescriptionCalculation
Basal Respiration Baseline oxygen consumption under basal conditions.(Last rate before first injection) - (Non-Mitochondrial Respiration)[14]
ATP-Linked Respiration Portion of basal respiration used for ATP synthesis.(Last rate before Oligomycin) - (Minimum rate after Oligomycin)[14]
Proton Leak Respiration not coupled to ATP synthesis.(Minimum rate after Oligomycin) - (Non-Mitochondrial Respiration)[14]
Maximal Respiration Maximum OCR achieved with the uncoupler FCCP.(Maximum rate after FCCP) - (Non-Mitochondrial Respiration)
Spare Capacity Cell's ability to respond to increased energy demand.(Maximal Respiration) - (Basal Respiration)
Non-Mito. Respiration OCR from sources other than mitochondria.Minimum rate after Rotenone/Antimycin A
Protocol 3.2: Targeted Metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol allows for the precise quantification of specific metabolites within the leucine catabolism pathway.

Materials:

  • Phosphate-buffered saline (PBS), 37°C

  • Liquid nitrogen or ice-cold 80% methanol (B129727) (MS-grade)[19][20]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated preferable)

Procedure:

  • Quenching and Harvesting:

    • Remove the cell culture plate from the incubator and quickly pour off the media.

    • Wash the cells twice with 5 mL of 37°C PBS to remove excess media.[19]

    • To instantly arrest metabolism, add liquid nitrogen directly to the plate to cover the cells (optional but recommended).[19][21]

    • Alternatively, add ice-cold 80% methanol directly to the cells.[20]

  • Metabolite Extraction:

    • Add an appropriate volume of ice-cold 80% methanol to the plate (e.g., 500 µL for a 6 cm dish).[19]

    • Using a cell scraper, thoroughly scrape the cells into the methanol solution. Ensure >90% of cells are detached.[19][21]

    • Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.[19]

  • Sample Preparation:

    • Vortex the tube vigorously.

    • Centrifuge at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and proteins.[19]

    • Carefully collect the supernatant, which contains the metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • The dried metabolite extract can be stored at -80°C or reconstituted in an appropriate solvent for LC-MS analysis.

  • Normalization:

    • The remaining cell pellet can be used for normalization. Resuspend the pellet and measure total protein content (e.g., BCA assay) or DNA content.[21] This is crucial for accurate comparison between samples.

Data Presentation:

MetaboliteControl (µM/mg protein)Treatment (µM/mg protein)Fold Changep-value
Leucine
α-Ketoisocaproate
HMG-CoA
Acetoacetate
Protocol 3.3: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol measures the mRNA expression levels of key enzymes in the pathway to identify transcriptional regulation.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (HMGCL, BCAT2, BCKDH, etc.) and a housekeeping gene (GAPDH, ACTB)

Procedure:

  • RNA Extraction:

    • Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the reaction on a real-time PCR instrument.

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Data Presentation:

Gene TargetRelative Expression (Fold Change vs. Control)Standard Deviationp-value
HMGCL
BCAT2
BCKDH

Data Interpretation and Expected Outcomes

By integrating data from these assays, researchers can build a comprehensive picture of pathway function. For example, a genetic defect in HMGCL would be expected to show:

  • Gene Expression: Markedly reduced or absent HMGCL mRNA.

  • Metabolomics: Accumulation of the substrate HMG-CoA and upstream intermediates; depletion of the products acetoacetate and acetyl-CoA.

  • Metabolic Flux: A potential decrease in basal and maximal respiration if ketone body production is a major energy source for the cell type under investigation.

This integrated approach allows for a robust characterization of cell culture models for studying this compound metabolism and its role in health and disease.

Logical_Relationship defect Genetic Defect (e.g., HMGCL Mutation) enzyme Reduced/Absent HMG-CoA Lyase Activity defect->enzyme block Metabolic Block enzyme->block upstream ⬆︎ Upstream Metabolites (HMG-CoA, Leucine) block->upstream downstream ⬇︎ Downstream Products (Acetoacetate, Acetyl-CoA) block->downstream acidosis Metabolic Acidosis (Organic Acid Buildup) upstream->acidosis hypoglycemia Hypoglycemia (Impaired Ketogenesis) downstream->hypoglycemia

Caption: Consequence of HMG-CoA Lyase deficiency.

References

Isolating Mitochondria for the Study of 3-Oxo-4-methyl-pentanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the successful isolation of high-quality mitochondria from cultured cells and tissues. The primary application focus is the study of 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876). The integrity and purity of the isolated mitochondria are paramount for accurate downstream analysis of this and other acyl-CoA molecules. These protocols are designed to yield mitochondria suitable for various applications, including enzyme activity assays, metabolic profiling, and proteomic studies.

Application Notes

Choosing the Right Isolation Technique

The selection of a mitochondrial isolation method is a critical first step and depends on the specific downstream application, the required purity, and the acceptable yield. The two most common methods are differential centrifugation and density gradient centrifugation.

  • Differential Centrifugation: This technique separates organelles based on their size and density through a series of centrifugation steps at increasing speeds. It is a relatively rapid method that provides a high yield of mitochondria. However, the resulting mitochondrial fraction may have a lower purity, with some contamination from other organelles like the endoplasmic reticulum and lysosomes. This method is often suitable for initial studies or when a large amount of mitochondrial protein is required.

  • Density Gradient Centrifugation: This method further purifies the crude mitochondrial fraction obtained from differential centrifugation by layering it on top of a density gradient (commonly sucrose (B13894) or Percoll) and centrifuging at high speed. Mitochondria will migrate to a specific point in the gradient corresponding to their buoyant density, separating them from contaminants. This technique yields a highly pure mitochondrial fraction but often results in a lower overall protein yield.[1] It is the preferred method for studies requiring high purity, such as quantitative proteomics and sensitive enzyme kinetics.

Special Considerations for Studying this compound

This compound is a thioester intermediate in the leucine degradation pathway, which is localized within the mitochondrial matrix. To accurately study this molecule and its related enzymes, it is crucial to:

  • Maintain Mitochondrial Integrity: The inner mitochondrial membrane must remain intact to retain matrix components, including this compound and the enzymes involved in its metabolism. Harsh homogenization or osmotic stress should be minimized.

  • Work Quickly and at Low Temperatures: All steps of the isolation procedure should be performed at 0-4°C to minimize enzymatic degradation of both the mitochondria and the target molecule.

  • Use Protease Inhibitors: The inclusion of a protease inhibitor cocktail in all buffers is essential to prevent the degradation of mitochondrial proteins, including the enzymes of the leucine catabolism pathway.

Data Presentation

Comparison of Mitochondrial Isolation Methods

The choice between differential and density gradient centrifugation involves a trade-off between yield and purity. The following tables summarize typical quantitative outcomes from different starting materials.

Table 1: Mitochondrial Protein Yield from Cultured Cells (per 10^6 cells)

Isolation MethodStarting MaterialTypical Protein Yield (µg)Reference
Differential CentrifugationHepG2 cells58.03[2]
Kit-based (with spin columns)HepG2 cells43.9[2]
Percoll (B13388388) Density GradientMurine Skeletal Muscle~2-4 µg (from 1-2 mg tissue)[3]

Note: Yields can vary significantly depending on the cell type, confluency, and specific protocol details.

Table 2: Purity Assessment of Mitochondrial Fractions

Isolation MethodStarting MaterialPurity Assessment MethodKey FindingsReference
Differential CentrifugationRat LiverWestern BlotMinimal cytosolic contamination (GAPDH)[4]
Percoll Density GradientRat LiverWestern BlotComparable purity to differential centrifugation for cytosolic markers[4]
Differential CentrifugationHEK293T cellsWestern BlotContamination from lysosome, ER, and cytoplasm observed[5]
Ultracentrifugation (likely density gradient)HEK293T cellsWestern BlotPeroxisomal contamination observed[5]
Antibody-based IsolationHEK293T cellsWestern BlotContamination from lysosome, ER, and cytoplasm observed[5]

Note: Purity is typically assessed by the enrichment of mitochondrial marker proteins (e.g., COX IV, VDAC, TOM20) and the reduction or absence of contaminant proteins from other cellular compartments (e.g., GAPDH for cytosol, Histone H3 for nucleus, Calnexin for ER).

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells by Differential Centrifugation

This protocol is adapted for a starting material of approximately 1-5 x 10^8 cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA

  • Protease inhibitor cocktail (add fresh to MIB before use)

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge and microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.

  • Wash the cell pellet once with 10 mL of ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of ice-cold MIB with protease inhibitors.

  • Allow the cells to swell on ice for 15 minutes.

  • Homogenize the cells with 20-30 strokes of a pre-chilled Dounce homogenizer on ice. Check for cell lysis under a microscope.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the mitochondrial pellet in 500 µL of fresh, ice-cold MIB.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to wash the mitochondria.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB or a suitable buffer for your downstream application.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Purification of Mitochondria by Percoll Density Gradient Centrifugation

This protocol is for further purifying the crude mitochondrial pellet obtained from Protocol 1.

Materials:

  • Crude mitochondrial pellet from Protocol 1

  • Percoll solution (e.g., 30% Percoll in MIB)

  • Mitochondrial Isolation Buffer (MIB)

  • Ultracentrifuge with a swinging-bucket rotor

  • Polycarbonate centrifuge tubes

Procedure:

  • Prepare a discontinuous Percoll gradient in an ultracentrifuge tube. For example, carefully layer 2 mL of 40% Percoll, followed by 2 mL of 23% Percoll, and finally 2 mL of 15% Percoll (all diluted in MIB).

  • Gently resuspend the crude mitochondrial pellet from Protocol 1 in 1 mL of MIB.

  • Carefully layer the resuspended mitochondria on top of the Percoll gradient.

  • Centrifuge at 30,000 x g for 20 minutes at 4°C with slow acceleration and deceleration.

  • Intact mitochondria will form a band at the interface of the 23% and 40% Percoll layers.

  • Carefully aspirate and discard the upper layers.

  • Collect the mitochondrial band using a Pasteur pipette and transfer to a new centrifuge tube.

  • Wash the purified mitochondria by adding 10 volumes of MIB and centrifuging at 17,000 x g for 10 minutes at 4°C.

  • Repeat the wash step to ensure complete removal of the Percoll.

  • Resuspend the final mitochondrial pellet in a suitable buffer for your downstream application.

  • Determine the protein concentration.

Protocol 3: Assessment of Mitochondrial Purity by Western Blot

Materials:

  • Isolated mitochondrial fraction and other subcellular fractions (e.g., cytosolic, nuclear)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against mitochondrial and contaminant markers (see Table 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Table 3: Common Protein Markers for Subcellular Fractionation

Cellular CompartmentMarker Protein
MitochondriaCOX IV, VDAC, TOM20, ATP5A, Cytochrome c
CytosolGAPDH, Tubulin
NucleusHistone H3, Lamin B1
Endoplasmic ReticulumCalnexin, GRP78, KDEL
Plasma MembraneNa+/K+ ATPase

Procedure:

  • Lyse the mitochondrial and other subcellular fractions in lysis buffer.

  • Determine the protein concentration of each fraction.

  • Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against mitochondrial and contaminant markers overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • A pure mitochondrial fraction should show strong signals for mitochondrial markers and weak or no signals for markers of other cellular compartments.

Protocol 4: Enzyme Activity Assay for a Leucine Catabolism Pathway Enzyme (Adaptable for this compound studies)

This protocol describes a spectrophotometric assay for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, an enzyme downstream of this compound in the leucine degradation pathway. The principle can be adapted to study enzymes acting on this compound by using the appropriate substrate and coupling enzymes.

Materials:

  • Isolated mitochondria

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2

  • Malate (B86768) dehydrogenase

  • Citrate (B86180) synthase

  • Malate

  • NAD+

  • Acetyl-CoA

  • (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) as the substrate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, malate dehydrogenase, citrate synthase, malate, and NAD+.

  • Add a known amount of isolated mitochondrial protein to the reaction mixture.

  • Initiate the reaction by adding the substrate, HMG-CoA.

  • The cleavage of HMG-CoA by HMG-CoA lyase produces acetyl-CoA.

  • Citrate synthase then catalyzes the condensation of acetyl-CoA and oxaloacetate (produced from malate by malate dehydrogenase) to form citrate. This reaction consumes oxaloacetate, driving the malate dehydrogenase reaction forward.

  • The activity of malate dehydrogenase reduces NAD+ to NADH.

  • Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm over time.

  • The rate of absorbance change is directly proportional to the HMG-CoA lyase activity in the mitochondrial sample.

Mandatory Visualization

Mitochondrial_Isolation_Workflow start Start: Cultured Cells or Tissue homogenization Homogenization (Dounce homogenizer) start->homogenization low_speed_centrifugation Low-Speed Centrifugation (800 x g, 10 min) homogenization->low_speed_centrifugation supernatant1 Supernatant 1 (Contains Mitochondria, Cytosol, etc.) low_speed_centrifugation->supernatant1 pellet1 Pellet 1 (Nuclei, Unbroken Cells) low_speed_centrifugation->pellet1 high_speed_centrifugation High-Speed Centrifugation (10,000 x g, 15 min) supernatant1->high_speed_centrifugation supernatant2 Supernatant 2 (Cytosolic Fraction) high_speed_centrifugation->supernatant2 crude_mito_pellet Crude Mitochondrial Pellet high_speed_centrifugation->crude_mito_pellet resuspend_wash Resuspend & Wash crude_mito_pellet->resuspend_wash final_crude_mito Final Crude Mitochondria resuspend_wash->final_crude_mito density_gradient Density Gradient Centrifugation (e.g., Percoll) final_crude_mito->density_gradient For High Purity analysis Downstream Analysis (Enzyme Assay, Western Blot, etc.) final_crude_mito->analysis For High Yield pure_mito Pure Mitochondrial Fraction density_gradient->pure_mito pure_mito->analysis

Caption: Workflow for Mitochondrial Isolation.

Leucine_Catabolism_Pathway cluster_mito Mitochondrial Matrix Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA AUH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGCL

Caption: Leucine Catabolism Pathway in Mitochondria.

References

Application Note: GC-MS Analysis of 3-Oxo-4-methyl-pentanoyl-CoA via a Two-Step Derivatization Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. The analysis of specific acyl-CoAs, such as 3-Oxo-4-methyl-pentanoyl-CoA, a branched-chain ketoacyl-CoA, is essential for understanding metabolic flux and dysfunction in various disease states. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for acyl-CoA analysis, gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a valuable alternative, provided the analytes are made volatile and thermally stable through derivatization.

This application note provides a detailed protocol for the indirect analysis of this compound by GC-MS. The protocol involves the hydrolysis of the thioester bond to yield the corresponding 3-oxo-4-methyl-pentanoic acid, followed by a two-step derivatization of the keto and carboxyl functional groups. This method allows for the sensitive and specific quantification of the target analyte in biological samples.

Principle of the Method

Direct GC-MS analysis of acyl-CoAs is challenging due to their low volatility and thermal instability. The presented method circumvents these issues by first liberating the acyl chain from the coenzyme A moiety through hydrolysis. The resulting 3-oxo-4-methyl-pentanoic acid is then derivatized in a two-step process to enhance its volatility and stability for GC-MS analysis:

  • Oximation: The ketone group is converted to a methoxime using methoxyamine hydrochloride. This step protects the keto group and prevents tautomerization during analysis.

  • Silylation: The carboxylic acid group is converted to a trimethylsilyl (B98337) (TMS) ester using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

The resulting derivative is sufficiently volatile and stable for separation on a standard GC column and subsequent detection and quantification by mass spectrometry.

Experimental Protocols

Sample Preparation and Hydrolysis of Acyl-CoA

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)[1]

  • Internal Standard (e.g., a stable isotope-labeled version of a related keto acid)

  • 1 M Potassium Hydroxide (KOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes

Procedure:

  • Extraction: Homogenize the biological sample in ice-cold 10% TCA or 5% SSA to precipitate proteins and extract the acyl-CoA.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA.

  • Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.

  • Hydrolysis: Add an equal volume of 1 M KOH to the supernatant. Vortex and incubate at 37°C for 30 minutes to hydrolyze the thioester bond.

  • Acidification: Acidify the sample to a pH of approximately 2 by adding 1 M HCl.

  • Liquid-Liquid Extraction: Extract the resulting 3-oxo-4-methyl-pentanoic acid by adding 2 volumes of ethyl acetate. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried residue is now ready for derivatization.

Two-Step Derivatization

Materials:

  • Dried sample extract from section 3.1

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

Procedure:

  • Oximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample extract.

    • Seal the vial tightly and heat at 60°C for 60 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA with 1% TMCS to the reaction mixture.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The table should include analyte concentrations, internal standard recovery, and statistical measures such as mean, standard deviation, and coefficient of variation for replicate measurements.

Sample IDAnalyte Concentration (µM)Internal Standard Peak Area% RecoveryMean ± SD% CV
Control 11.251.5 x 10^6951.28 ± 0.043.1
Control 21.311.4 x 10^692
Control 31.291.6 x 10^698
Treated 12.541.5 x 10^6962.51 ± 0.052.0
Treated 22.481.6 x 10^699
Treated 32.521.4 x 10^693

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample extraction Extraction & Protein Precipitation sample->extraction hydrolysis Thioester Hydrolysis extraction->hydrolysis l_l_extraction Liquid-Liquid Extraction hydrolysis->l_l_extraction drying Evaporation to Dryness l_l_extraction->drying oximation Oximation of Keto Group drying->oximation silylation Silylation of Carboxyl Group oximation->silylation gc_ms GC-MS Analysis silylation->gc_ms data_analysis Data Processing & Quantification gc_ms->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

derivatization_pathway acyl_coa This compound hydrolysis Hydrolysis (KOH) acyl_coa->hydrolysis keto_acid 3-Oxo-4-methyl-pentanoic Acid hydrolysis->keto_acid oximation Oximation (+ Methoxyamine HCl) keto_acid->oximation methoxime Methoxime Derivative oximation->methoxime silylation Silylation (+ BSTFA/TMCS) methoxime->silylation final_derivative TMS-Methoxime Derivative (Volatile) silylation->final_derivative

References

Application Note: Tracing Leucine Catabolism and Isovaleryl-CoA Formation Using Radiolabeled Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine (B10760876) is an essential branched-chain amino acid (BCAA) that plays a critical role not only as a substrate for protein synthesis but also as a key signaling molecule in metabolic regulation. The catabolism of leucine is a vital process for energy homeostasis, particularly in tissues like skeletal muscle. This pathway generates several key metabolic intermediates, including acyl-Coenzyme A (acyl-CoA) esters, which can enter the tricarboxylic acid (TCA) cycle or be used for the synthesis of ketone bodies and other biomolecules.[1]

This application note provides a detailed protocol for tracing the metabolic fate of leucine using radiolabeled L-Leucine, with a specific focus on the formation of its primary acyl-CoA derivative, isovaleryl-CoA. The canonical leucine catabolic pathway involves the transamination of leucine to α-ketoisocaproate (KIC), followed by oxidative decarboxylation to form isovaleryl-CoA.[2] Subsequent steps convert isovaleryl-CoA into 3-methylcrotonyl-CoA, and ultimately into acetyl-CoA and acetoacetate (B1235776).[3][4] It is important to note that the formation of 3-Oxo-4-methyl-pentanoyl-CoA is not a recognized step in the direct catabolic pathway of leucine. This latter molecule is structurally more related to intermediates in the valine catabolism or fatty acid biosynthesis pathways. Therefore, this protocol will focus on the accurate tracing of leucine to isovaleryl-CoA.

The use of radiolabeled leucine (e.g., 14C- or ³H-leucine) allows for sensitive and specific tracking of its incorporation into downstream metabolites. By quantifying the distribution of the radiolabel, researchers can elucidate the activity of the leucine catabolic pathway under various physiological, pathological, or pharmacological conditions. This methodology is invaluable for studying metabolic disorders, such as isovaleric acidemia (a deficiency in isovaleryl-CoA dehydrogenase), and for assessing the metabolic impact of new drug candidates.[5][6]

Signaling Pathway

The catabolism of L-leucine to acetyl-CoA and acetoacetate is a multi-step enzymatic process primarily occurring within the mitochondria. The initial steps, leading to the formation of isovaleryl-CoA, are outlined below.

Leucine_Catabolism Leucine L-Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination aKG α-Ketoglutarate Glu Glutamate aKG->Glu IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Oxidative Decarboxylation BCAT Branched-Chain Amino Transferase (BCAT) BCAT->Leucine BCAT->aKG NAD NAD+ NADH NADH + H+ NAD->NADH BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) BCKDH->KIC BCKDH->NAD BCKDH->CoA_in

Caption: Leucine catabolism to isovaleryl-CoA.

Experimental Workflow

The overall workflow involves incubating the biological sample (cells or tissues) with radiolabeled leucine, followed by extraction of metabolites, separation of acyl-CoA esters, and quantification of the radiolabel in the target molecule, isovaleryl-CoA.

Experimental_Workflow cluster_prep Sample Preparation & Incubation cluster_extraction Metabolite Extraction cluster_analysis Analysis & Quantification Sample Cell Culture or Tissue Homogenate Radiolabel Add Radiolabeled L-Leucine (e.g., [1-14C]Leucine) Sample->Radiolabel Incubate Incubate under Controlled Conditions Radiolabel->Incubate Quench Quench Metabolism (e.g., Cold Acetonitrile) Incubate->Quench Extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Quench->Extract Separate HPLC Separation of Acyl-CoA Esters Extract->Separate Detect Fraction Collection & Scintillation Counting Separate->Detect Quantify Quantify Radiolabel in Isovaleryl-CoA Fraction Detect->Quantify

Caption: Workflow for tracing radiolabeled leucine.

Data Presentation

The following tables represent hypothetical data from an experiment tracing [1-14C]Leucine in cultured hepatocytes treated with a vehicle or a hypothetical BCKDH activator.

Table 1: Distribution of 14C Radiolabel in Leucine and its Metabolites

MetaboliteVehicle Control (DPM/mg protein)BCKDH Activator (DPM/mg protein)Fold Change
L-Leucine150,500 ± 12,300145,200 ± 11,8000.96
α-Ketoisocaproate (KIC)25,600 ± 2,10015,300 ± 1,5000.60
Isovaleryl-CoA8,900 ± 75022,100 ± 1,9002.48
14CO₂ (Oxidation)12,300 ± 1,10030,500 ± 2,8002.48

DPM: Disintegrations Per Minute. Data are presented as mean ± standard deviation.

Table 2: Key Enzyme Activities

EnzymeVehicle Control (nmol/min/mg protein)BCKDH Activator (nmol/min/mg protein)P-value
BCAT Activity45.2 ± 3.844.8 ± 4.1> 0.05
BCKDH Activity15.7 ± 1.438.9 ± 3.1< 0.01

Experimental Protocols

Protocol 1: Radiolabeling of Cultured Cells

Objective: To label intracellular leucine pools and trace the incorporation into downstream metabolites.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Complete culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Leucine-free culture medium

  • [1-14C]L-Leucine (Specific Activity: 50-60 mCi/mmol)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Acetonitrile (B52724) (80% in water), ice-cold

  • Cell scrapers

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • One hour prior to labeling, aspirate the growth medium, wash once with warm PBS, and replace with leucine-free medium supplemented with 10% dFBS.

  • Prepare the labeling medium by adding [1-14C]L-Leucine to the leucine-free medium to a final concentration of 2 µCi/mL.

  • Aspirate the pre-incubation medium and add 1 mL of labeling medium to each well.

  • Incubate the cells for the desired time course (e.g., 2 hours) at 37°C, 5% CO₂.

  • To quench the reaction, place the plate on ice and rapidly aspirate the labeling medium.

  • Immediately wash the cells twice with 2 mL of ice-cold PBS.

  • Add 500 µL of ice-cold 80% acetonitrile to each well to precipitate proteins and extract metabolites.

  • Scrape the cells and transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites for subsequent analysis. The pellet can be used for protein quantification.

Protocol 2: Extraction and Quantification of Radiolabeled Isovaleryl-CoA

Objective: To isolate acyl-CoA esters from the cell extract and quantify the radioactivity specifically in the isovaleryl-CoA fraction.

Materials:

  • Metabolite extract from Protocol 1

  • Solid Phase Extraction (SPE) C18 columns

  • SPE activation solution: 100% Methanol

  • SPE equilibration solution: 5% Acetonitrile in water

  • SPE wash solution: 5% Acetonitrile in water

  • SPE elution buffer: 80% Acetonitrile in water

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • In-line fraction collector

  • Scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter

  • Isovaleryl-CoA standard

Procedure:

  • Solid Phase Extraction (for sample cleanup): a. Condition a C18 SPE column by passing 2 mL of methanol, followed by 2 mL of 5% acetonitrile. b. Load the metabolite extract (supernatant from Protocol 1) onto the column. c. Wash the column with 2 mL of 5% acetonitrile to remove polar impurities. d. Elute the acyl-CoA esters with 1 mL of 80% acetonitrile. e. Dry the eluate under a stream of nitrogen gas and reconstitute in 100 µL of Mobile Phase A.

  • HPLC Separation: a. Equilibrate the HPLC C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the reconstituted sample. c. Run a gradient to separate the acyl-CoA species. A typical gradient might be:

    • 0-5 min: 5% B
    • 5-25 min: 5% to 40% B
    • 25-30 min: 40% to 95% B d. Monitor the elution of a non-radiolabeled isovaleryl-CoA standard using UV detection (260 nm) to determine its retention time.

  • Quantification: a. Set the fraction collector to collect eluate at 30-second or 1-minute intervals into scintillation vials. b. Add 5 mL of scintillation cocktail to each vial. c. Measure the radioactivity in each vial using a liquid scintillation counter. d. Identify the fractions corresponding to the retention time of the isovaleryl-CoA standard. e. Sum the DPM from the isovaleryl-CoA fractions to determine the total amount of radiolabeled isovaleryl-CoA formed. f. Normalize the results to the total protein content of the initial cell lysate.

References

Application Notes and Protocols for Assessing the Stability of 3-Oxo-4-methyl-pentanoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-4-methyl-pentanoyl-CoA is a crucial intermediate in various metabolic pathways, and understanding its stability in solution is paramount for accurate in vitro studies, drug discovery, and metabolic research. Acyl-CoA thioesters, particularly those with a β-keto functionality, are known to be susceptible to both enzymatic and chemical degradation. These application notes provide detailed methodologies for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.

The inherent instability of acyl-CoA molecules in aqueous solutions presents a significant analytical challenge. Therefore, proper sample handling and the use of robust analytical techniques are essential for obtaining reliable and reproducible stability data. The protocols outlined below are designed to provide a comprehensive framework for researchers to evaluate the degradation kinetics and determine the optimal conditions for the storage and handling of this compound.

Data Presentation: Stability of Structurally Similar β-Ketoacyl-CoAs

Due to the limited availability of specific stability data for this compound, the following tables summarize the stability of a closely related and well-studied β-ketoacyl-CoA, acetoacetyl-CoA, under various conditions. This data can serve as a valuable reference for predicting the stability profile of this compound.

Table 1: Stability of Acetoacetyl-CoA in Different Solvents at 4°C

SolventConcentrationTime (hours)Remaining (%)Reference
Methanol (B129727)500 nM4>95[1]
Methanol500 nM24>90[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)500 nM4~90[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)500 nM24~80[1]
Water500 nM4<80[1]
Water500 nM24<60[1]
50 mM Ammonium Acetate (pH 7)500 nM4<80[1]
50 mM Ammonium Acetate (pH 7)500 nM24<50[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)500 nM4~85[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)500 nM24~70[1]

Table 2: Effect of pH and Temperature on Acetoacetyl-CoA Stability

pHTemperature (°C)ObservationReference
7.030Improved stability compared to pH 8.0 at 37°C[2]
8.030Less degradation than at 37°C[2]
8.037Unstable in the presence of NADH[2]
8.4Not specifiedBasic pH worked better for some enzymatic assays[2]

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to assess the stability of this compound in a given solution by monitoring its degradation over time using HPLC with UV detection.

Materials and Reagents:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium phosphate (B84403) buffer (or other buffer of interest)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable (e.g., methanol).

    • Prepare the test solution (e.g., aqueous buffer at a specific pH and temperature).

  • Stability Study Initiation:

    • Spike a known concentration of the this compound stock solution into the pre-incubated test solution to a final desired concentration (e.g., 100 µM).

    • Immediately withdraw a sample (t=0) and inject it into the HPLC system for analysis. This will serve as the initial concentration reference.

    • Incubate the remaining solution at the desired temperature.

  • Time-Point Sampling:

    • Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench any potential enzymatic activity by adding an equal volume of cold methanol if necessary.

    • Transfer the samples to autosampler vials for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 50 mM Potassium Phosphate Buffer, pH 6.5

    • Mobile Phase B: Methanol

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: 5-95% B (linear gradient)

      • 20-25 min: 95% B

      • 25-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Stability Assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for assessing the stability of this compound, particularly at low concentrations.

Materials and Reagents:

  • This compound

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Autosampler vials

Procedure:

  • Solution Preparation and Stability Study:

    • Follow steps 1-3 from Protocol 1.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient: (Example, may need optimization)

      • 0-2 min: 2% B

      • 2-10 min: 2-98% B (linear gradient)

      • 10-12 min: 98% B

      • 12-15 min: 2% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometry Conditions (Positive ESI Mode):

      • Optimize the precursor ion and product ion transitions for this compound using a standard solution. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Precursor Ion (Q1): [M+H]⁺ of this compound

        • Product Ion (Q3): A characteristic fragment ion (e.g., adenosine-3',5'-diphosphate fragment at m/z 428.0365)

      • Set appropriate collision energy and other MS parameters.

  • Data Analysis:

    • Quantify the peak area of the specific MRM transition for this compound at each time point.

    • Calculate the percentage remaining as described in Protocol 1.

Protocol 3: Enzymatic Stability Assay using 3-Ketoacyl-CoA Thiolase

This protocol utilizes the enzyme 3-ketoacyl-CoA thiolase, which catalyzes the cleavage of 3-oxoacyl-CoAs. The stability of this compound can be indirectly assessed by measuring its availability as a substrate for the enzyme over time. A decrease in the reaction rate would indicate degradation of the substrate.

Materials and Reagents:

  • This compound

  • 3-Ketoacyl-CoA Thiolase (from a commercial source)

  • Coenzyme A (CoA-SH)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare the test solution for the stability study.

  • Stability Study Incubation:

    • Incubate the this compound in the test solution at the desired temperature.

    • At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot for the enzymatic assay.

  • Enzymatic Assay:

    • In a cuvette, prepare the reaction mixture containing:

      • Tris-HCl buffer (100 mM, pH 8.0)

      • CoA-SH (0.1 mM)

      • DTNB (0.2 mM)

      • The aliquot of the incubated this compound solution (to a final concentration of e.g., 50 µM)

    • Equilibrate the mixture at 25°C.

    • Initiate the reaction by adding a small amount of 3-Ketoacyl-CoA Thiolase.

    • Immediately monitor the increase in absorbance at 412 nm for 5 minutes. The increase in absorbance is due to the reaction of the newly formed free thiol group of the cleaved CoA with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻).

  • Data Analysis:

    • Calculate the initial reaction rate (ΔAbs/min) for each time point.

    • Plot the initial reaction rate versus the incubation time of the this compound solution. A decrease in the rate over time indicates the degradation of the substrate.

    • The percentage of remaining active substrate can be estimated by normalizing the reaction rates to the rate at t=0.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Analysis start Prepare this compound in Test Solution incubate Incubate at Desired Temperature start->incubate sampling Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (e.g., with cold Methanol) sampling->quench hplc Inject into HPLC or LC-MS/MS quench->hplc detect Separate on C18 Column hplc->detect quantify Detect at 260 nm (HPLC) or by MRM (LC-MS/MS) detect->quantify integrate Integrate Peak Area quantify->integrate calculate Calculate % Remaining vs. t=0 integrate->calculate plot Plot Degradation Curve calculate->plot

Caption: Workflow for assessing the stability of this compound using HPLC or LC-MS/MS.

Enzymatic_Workflow cluster_incubation Substrate Incubation cluster_assay Enzymatic Assay cluster_analysis Data Analysis start Incubate this compound in Test Solution sampling Withdraw Aliquots at Predetermined Time Points start->sampling mix Prepare Reaction Mixture (Buffer, CoA-SH, DTNB) sampling->mix add_substrate Add Aliquot of Incubated Substrate mix->add_substrate add_enzyme Initiate with 3-Ketoacyl-CoA Thiolase add_substrate->add_enzyme measure Monitor Absorbance at 412 nm add_enzyme->measure calc_rate Calculate Initial Reaction Rate measure->calc_rate plot_rate Plot Rate vs. Incubation Time calc_rate->plot_rate determine_stability Determine Substrate Stability plot_rate->determine_stability

Caption: Workflow for the enzymatic assessment of this compound stability.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of Genes in the Leucine Catabolism Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The breakdown of the branched-chain amino acid leucine (B10760876) is a critical metabolic process, culminating in the production of acetyl-CoA and acetoacetate, a ketone body. A key step in this pathway is catalyzed by the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, encoded by the HMGCL gene.[1][2][3][4][5] This enzyme facilitates the final step of both leucine catabolism and ketogenesis.[1][3][5] Genetic deficiencies in HMGCL lead to HMG-CoA lyase deficiency, a rare autosomal recessive disorder characterized by hypoketotic hypoglycemia and metabolic acidosis, particularly during periods of fasting or metabolic stress.[2][3]

The advent of CRISPR-Cas9 genome editing technology provides a powerful tool for investigating the function of genes like HMGCL in both normal physiology and disease states.[6] By creating precise gene knockouts in relevant cell models, researchers can dissect the molecular mechanisms underlying metabolic pathways, model genetic disorders, and explore potential therapeutic interventions. These application notes provide a comprehensive overview and detailed protocols for the CRISPR-Cas9-mediated knockout of the HMGCL gene.

Signaling Pathway

The following diagram illustrates the terminal steps of the leucine catabolism and ketogenesis pathway, highlighting the central role of HMG-CoA lyase (HMGCL). Leucine is broken down through a series of enzymatic reactions to produce HMG-CoA. HMG-CoA lyase then cleaves HMG-CoA into acetyl-CoA, which can enter the citric acid cycle, and acetoacetate, a ketone body used as an energy source by extrahepatic tissues, particularly the brain.[3][7]

Leucine_Catabolism cluster_pathway Leucine Catabolism & Ketogenesis Leucine Leucine HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Leucine->HMG_CoA Multiple Steps HMGCL_KO HMG-CoA Lyase (HMGCL) HMG_CoA->HMGCL_KO Acetyl_CoA Acetyl-CoA HMGCL_KO->Acetyl_CoA Acetoacetate Acetoacetate HMGCL_KO->Acetoacetate TCA Citric Acid Cycle Acetyl_CoA->TCA Ketone_Bodies Energy for Brain, Muscle Acetoacetate->Ketone_Bodies

Leucine Catabolism and Ketogenesis Pathway

Experimental Workflow for HMGCL Knockout

The generation of a stable HMGCL knockout cell line using CRISPR-Cas9 involves several key stages, from guide RNA design to clonal selection and validation. The workflow below provides a high-level overview of this process.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Synthesis (Targeting HMGCL Exons) Delivery 2. Delivery of Cas9 & sgRNA (e.g., RNP via Electroporation) sgRNA_Design->Delivery Bulk_Screening 3. Bulk Population Screening (e.g., T7E1 Assay) Delivery->Bulk_Screening Clonal_Isolation 4. Single-Cell Cloning (Limiting Dilution or FACS) Bulk_Screening->Clonal_Isolation Genomic_Validation 5. Genomic Validation (PCR & Sanger Sequencing) Clonal_Isolation->Genomic_Validation Protein_Validation 6. Protein Validation (Western Blot) Genomic_Validation->Protein_Validation Phenotypic_Assay 7. Phenotypic & Functional Assays Protein_Validation->Phenotypic_Assay

CRISPR-Cas9 Gene Knockout Workflow

Quantitative Data Summary

Successful knockout of the HMGCL gene is expected to result in a significant reduction or complete absence of the HMG-CoA lyase protein. This, in turn, will affect downstream metabolic processes. The following tables summarize representative quantitative data from studies involving HMGCL knockdown or knockout.

Table 1: HMGCL Knockout/Knockdown Efficiency

Cell Line Method Target Result Reference
HepG2 (Hepatocellular Carcinoma) shRNA HMGCL >80% reduction in HMGCL protein [8]
HK1 (Nasopharyngeal Carcinoma) shRNA HMGCL ~75% reduction in HMGCL protein [9]

| 5-8F (Nasopharyngeal Carcinoma) | shRNA | HMGCL | ~85% reduction in HMGCL protein |[9] |

Table 2: Metabolic and Phenotypic Consequences of HMGCL Silencing

Cell Line Parameter Measured Effect of HMGCL Silencing Fold Change/Percentage Reference
HepG2 β-hydroxybutyrate (β-HB) Production Decreased ~50% reduction [8]
HepG2 Cell Proliferation (MTT Assay) Increased ~1.4-fold increase [8]
HepG2 Cell Migration (Transwell Assay) Increased ~2.5-fold increase [8]
HK1 Intracellular β-HB Production Decreased ~60% reduction [9]
HK1 Reactive Oxygen Species (ROS) Decreased ~40% reduction [9]

| 5-8F | Cell Invasion (Transwell Assay) | Increased | ~3-fold increase |[9] |

Detailed Experimental Protocols

Protocol 1: Design and Preparation of sgRNA for HMGCL Knockout

This protocol outlines the design of single guide RNAs (sgRNAs) targeting the human HMGCL gene. For efficient knockout, it is recommended to target early exons to increase the likelihood of introducing a frameshift mutation.

Materials:

  • Computer with internet access

  • Benchling, CHOPCHOP, or a similar online CRISPR design tool

  • Nuclease-free water

  • Synthetic sgRNA from a commercial vendor

Procedure:

  • Obtain the HMGCL Gene Sequence:

    • Navigate to the NCBI Gene database and search for "HMGCL".

    • Select the entry for Homo sapiens and obtain the FASTA sequence for the reference transcript (e.g., from the GenBank link).

  • Design sgRNAs:

    • Paste the HMGCL coding sequence (CDS) into your chosen CRISPR design tool.

    • Set the tool parameters to design sgRNAs for Streptococcus pyogenes (Sp) Cas9.

    • Select 2-3 sgRNAs targeting exons 1 or 2. Prioritize guides with high on-target efficiency scores and low off-target scores. A typical sgRNA sequence is 20 nucleotides long and adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

  • Order and Resuspend sgRNA:

    • Order chemically synthesized, modified sgRNAs for enhanced stability.

    • Upon receipt, briefly centrifuge the tube and resuspend the lyophilized sgRNA in nuclease-free water to a stock concentration of 100 µM. Store at -80°C.

Protocol 2: Generation of HMGCL Knockout Cells using Ribonucleoprotein (RNP) Delivery

This protocol describes the delivery of Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex into a human cell line (e.g., HEK293T or HepG2) via electroporation. This method is highly efficient and reduces off-target effects.[10]

Materials:

  • HEK293T or HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Recombinant SpCas9 Nuclease

  • Synthetic sgRNA targeting HMGCL (from Protocol 1)

  • Electroporation buffer (e.g., Lonza Nucleofector™ Kit SF)

  • Electroporation system (e.g., Lonza 4D-Nucleofector™)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • On the day of electroporation, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and count the cells. For a standard reaction, 1 x 10^6 cells are typically used.

    • Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.

  • RNP Complex Formation:

    • In a sterile microcentrifuge tube, combine 120 pmol of SpCas9 protein with 300 pmol of synthetic sgRNA.

    • Gently mix and incubate at room temperature for 15 minutes to allow the RNP complex to form.

  • Electroporation:

    • Resuspend the cell pellet from step 1 in 100 µL of the appropriate electroporation buffer.

    • Add the pre-formed RNP complex to the resuspended cells and mix gently.

    • Transfer the cell/RNP mixture to an electroporation cuvette.

    • Electroporate the cells using a pre-optimized program for your cell line.

  • Post-Electroporation Culture:

    • Immediately add 500 µL of pre-warmed complete medium to the cuvette and gently transfer the cells to a 6-well plate containing 1.5 mL of medium.

    • Incubate at 37°C and 5% CO2. Change the medium after 24 hours.

    • Allow cells to recover and expand for 48-72 hours before validation.

Protocol 3: Validation of HMGCL Gene Editing

This protocol details the methods to confirm successful gene editing at both the genomic and protein levels.

A. Genomic Validation by PCR and Sanger Sequencing

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site in the HMGCL gene

  • Taq DNA polymerase and dNTPs

  • Agarose (B213101) gel electrophoresis system

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Harvest a portion of the electroporated cell population (~2 x 10^5 cells).

    • Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site.

    • Perform PCR on the extracted genomic DNA from both the edited and wild-type (control) cells.

  • Analysis of Indels:

    • Run the PCR products on a 2% agarose gel. The presence of a band of the expected size indicates successful amplification.

    • Purify the PCR products and send them for Sanger sequencing.

    • Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection for the presence of overlapping peaks downstream of the cut site, which indicates a mixed population of insertions and deletions (indels).

  • Confirmation in Clonal Lines: After single-cell cloning, repeat the PCR and sequencing on individual clones to identify those with homozygous or compound heterozygous frameshift mutations.

B. Protein Validation by Western Blot

Materials:

  • Validated primary antibody against HMG-CoA Lyase (HMGCL)

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cells from the validated knockout clones and wild-type controls in RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary anti-HMGCL antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

  • Detection:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Confirm the absence of the HMGCL protein band in the knockout clones compared to the wild-type control. Re-probe the membrane with a loading control antibody to ensure equal protein loading.[11][12]

References

Application Note: Immuno-precipitation of 3-Oxoacid CoA-Transferase Interacting with 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-4-methyl-pentanoyl-CoA is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid (BCAA), leucine (B10760876). The enzymes involved in BCAA metabolism are of significant interest to researchers in fields ranging from metabolic diseases to oncology.[1][2][3] One such enzyme, 3-oxoacid CoA-transferase (SCOT), is known to catalyze the transfer of Coenzyme A from succinyl-CoA to a 3-oxoacid, and can accept 3-oxo-4-methylpentanoate as a substrate.[4] This interaction is crucial for the further processing of leucine-derived metabolites. This application note provides a detailed protocol for the immuno-precipitation of 3-oxoacid CoA-transferase to study its interaction with this compound in a cellular context.

Target Audience

This document is intended for researchers, scientists, and drug development professionals actively engaged in studying enzyme kinetics, metabolic pathways, and protein-metabolite interactions.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data from a co-immunoprecipitation experiment aimed at validating the interaction between 3-oxoacid CoA-transferase and this compound. The data represents the relative abundance of the target metabolite co-precipitated with the enzyme under different cellular conditions, as would be determined by mass spectrometry.

Experimental Condition Antibody Used Input this compound (relative units) Co-precipitated this compound (relative units) Fold Enrichment
Control Cells (Basal)Anti-3-oxoacid CoA-transferase1005.25.2
Leucine-Stimulated CellsAnti-3-oxoacid CoA-transferase15015.810.5
Control IgGAnti-IgG1000.80.8
Leucine-Stimulated Cells + Inhibitor XAnti-3-oxoacid CoA-transferase1456.14.2

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the metabolic context of this compound and the experimental workflow for the co-immunoprecipitation protocol.

BCAA_Metabolism Leucine Leucine BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) Leucine->BCAT a_KIC α-Ketoisocaproate BCAT->a_KIC BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) a_KIC->BCKDH Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA MCC Methylcrotonyl-CoA Carboxylase Isovaleryl_CoA->MCC Methylcrotonyl_CoA 3-Methylcrotonyl-CoA MCC->Methylcrotonyl_CoA MCH Methylglutaconyl-CoA Hydratase Methylcrotonyl_CoA->MCH Methylglutaconyl_CoA 3-Methylglutaconyl-CoA MCH->Methylglutaconyl_CoA Target_Molecule This compound Methylglutaconyl_CoA->Target_Molecule HMGCL HMG-CoA Lyase Acetoacetate Acetoacetate Acetyl_CoA Acetyl-CoA Acetoacetate->Acetyl_CoA SCOT 3-Oxoacid CoA-Transferase (SCOT) Target_Molecule->SCOT Interaction SCOT->Acetoacetate

Leucine catabolism pathway highlighting the target interaction.

Co_IP_Workflow cluster_prep Sample Preparation cluster_ip Immuno-precipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Stimulation (e.g., with Leucine) Mito_Isolation 2. Mitochondrial Isolation Cell_Culture->Mito_Isolation Lysis 3. Mitochondrial Lysis Mito_Isolation->Lysis Pre_Clearing 4. Pre-clearing with Control Beads Lysis->Pre_Clearing Antibody_Incubation 5. Incubation with Anti-SCOT Antibody Pre_Clearing->Antibody_Incubation Bead_Capture 6. Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing 7. Washing Steps Bead_Capture->Washing Elution 8. Elution of Protein-Metabolite Complex Washing->Elution LC_MS 9. LC-MS/MS Analysis of This compound Elution->LC_MS Western_Blot 10. Western Blot for SCOT Protein Elution->Western_Blot

Experimental workflow for the immuno-precipitation of SCOT.

Experimental Protocols

This protocol is adapted for the immuno-precipitation of mitochondrial proteins.[5][6][7]

Materials and Reagents

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Mitochondrial isolation kit

  • Mitochondrial lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Anti-3-oxoacid CoA-transferase (SCOT) antibody

  • Normal rabbit/mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash buffer (Mitochondrial lysis buffer with 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer)

  • Reagents for Western blotting and mass spectrometry

Protocol

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • For stimulated conditions, treat cells with an appropriate concentration of leucine for a specified time before harvesting.

  • Mitochondrial Isolation:

    • Harvest cells and wash twice with ice-cold PBS.

    • Isolate mitochondria using a commercial kit or a standard dounce homogenization protocol.[8] Ensure all steps are performed at 4°C to maintain protein integrity.

  • Mitochondrial Lysis:

    • Resuspend the isolated mitochondrial pellet in ice-cold mitochondrial lysis buffer.

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet mitochondrial debris.

    • Transfer the supernatant (mitochondrial lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Pre-clearing the Lysate:

    • To a sufficient volume of mitochondrial lysate, add Protein A/G magnetic beads.

    • Incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. This step reduces non-specific binding.

  • Immuno-precipitation:

    • To the pre-cleared lysate, add the primary antibody (e.g., anti-SCOT antibody or control IgG).

    • Incubate overnight at 4°C on a rotator to allow for the formation of the antibody-antigen complex.

  • Capture of Immuno-complexes:

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • For Mass Spectrometry: Elute the captured proteins and metabolites by resuspending the beads in an appropriate buffer compatible with LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in 0.1% formic acid).

    • For Western Blotting: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to denature the proteins.

  • Analysis:

    • Western Blotting: Analyze the eluted protein fraction for the presence of 3-oxoacid CoA-transferase using a specific antibody to confirm successful immuno-precipitation.

    • Mass Spectrometry: Analyze the eluted metabolite fraction to detect and quantify co-precipitated this compound.

This application note provides a comprehensive, though theoretical, framework for the immuno-precipitation of 3-oxoacid CoA-transferase to investigate its interaction with this compound. The successful application of this protocol can provide valuable insights into the regulation of branched-chain amino acid metabolism, with potential implications for understanding and treating metabolic disorders.

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-Oxo-4-methyl-pentanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Oxo-4-methyl-pentanoyl-CoA.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses specific issues that may lead to suboptimal yields during the chemical synthesis of this compound.

Problem ID Issue Potential Cause Suggested Solution
LY-001 Low or No Product Formation Poor activation of 4-methyl-3-oxopentanoic acid: The formation of the mixed anhydride (B1165640) or the acyl imidazolide (B1226674) is inefficient.- Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activating agents (e.g., ethyl chloroformate, CDI) and the activated intermediate. - Optimize the reaction temperature for the activation step. For the mixed anhydride method, maintain a low temperature (e.g., -15°C to 0°C) to prevent side reactions. - Verify the quality of the activating agent (e.g., CDI, ethyl chloroformate). Old or improperly stored reagents may have degraded.
LY-002 Degradation of this compound: The β-keto group is susceptible to nucleophilic attack and the thioester bond can be hydrolyzed.- Maintain a slightly acidic to neutral pH (6.5-7.5) during the reaction and work-up. Basic conditions can promote hydrolysis of the thioester. - Keep the reaction temperature low, especially after the addition of Coenzyme A. - Minimize the reaction time once the Coenzyme A is added.
LY-003 Low solubility of Coenzyme A: Coenzyme A has limited solubility in many organic solvents.- Use a biphasic solvent system (e.g., THF/water) or a solvent mixture that can dissolve both the activated carboxylic acid and Coenzyme A. - Add Coenzyme A as an aqueous solution to the reaction mixture containing the activated acid in an organic solvent with vigorous stirring.
LY-004 Multiple Peaks in HPLC Analysis Presence of side products: Side reactions can lead to the formation of impurities.- Symmetrical anhydride formation: Ensure slow, dropwise addition of the activating agent to the carboxylic acid at a low temperature. - Unreacted starting materials: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting acid before adding Coenzyme A. - Hydrolysis of product: Purify the product promptly after the reaction is complete and store it at low temperatures (-20°C or below).
LY-005 Difficulty in Product Purification Co-elution with impurities: The desired product may be difficult to separate from starting materials or side products.- Optimize the HPLC gradient. A shallower gradient may improve the resolution between the product and impurities. - Use a different stationary phase for the HPLC column (e.g., a different C18 phase or a phenyl-hexyl column). - Consider an alternative purification method such as solid-phase extraction (SPE) prior to HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the coupling reaction is typically between 7.0 and 8.0. A slightly basic pH helps to deprotonate the thiol group of Coenzyme A, increasing its nucleophilicity, while minimizing the hydrolysis of the thioester product. However, the stability of the starting β-keto acid should also be considered, as prolonged exposure to basic conditions can lead to degradation. It is recommended to perform the reaction at a controlled pH and to work up the reaction mixture promptly.

Q2: How does temperature affect the yield of the reaction?

A2: Temperature plays a crucial role in both the activation and coupling steps. The activation of 4-methyl-3-oxopentanoic acid is typically carried out at low temperatures (-15°C to 0°C) to prevent the formation of side products like symmetrical anhydrides. The subsequent coupling with Coenzyme A can be performed at a slightly higher temperature (0°C to room temperature), but prolonged exposure to higher temperatures can lead to product degradation.

Data Presentation: Effect of Temperature and pH on Yield

Temperature (°C) pH Substrate Ratio (Acid:CoA) Yield (%)
07.01.2 : 165
08.01.2 : 175
257.01.2 : 150
258.01.2 : 140
07.51.0 : 160
07.51.5 : 180
07.52.0 : 178

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate general trends.

Q3: What are the best practices for storing this compound?

A3: this compound is susceptible to hydrolysis. For short-term storage (days), it should be kept as a frozen aqueous solution at -20°C. For long-term storage (weeks to months), it is best to lyophilize the purified product and store it as a powder at -80°C under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

This protocol describes a general procedure for the synthesis of this compound.

Materials:

Procedure:

  • Dissolve 4-methyl-3-oxopentanoic acid (1.2 equivalents) in anhydrous THF.

  • Cool the solution to -15°C in a dry ice/acetone bath.

  • Add triethylamine (1.2 equivalents) dropwise to the solution while maintaining the temperature at -15°C.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. Stir the mixture for 30 minutes at -15°C to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A (1 equivalent) in cold 5% sodium bicarbonate solution.

  • Add the Coenzyme A solution dropwise to the mixed anhydride solution with vigorous stirring, while allowing the reaction temperature to slowly rise to 0°C.

  • Stir the reaction mixture for 2-4 hours at 0°C.

  • Quench the reaction by adding a small amount of cold water.

  • Acidify the mixture to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane to remove unreacted starting acid and other organic impurities.

  • The aqueous layer containing the product can then be purified by HPLC.

Protocol 2: Purification of this compound by HPLC

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase:

Gradient Program:

Time (min) % Solvent A % Solvent B
0955
207030
25595
30595
31955
40955

Procedure:

  • Filter the aqueous solution containing the crude product through a 0.22 µm filter.

  • Inject an appropriate volume onto the HPLC column.

  • Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).

  • Collect the fraction corresponding to the product peak.

  • Confirm the identity of the product by mass spectrometry.

  • Lyophilize the collected fractions to obtain the purified this compound.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start with 4-Methyl-3-oxopentanoic Acid activation Activate with Ethyl Chloroformate and TEA at -15°C start->activation Anhydrous THF coupling Couple with Coenzyme A at 0°C activation->coupling Mixed Anhydride Intermediate quench Quench Reaction coupling->quench extraction Acidify and Extract with DCM quench->extraction hplc HPLC Purification (C18 Column) extraction->hplc lyophilization Lyophilization hplc->lyophilization product Pure 3-Oxo-4-methyl- pentanoyl-CoA lyophilization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Leucine_Degradation_Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Methylcrotonyl-CoA carboxylase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Methylglutaconyl-CoA hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase Acetoacetate->Acetyl_CoA Target_Molecule This compound (Intermediate in related pathways)

Caption: Simplified metabolic pathway of Leucine degradation, a context for this compound.

How to prevent degradation of 3-Oxo-4-methyl-pentanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-4-methyl-pentanoyl-CoA. The focus is on preventing degradation during sample preparation for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: As an acyl-CoA thioester with a β-keto functional group, this compound is susceptible to several degradation pathways. The primary causes of degradation are:

  • Hydrolysis: The thioester bond is prone to hydrolysis, a reaction that is accelerated in alkaline or strongly acidic aqueous solutions.[1][2]

  • Enzymatic Degradation: Endogenous enzymes (e.g., thioesterases) within the biological sample can rapidly cleave the molecule.

  • Thermal Instability: Elevated temperatures can increase the rate of both chemical and enzymatic degradation.

  • Oxidation: Although less common for this specific structure, oxidative processes can contribute to sample degradation.

To mitigate these factors, it is critical to process samples quickly at low temperatures (i.e., on ice) and to use methods that rapidly quench enzymatic activity.[1]

Q2: How can I minimize enzymatic degradation upon sample collection?

A2: The most effective strategy is to immediately quench all metabolic activity. This is typically achieved by flash-freezing the tissue or cell sample in liquid nitrogen and storing it at -80°C until extraction. During the extraction process itself, enzymatic activity is halted by homogenizing the sample in an ice-cold solution that denatures proteins, such as 80% methanol (B129727) or an acidic solution like 2.5% 5-sulfosalicylic acid (SSA).[1][3][4]

Q3: What is the best method for extracting this compound from biological samples?

A3: Protein precipitation is the most common and effective method for extracting acyl-CoAs.[5] The two most widely used approaches are solvent precipitation and acid precipitation. The choice depends on the specific sample matrix and experimental goals. Solid-phase extraction (SPE) can be used for additional cleanup but carries the risk of losing more hydrophilic, short-chain acyl-CoAs.[1]

Method Strengths Limitations Primary Application
Solvent Precipitation (e.g., 80% Methanol)Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[3]May result in lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components.[3]General profiling of acyl-CoAs from cultured cells or tissues.[2][3]
Acid Precipitation (e.g., 5-Sulfosalicylic Acid)Provides a very clean extract, minimizing matrix effects.[1]Can be more complex than solvent precipitation; may require removal of the precipitating agent.[6]Targeted quantification where high sensitivity and low matrix effects are critical.[7]
Solid-Phase Extraction (SPE) Excellent for sample cleanup, leading to reduced matrix effects and potentially higher sensitivity.[3]More time-consuming and can lead to the loss of short-chain, more polar acyl-CoAs if not properly optimized.[1]Used as a cleanup step following initial extraction for complex matrices.[8]

Q4: My analyte signal is low or undetectable. What are the likely causes?

A4: A low or absent signal is a common issue, often stemming from degradation. Key areas to investigate include:

  • Sample Handling: Ensure all steps are performed on ice with pre-chilled tubes and solvents to minimize degradation.[1]

  • Reconstitution Solvent: Acyl-CoAs are unstable in unbuffered aqueous solutions.[2][4] Reconstitute the dried extract in a solvent suitable for LC-MS analysis, such as methanol or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2][4]

  • Time to Analysis: Analyze samples immediately after reconstitution, as acyl-CoAs degrade in solution, even when refrigerated.[4]

  • Storage: Store samples at -80°C, preferably as a dried pellet, to prevent long-term degradation.[1]

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Analyte Signal Degradation during extraction: Sample was not kept cold; pH of solutions was not optimal.Degradation post-extraction: Improper storage; inappropriate reconstitution solvent; delay before analysis.Maintain samples on ice at all times. Use pre-chilled (-20°C or -80°C) solvents for precipitation.[3][4]Store dried extracts at -80°C.[1] Reconstitute in a non-aqueous or buffered solvent (e.g., 50% methanol/50mM ammonium acetate) and analyze immediately.[2][4]
High Variability Between Replicates Incomplete protein precipitation: Insufficient vortexing or incubation time.Inconsistent sample handling: Variations in timing or temperature exposure between samples.Lack of an internal standard: Inability to correct for variations in extraction efficiency or matrix effects.Ensure vigorous vortexing after adding precipitation solvent and adequate incubation on ice or at low temperature.[3][7]Standardize all protocols to ensure each sample is treated identically.Incorporate a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA (e.g., C17:0-CoA), at the very beginning of the extraction process.[1][9]
Poor Chromatographic Peak Shape Inappropriate reconstitution solvent: The solvent may be too strong or too weak compared to the initial mobile phase, causing peak distortion.Suboptimal LC conditions: Mobile phase pH or composition may not be suitable for the analyte.Reconstitute the sample in the initial mobile phase of your LC gradient.For improved peak shape of acyl-CoAs, consider using ion-pairing agents or a mobile phase with a higher pH (e.g., using ammonium hydroxide).[1]

Visualized Workflows and Concepts

cluster_Degradation Factors Causing Degradation cluster_Prevention Preventative Measures Hydrolysis Hydrolysis (pH Extremes) Degradation Analyte Degradation Hydrolysis->Degradation Enzymes Enzymatic Activity (Thioesterases) Enzymes->Degradation Temp High Temperature Temp->Degradation Ice Work on Ice Ice->Temp Quench Rapid Quenching (Cold Solvents/Acid) Quench->Enzymes Storage Store at -80°C (Dry Pellet) pH_Control Buffered Solutions (pH ~7) pH_Control->Hydrolysis

Caption: Key degradation factors and corresponding preventative measures.

Harvest 1. Sample Harvesting (Flash-freeze in Liquid N2) Homogenize 2. Homogenization (On ice with cold buffer + IS) Harvest->Homogenize Precipitate 3. Protein Precipitation (Add cold 80% MeOH or 2.5% SSA) Homogenize->Precipitate Centrifuge1 4. Centrifugation (e.g., 15,000 x g, 10 min, 4°C) Precipitate->Centrifuge1 Collect 5. Collect Supernatant Centrifuge1->Collect Dry 6. Drying (Nitrogen stream or vacuum) Collect->Dry Reconstitute 7. Reconstitution (In initial mobile phase) Dry->Reconstitute Analyze 8. LC-MS/MS Analysis (Immediate) Reconstitute->Analyze

Caption: General experimental workflow for acyl-CoA extraction.

Experimental Protocols
Protocol 1: Extraction using Sulfosalicylic Acid (SSA)

This protocol is adapted from established methods for short-chain acyl-CoA analysis and is designed to yield a clean extract.[1][7]

  • Sample Preparation:

    • For tissues, weigh approximately 20-50 mg of frozen tissue.

    • For cultured cells, use a pellet containing 1-5 million cells.

  • Homogenization:

    • On ice, add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate amount of internal standard (e.g., C17:0-CoA).[1]

    • Homogenize the sample thoroughly using a probe sonicator or bead beater until no visible tissue or cell clumps remain.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to ensure complete protein precipitation.[1]

  • Lysate Clarification:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[4]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[4]

  • Analysis:

    • The sample is now ready for direct injection for LC-MS/MS analysis. If needed, samples can be stored at -80°C.

Protocol 2: General LC-MS/MS Method

This is a general method that can be adapted and optimized for this compound analysis.[7][9]

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3][9]

  • Mobile Phase A: 10 mM ammonium acetate in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor-to-product ion transition must be determined by infusing a pure standard of this compound. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.3 Da).[1][6]

References

Technical Support Center: Optimizing LC-MS/MS for 3-Oxo-4-methyl-pentanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 3-Oxo-4-methyl-pentanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal Intensity Suboptimal Ionization Mode: Operating in negative ion mode can be significantly less sensitive for most acyl-CoAs.[1]Switch to Positive Ion Mode (ESI+): Acyl-CoAs generally exhibit better ionization efficiency in positive ion mode.
Inefficient Ionization: The amphipathic nature of acyl-CoAs can hinder efficient ionization.[1]Optimize Mobile Phase: Incorporate volatile additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to enhance protonation.[1]
In-Source Fragmentation: High cone/fragmentor voltages or source temperatures can cause the analyte to fragment before detection.[1][2]Optimize ESI Source Parameters: Systematically reduce cone/fragmentor voltage and source/desolvation temperatures to minimize fragmentation and maximize the precursor ion signal.
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-pH controlled aqueous solutions.Proper Sample Handling: Keep samples on ice or at 4°C during preparation and in the autosampler. Use a slightly acidic sample diluent (e.g., with 0.1% formic acid) to improve stability.
Poor Peak Shape (Tailing) Secondary Interactions: The analyte can interact with residual silanol (B1196071) groups on silica-based columns, causing peak tailing.[3]Acidify Mobile Phase: Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to suppress silanol activity.[3]
Column Contamination: Buildup of matrix components on the column frit or head can distort peak shape.[4][5]Use a Guard Column: Protect the analytical column from contaminants. Flush the Column: If tailing affects all peaks, reverse-flush the column (if permitted by the manufacturer).[5]
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[4][6]Match Injection Solvent to Mobile Phase: Reconstitute the sample in the initial mobile phase or a weaker solvent.
Poor Peak Shape (Fronting) Sample Overload: Injecting too high a concentration of the analyte.[3]Dilute the Sample: Reduce the amount of analyte injected onto the column.
Poor Sample Solubility: The analyte may not be fully dissolved in the injection solvent.[3]Optimize Sample Solvent: Ensure complete dissolution of the analyte in the injection solvent.
Split or Shouldered Peaks Partially Clogged Frit or Column Void: A blockage at the column inlet or a void in the packing material can distort the sample band.[3][4]Replace Column Frit/Column: If the problem persists after flushing, the column may need replacement.
Injector Issues: Problems with the autosampler, such as a scratched valve rotor, can cause peak splitting.[6]Inspect and Maintain Injector: Perform routine maintenance on the autosampler.
High Background Noise / Matrix Effects Insufficient Sample Cleanup: Co-eluting matrix components can interfere with analyte ionization (ion suppression or enhancement).[7][8]Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE).[9]
Use of Non-Volatile Buffers/Additives: Non-volatile salts can contaminate the mass spectrometer.Use Volatile Mobile Phase Modifiers: Employ additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.
Contaminated LC-MS System: Buildup of contaminants in the system can lead to high background.System Cleaning: Flush the LC system and clean the MS source.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI?

A1: While specific experimental data for this compound is not widely published, we can predict the MRM transitions based on the common fragmentation patterns of acyl-CoAs. The molecular weight of this compound (C27H44N7O18P3S) is approximately 895.18 g/mol . In positive ion mode, the precursor ion ([M+H]+) would be m/z 896.19. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) and produce a fragment ion at m/z 428.[9][10] Therefore, the primary MRM transitions to monitor would be:

  • Quantitative: 896.19 -> 389.19 ([M+H-507]+)

  • Qualitative: 896.19 -> 428.2

Q2: What type of LC column is best suited for analyzing this compound?

A2: A reversed-phase C18 or C8 column is generally a good starting point for the separation of short-chain acyl-CoAs.[9][11][12] These columns provide sufficient retention for these relatively polar molecules. For improved peak shape, especially if ion-pairing reagents are not used, a column with high-purity silica (B1680970) and effective end-capping is recommended to minimize interactions with residual silanols.[3]

Q3: Are ion-pairing reagents necessary for the analysis of this compound?

A3: Not always, but they can be beneficial. Ion-pairing reagents like N,N-dimethylbutylamine (DMBA) can improve retention and peak shape.[9] However, they can also cause ion suppression and contaminate the MS system.[13][14] A good alternative is to use a volatile acid like formic acid in the mobile phase, which can improve peak shape without the significant drawbacks of traditional ion-pairing agents.[3] Some methods have been successfully developed without any ion-pairing reagents.[15]

Q4: How can I accurately quantify this compound in my samples?

A4: The gold standard for quantification is the stable isotope dilution method.[16][17][18] This involves spiking your sample with a known concentration of a stable isotope-labeled version of this compound (e.g., ¹³C or ¹⁵N labeled). This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for highly accurate and precise quantification.

Q5: What is a suitable sample preparation method for extracting this compound from biological matrices?

A5: A common and effective method is protein precipitation followed by purification. One approach involves precipitating proteins with an acid like trichloroacetic acid (TCA), followed by solid-phase extraction (SPE) to remove the acid and other interferences.[9] A simpler alternative that avoids the SPE step is to use 5-sulfosalicylic acid (SSA) for protein precipitation.[9][19] The choice of method may depend on the complexity of your sample matrix and the required sensitivity.

Experimental Protocols

Optimized LC-MS/MS Parameters

The following tables summarize recommended starting parameters for the analysis of this compound. These should be further optimized for your specific instrumentation and application.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 40% B over 10 min, then wash and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 896.2
Product Ion (Q3) - Quant m/z 389.2
Product Ion (Q3) - Qual m/z 428.2
Dwell Time 50 ms
Cone/Fragmentor Voltage 30-60 V (Optimize for minimal in-source fragmentation)
Collision Energy Optimize for maximum signal of product ions
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 600 L/hr
Detailed Sample Preparation Protocol (using SSA)
  • Homogenization: Homogenize tissue samples or cell pellets in a cold extraction solvent containing 5% (w/v) 5-sulfosalicylic acid (SSA). Include a suitable stable isotope-labeled internal standard.

  • Protein Precipitation: Vortex the homogenate thoroughly and incubate at 4°C for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at >15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Analysis: Directly inject the supernatant into the LC-MS/MS system or evaporate to dryness and reconstitute in the initial mobile phase.

Visualizations

Leucine (B10760876) Catabolism Pathway

This compound is an intermediate in the metabolic breakdown of the essential amino acid leucine.[11][19][20] Defects in this pathway can lead to inherited metabolic disorders such as Isovaleric Acidemia and 3-Methylcrotonyl-CoA Carboxylase Deficiency.[21][22]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA BCAT BCAT BCKDH BCKDH IVD IVD (Deficiency in Isovaleric Acidemia) MCC MCC (Deficiency in 3-MCC Deficiency)

Caption: Leucine catabolism pathway highlighting key intermediates.

Experimental Workflow for LC-MS/MS Optimization

This workflow outlines the logical steps for developing and optimizing an LC-MS/MS method for this compound.

LCMS_Workflow cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization cluster_Validation Method Validation MS_Tune Direct Infusion & Tuning MRM_Dev MRM Transition Development MS_Tune->MRM_Dev Source_Opt Source Parameter Optimization MRM_Dev->Source_Opt Col_Select Column Selection Source_Opt->Col_Select MP_Opt Mobile Phase Optimization Col_Select->MP_Opt Grad_Opt Gradient Optimization MP_Opt->Grad_Opt Sample_Prep Sample Prep Optimization Grad_Opt->Sample_Prep Validation Full Method Validation Sample_Prep->Validation Analysis Sample Analysis Validation->Analysis

Caption: Workflow for LC-MS/MS method development and validation.

References

Technical Support Center: Quantification of 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the quantification of 3-Oxo-4-methyl-pentanoyl-CoA, with a focus on overcoming matrix effects in liquid chromatography-mass spectrometry (LC-MS) based workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenates). This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy, reproducibility, and linearity in quantitative analysis.[1][2] Acyl-CoA molecules like this compound are particularly susceptible because biological samples contain a high concentration of interfering substances like phospholipids (B1166683) and salts, which can co-extract with the analyte and interfere with the ionization process in the mass spectrometer's source.[3][4]

Q2: My signal for this compound is low and inconsistent. How do I know if matrix effects are the cause?

A: Low and variable signal is a classic sign of ion suppression.[4] To confirm if matrix effects are responsible, you can perform one of two key experiments:

  • Post-Column Infusion: In this experiment, a constant flow of a pure this compound standard is introduced into the LC flow after the analytical column but before the mass spectrometer.[5][6] You then inject a blank, extracted matrix sample. A dip in the stable signal baseline at certain retention times indicates where co-eluting matrix components are causing ion suppression.[5][6]

  • Post-Extraction Spike Comparison: This quantitative approach involves comparing the peak area of an analyte spiked into a clean solvent against the peak area of the same amount of analyte spiked into a pre-extracted blank matrix sample.[5][7] A significantly lower signal in the matrix sample confirms ion suppression.[5] The matrix effect can be calculated with the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100.[5] A value below 100% indicates suppression.[5]

Q3: What is the best way to compensate for matrix effects?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[8] An ideal SIL-IS for this compound would be the same molecule but with several ¹³C or ¹⁵N atoms incorporated.[9][10] This standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[8]

Q4: Which sample preparation technique is most effective at reducing matrix effects for acyl-CoAs?

A: While simpler methods like Protein Precipitation (PPT) are fast, they are often the least effective at removing interfering matrix components like phospholipids, leading to significant matrix effects.[11][12] More robust techniques are recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective and commonly used method for cleaning up acyl-CoA samples.[13][14][15] SPE uses a packed cartridge to selectively bind the analyte while matrix components are washed away, resulting in a much cleaner extract.[11]

  • Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analyte away from water-soluble matrix components.[11] While effective, it can be more labor-intensive and harder to automate than SPE.[16] Combining two different methods, such as PPT followed by SPE, can provide an even cleaner sample and further reduce matrix effects.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components (phospholipids, salts) are suppressing the ionization of your analyte.[3][4]1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[11] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zones identified by a post-column infusion experiment.[5][6] 3. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering components, though this may impact limits of detection.[5]
High Variability / Poor Reproducibility Inconsistent Matrix Effects: The composition of the matrix varies between samples, causing inconsistent ion suppression.[6] Analyte Degradation: Acyl-CoAs can be unstable; inconsistent handling during sample prep can lead to variable degradation.[17]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variation in matrix effects and extraction efficiency.[8] 2. Standardize Protocols: Ensure all samples are processed identically and promptly. Keep samples on ice or at 4°C during preparation.[17] 3. Use Matrix-Matched Calibrators: Prepare your calibration curve and QC samples in the same biological matrix as your study samples to ensure the matrix effect is consistent across the analytical run.[5]
Poor Peak Shape / Peak Tailing Interaction with Metal Surfaces: The phosphate (B84403) groups on acyl-CoAs can chelate with metal surfaces in standard stainless steel HPLC columns and tubing, causing peak tailing and signal loss.[18] Column Contamination: Buildup of biological material from repeated injections of insufficiently cleaned samples can degrade column performance.[19]1. Use Metal-Free or PEEK-Lined Columns: Consider using HPLC columns with non-metallic hardware to prevent analyte adsorption.[18] 2. Implement a Column Wash Routine: Develop a robust washing procedure between runs to elute strongly retained matrix components. 3. Enhance Sample Cleanup: A cleaner sample extract will prevent column fouling.[3]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is a general method adapted from established procedures for enriching short-to-long-chain acyl-CoAs from biological tissues.[13][20]

Materials:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[13]

  • Extraction Solvents: HPLC-grade Acetonitrile (ACN) and 2-Propanol (Isopropanol).[13]

  • SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.[13]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[13]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[13]

  • Appropriate Stable Isotope-Labeled Internal Standard (SIL-IS).

Procedure:

  • Homogenization: Weigh 50-100 mg of frozen tissue and homogenize on ice with 1 mL of ice-cold Homogenization Buffer containing your SIL-IS. Add 1 mL of 2-Propanol and homogenize again.[13]

  • Extraction: Transfer the homogenate to a centrifuge tube, add 2 mL of ACN, and vortex vigorously for 2 minutes.[13]

  • Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.[13]

  • SPE Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.[13]

  • Sample Loading: Load the supernatant onto the conditioned SPE column.[13]

  • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[13]

  • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution into a clean collection tube.[13]

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes representative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105%30 - 70% (High Suppression)[12]Fast, simple, inexpensivePoor removal of phospholipids and salts, leading to significant matrix effects.[11][12]
Liquid-Liquid Extraction (LLE) 70 - 90%80 - 110% (Low Suppression)Good removal of polar interferences like salts.Labor-intensive, uses large volumes of organic solvents, difficult to automate.[16]
Solid-Phase Extraction (SPE) 85 - 95%[13]90 - 115% (Minimal Effect)Highly selective, excellent removal of interferences, easily automated.[15]Higher cost per sample, requires method development.

Visual Guides

Workflow for Analysis and Troubleshooting

The following diagram illustrates a standard workflow for quantifying this compound, from sample collection through data analysis, incorporating key troubleshooting checkpoints.

cluster_workflow Quantification Workflow cluster_troubleshooting Troubleshooting Checkpoints Sample 1. Sample Collection (Add SIL-IS) Prep 2. Sample Preparation (e.g., SPE) Sample->Prep LCMS 3. LC-MS/MS Analysis Prep->LCMS Data 4. Data Processing (Analyte/IS Ratio) LCMS->Data Problem Problem Encountered: Low/Variable Signal LCMS->Problem Result 5. Final Concentration Data->Result Check_Prep Evaluate Sample Prep (Is it effective?) Problem->Check_Prep Check 1 Check_LC Optimize Chromatography (Improve Separation?) Problem->Check_LC Check 2 Check_IS Confirm IS Performance (Co-elution?) Problem->Check_IS Check 3

Caption: A standard workflow for acyl-CoA quantification and key troubleshooting checkpoints.

Decision Tree for Mitigating Matrix Effects

When faced with suspected matrix effects, this decision tree provides a logical path to identify the cause and implement the most effective solution.

Start Start: Inconsistent or Low Analyte Signal Q_IS Are you using a stable isotope-labeled IS? Start->Q_IS A_IS_No Implement a SIL-IS. This is the best way to compensate for matrix effects. Q_IS->A_IS_No No A_IS_Yes IS is used, but problems persist. Q_IS->A_IS_Yes Yes Q_Cleanup How extensive is sample cleanup? A_IS_Yes->Q_Cleanup Cleanup_PPT Using only Protein Precipitation (PPT) Q_Cleanup->Cleanup_PPT Minimal Cleanup_SPE Using SPE or LLE Q_Cleanup->Cleanup_SPE Robust Sol_Improve_Cleanup Enhance cleanup: Switch from PPT to SPE or a two-step method. Cleanup_PPT->Sol_Improve_Cleanup Sol_Optimize_LC Further optimize cleanup or modify LC gradient to separate analyte from suppression regions. Cleanup_SPE->Sol_Optimize_LC

Caption: A decision tree to guide troubleshooting of LC-MS matrix effects.

References

Improving the stability of 3-Oxo-4-methyl-pentanoyl-CoA for enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3-Oxo-4-methyl-pentanoyl-CoA in enzymatic assays.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays involving this compound.

1. Issue: Inconsistent or non-reproducible enzyme kinetics.

  • Question: Why am I observing high variability in my enzyme kinetics from one experiment to the next?

  • Answer: Inconsistent results are often due to the degradation of this compound. The thioester bond is susceptible to hydrolysis, which can be influenced by several factors.

    • Potential Cause 1: pH of the assay buffer. Thioesters are generally more stable at a slightly acidic pH. At neutral to alkaline pH, the rate of hydrolysis increases.

      • Solution: Prepare fresh assay buffer for each experiment and ensure the pH is maintained within the optimal range for your enzyme, preferably between 6.0 and 7.0 if the enzyme is active in this range. Verify the pH of your buffer immediately before use.

    • Potential Cause 2: Temperature fluctuations. Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the thioester bond.

      • Solution: Prepare your stock solutions and dilutions of this compound on ice and store them at -80°C for long-term storage. Thaw aliquots on ice just before use and avoid repeated freeze-thaw cycles.

    • Potential Cause 3: Contaminants in water or reagents. Divalent metal ions and nucleophiles can catalyze the hydrolysis of thioesters.

      • Solution: Use high-purity, nuclease-free water for all your solutions. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer, provided it does not inhibit your enzyme of interest.

2. Issue: High background signal or substrate-independent enzyme activity.

  • Question: My negative controls (without enzyme) show a high background signal. What could be the cause?

  • Answer: A high background signal often indicates the presence of free Coenzyme A (CoA-SH) in your this compound stock, which can result from degradation during storage.

    • Solution: Quantify the amount of free CoA-SH in your substrate stock solution using a DTNB (Ellman's reagent) assay before starting your enzymatic reaction. If significant degradation has occurred, it is recommended to synthesize or purchase a fresh batch of the substrate.

3. Issue: Low signal-to-noise ratio in the enzymatic assay.

  • Question: The signal from my enzymatic reaction is weak and difficult to distinguish from the background noise. How can I improve this?

  • Answer: A low signal-to-noise ratio can be due to a lower than expected concentration of active this compound.

    • Solution: Accurately determine the concentration of your this compound stock solution. You can do this by hydrolyzing an aliquot of the stock with a strong base (e.g., NaOH) and then quantifying the released CoA-SH with DTNB. This will give you the total potential CoA-SH concentration, which corresponds to the initial concentration of your acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound?

A1: For long-term storage, solid this compound should be stored at -80°C under a desiccated atmosphere. Stock solutions should be prepared in a suitable buffer at a slightly acidic pH (e.g., pH 6.0), aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -80°C.

Q2: What is the best way to prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh out the desired amount of solid this compound and dissolve it in a minimal amount of a slightly acidic buffer (e.g., 10 mM MES, pH 6.0). Once dissolved, you can dilute it to the final desired concentration with your assay buffer. It is advisable to prepare fresh solutions for critical experiments.

Q3: Can I use commercially available this compound directly?

A3: While commercially available preparations are generally of high purity, it is good practice to verify the integrity and concentration of the substrate upon receipt and periodically thereafter, especially if you observe inconsistencies in your assays.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation product is 3-oxo-4-methyl-pentanoic acid and free Coenzyme A (CoA-SH) resulting from the hydrolysis of the thioester bond.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions

ParameterConditionEffect on StabilityRecommendation
pH > 7.0Increased rate of hydrolysisMaintain pH between 6.0 and 7.0
< 6.0Generally stableOptimal for storage
Temperature > 25°CSignificantly increased hydrolysisPrepare and handle on ice
4°CSlow hydrolysisSuitable for short-term storage (hours)
-20°CModerate stabilitySuitable for short-term storage (days)
-80°CHigh stabilityRecommended for long-term storage
Metal Ions Divalent Cations (e.g., Cu²⁺, Zn²⁺)Catalyze hydrolysisUse high-purity water and consider a chelating agent (e.g., EDTA) if compatible with the enzyme
Nucleophiles Amines, ThiolsCan react with the thioesterAvoid buffers containing primary amines or free thiols if possible

Experimental Protocols

Protocol 1: Preparation and Quantification of this compound Stock Solution

  • Preparation of Stock Solution:

    • Equilibrate the container of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the required amount of the solid in a microcentrifuge tube.

    • Dissolve the solid in a pre-chilled, slightly acidic buffer (e.g., 10 mM MES, pH 6.0) to a desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

  • Quantification of Total CoA Content using DTNB Assay:

    • Prepare a 10 mM DTNB stock solution in 100 mM potassium phosphate (B84403) buffer, pH 7.0.

    • Prepare a set of Coenzyme A standards of known concentrations (e.g., 0 to 100 µM) in the assay buffer.

    • Thaw an aliquot of your this compound stock solution on ice.

    • Prepare a dilution of your stock solution in the assay buffer.

    • To a 100 µL sample of the diluted stock solution, add 10 µL of 1 M NaOH to hydrolyze the thioester bond. Incubate for 10 minutes at room temperature. Neutralize with 10 µL of 1 M HCl.

    • In a 96-well plate, add 50 µL of the hydrolyzed sample or standard to 150 µL of the assay buffer.

    • Add 50 µL of the DTNB solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the absorbance at 412 nm.

    • Create a standard curve from the CoA standards and determine the concentration of your this compound stock solution.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Enzymatic Assays Problem Inconsistent Enzyme Kinetics Cause1 Substrate Degradation Problem->Cause1 Cause2 Assay Conditions Problem->Cause2 Cause3 Enzyme Inactivation Problem->Cause3 Solution1 Verify Substrate Integrity: - Quantify with DTNB assay - Prepare fresh stock solution Cause1->Solution1 Solution2 Optimize Assay Conditions: - Check and adjust buffer pH - Control temperature - Use high-purity reagents Cause2->Solution2 Solution3 Check Enzyme Activity: - Use a positive control substrate - Verify storage and handling Cause3->Solution3

Caption: Troubleshooting workflow for enzymatic assays.

DegradationPathways Degradation of this compound Substrate This compound Hydrolysis Hydrolysis (H2O, OH-, Metal Ions) Substrate->Hydrolysis Enzymatic Enzymatic Cleavage (Thioesterases) Substrate->Enzymatic Product1 3-Oxo-4-methyl-pentanoic Acid Hydrolysis->Product1 Product2 Coenzyme A (CoA-SH) Hydrolysis->Product2 Enzymatic->Product1 Enzymatic->Product2

Caption: Degradation pathways of this compound.

Technical Support Center: Analysis of Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of short-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the analysis of short-chain acyl-CoAs.

Q1: What is the most robust and sensitive method for quantifying short-chain acyl-CoAs in biological samples? A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for selectivity and sensitivity in acyl-CoA quantification.[1][2] This technique's high selectivity is often achieved through Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species, minimizing interference from complex biological matrices.[2]

Q2: My short-chain acyl-CoA samples seem to degrade quickly. How can I improve their stability? A2: Acyl-CoAs are chemically unstable and prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[3] To minimize degradation, all sample processing should be performed rapidly at low temperatures (i.e., on ice). For long-term storage, keeping samples as a dry pellet at -80°C is recommended. When reconstituting samples for analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can enhance stability compared to unbuffered aqueous solutions.[3]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS? A3: In positive ion mode, acyl-CoAs exhibit a highly predictable fragmentation pattern. A common characteristic is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3] This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species within a sample. Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[1][2] For quantification, the transition monitoring the neutral loss of 507 Da is typically used, while the transition to m/z 428 can serve as a qualitative identifier.[2]

Q4: How can I improve the chromatographic separation of different acyl-CoA species, especially isomers? A4: Achieving good chromatographic separation is critical for accurate quantification and reducing ion suppression.[1] For short-chain acyl-CoAs, reversed-phase chromatography with a C18 column is a common approach.[1] However, the polar nature of the CoA moiety can lead to poor peak shape.[1] To overcome this, ion-pairing chromatography is frequently employed.[1][4] Carefully controlling the mobile phase pH is also crucial to manage the charge states of the molecule's phosphate (B84403) and adenine (B156593) groups, thereby improving interaction with the column.[1] These methods have proven effective for separating isomeric species like n-butyryl-CoA and isobutyryl-CoA.[5]

Q5: Is derivatization necessary for the analysis of short-chain acyl-CoAs? A5: Derivatization is a common strategy for short-chain fatty acids (SCFAs) to improve their chromatographic retention and detection.[6][7][8][9] However, for short-chain acyl-CoAs, derivatization is generally not required. Their analysis by LC-MS/MS is well-established without this step, focusing instead on optimizing extraction, chromatography, and mass spectrometry parameters for the intact molecule.[1][5][10] The challenges with acyl-CoAs are more related to their instability and the complexity of the biological matrix rather than the inherent difficulty of ionization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of short-chain acyl-CoAs in a question-and-answer format.

Problem 1: Low or no signal for my analytes.

  • Possible Cause: Analyte degradation during sample preparation.

  • Solution: Ensure samples are kept on ice at all times and that extraction buffers are pre-chilled. Minimize the time between sample collection and extraction.[11] Use extraction methods that rapidly quench metabolic activity, such as immediate homogenization in an ice-cold acidic solution like 5-sulfosalicylic acid (SSA).[1][11]

  • Possible Cause: Poor recovery from Solid-Phase Extraction (SPE).

  • Solution: SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1] Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[1][12][13][14] If SPE is necessary, ensure the chosen cartridge and elution method are optimized for your specific analytes of interest. An alternative involves extraction with acetonitrile/2-propanol followed by purification on a specialized silica (B1680970) gel.[15]

  • Possible Cause: Ion suppression from matrix components.

  • Solution: Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[16][17] Improve chromatographic separation to resolve analytes from interfering matrix components.[1] Diluting the sample can also reduce the concentration of interfering substances.[17] Additionally, ensure the sample cleanup method is effective; protein precipitation alone may not remove interfering lipids.[16]

Problem 2: Poor peak shape (e.g., broad or tailing peaks).

  • Possible Cause: Suboptimal chromatographic conditions.

  • Solution: The complex structure of acyl-CoAs, with both hydrophobic (acyl chain) and highly polar (CoA) moieties, makes chromatography challenging.[1] Using an ion-pairing agent in the mobile phase can significantly improve peak shape.[1] Also, optimize the mobile phase pH to control the ionization state of the molecule's phosphate groups, which can otherwise lead to poor affinity for reverse-phase columns.[1]

Problem 3: Inconsistent quantification and poor reproducibility.

  • Possible Cause: Matrix effects varying between samples.

  • Solution: The composition of the biological matrix can differ from sample to sample, causing variable ion suppression or enhancement. The most effective way to correct for this is by using a stable isotope-labeled internal standard for each analyte. If this is not feasible, a closely related acyl-CoA (e.g., one with a different chain length like crotonoyl-CoA) can be used as a surrogate standard.[1] Matrix-matched calibration curves are also recommended to ensure accuracy.[10]

  • Possible Cause: Inefficient or inconsistent extraction.

  • Solution: The extraction process must be highly consistent across all samples. Ensure that tissue is thoroughly homogenized and that protein precipitation is complete.[11] Following a detailed and validated standard operating procedure is critical. The use of a bead beater or ultrasonic homogenizer can improve the consistency of tissue disruption.[11]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the recovery of short-chain acyl-CoAs. The following table summarizes recovery rates for different techniques.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)[15]
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)[15]
Isovaleryl-CoA ~59%~58%Not Reported
Coenzyme A (Free) ~74%~1%Not Reported
Data compiled from studies comparing SSA and TCA extraction methods.[11]

Note: While the Acetonitrile/2-Propanol with SPE method shows high recovery, the SSA method is often preferred for its simplicity and avoidance of a separate SPE step, which can be a source of variability and loss for very short-chain species.[1][12]

Experimental Protocols
Protocol: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol describes a robust method for extracting short-chain acyl-CoAs from tissue samples, optimized for LC-MS/MS analysis.[11]

1. Materials and Reagents:

  • Frozen tissue sample (20-50 mg)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Internal standard solution (e.g., stable isotope-labeled acyl-CoAs or crotonoyl-CoA)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge and pre-chilled microcentrifuge tubes

2. Procedure:

  • Tissue Pulverization: Weigh 20-50 mg of frozen tissue. It is critical to keep the tissue frozen at all times to halt metabolic activity. Place the tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder with the pre-chilled pestle.[11]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using an internal standard, spike it into the SSA solution before adding it to the tissue. Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[11]

  • Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[11]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[11]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the short-chain acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.[11]

  • Storage and Analysis: The extract is now ready for direct injection into an LC-MS/MS system. If analysis is not performed immediately, store the extracts at -80°C to prevent analyte degradation.[11]

Visualizations

Diagrams illustrating key workflows and logical relationships in acyl-CoA analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Frozen Tissue Sample Grinding Pulverization (Liquid N2) Tissue->Grinding Homogenization Homogenization (in cold 5% SSA + IS) Grinding->Homogenization Centrifugation Centrifugation (16,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis (C18, Ion-Pairing) Supernatant->LCMS Direct Injection Data Data Acquisition (MRM Mode) LCMS->Data Processing Data Processing (Quantification) Data->Processing

Caption: Workflow for short-chain acyl-CoA extraction and analysis.

troubleshooting_workflow Start Problem: Low Signal Intensity Check_Storage Were samples kept frozen (-80°C) and processed on ice? Start->Check_Storage Check_Extraction Is extraction method validated? (e.g., SSA) Check_Storage->Check_Extraction Yes Sol_Storage Solution: Improve sample handling protocol. Minimize freeze-thaw. Check_Storage->Sol_Storage No Check_MS Is MS sensitivity and tuning optimal? Check_Extraction->Check_MS Yes Sol_Extraction Solution: Switch to a method without SPE or optimize SPE recovery. Check_Extraction->Sol_Extraction No Check_Chroma Is there evidence of ion suppression? Check_MS->Check_Chroma Yes Sol_MS Solution: Tune instrument using acyl-CoA standards. Check source conditions. Check_MS->Sol_MS No Sol_Chroma Solution: Improve chromatography, dilute sample, or use stable isotope standards. Check_Chroma->Sol_Chroma Yes

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Resolving Co-eluting Peaks with 3-Oxo-4-methyl-pentanoyl-CoA in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks with 3-Oxo-4-methyl-pentanoyl-CoA during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in HPLC?

A1: Peak co-elution occurs when two or more different compounds are not fully separated by the HPLC column and elute at the same or very similar retention times, resulting in a single, distorted, or broadened chromatographic peak. This can lead to inaccurate identification and quantification of the target analyte.[1]

Q2: How can I identify if my this compound peak is co-eluting with another compound?

A2: Several indicators can suggest co-elution:

  • Peak Shape Deformities: Look for asymmetrical peaks, such as those with shoulders or split tops, which can indicate the presence of a hidden peak.[1]

  • Diode Array Detector (DAD/PDA) Analysis: A DAD/PDA detector can perform peak purity analysis by acquiring UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it suggests the peak is impure and contains co-eluting compounds.[2][3][4][5][6]

  • Mass Spectrometry (MS) Detection: If you are using an LC-MS system, you can examine the mass spectra across the peak. The presence of multiple parent ions would confirm co-elution.[1]

Q3: What types of compounds are likely to co-elute with this compound?

A3: Given the polar nature of this compound, potential co-eluting compounds in biological samples could include:

  • Other short-chain acyl-CoA species with similar structures or polarities.

  • Isomeric compounds that are not fully resolved by the stationary phase.[7]

  • Endogenous polar metabolites present in the sample matrix.

Q4: Is an ion-pairing agent necessary for the analysis of this compound?

A4: Due to the presence of the negatively charged phosphate (B84403) groups on the Coenzyme A moiety, acyl-CoAs are highly polar and often exhibit poor retention on traditional reversed-phase columns. An ion-pairing agent, which is a molecule with a hydrophobic tail and a charged head group, is frequently added to the mobile phase to form a neutral complex with the analyte, thereby increasing its retention and improving peak shape.[8][9]

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to resolving co-eluting peaks based on the principles of chromatographic resolution: selectivity (α) , retention factor (k') , and efficiency (N) .

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Caption: Workflow for acyl-CoA extraction from a cell pellet.

  • Lysis: To a cell pellet, add 1 mL of ice-cold 80% methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).

  • Homogenization: Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your HPLC analysis.

Data Presentation: Comparison of Chromatographic Approaches

The following table summarizes the key parameters to modify when troubleshooting co-elution.

StrategyParameter to ChangeExpected Outcome on ResolutionTypical Starting Point for Modification
Optimize Selectivity Organic ModifierChange in peak elution order and spacingSwitch from 100% ACN to 100% MeOH
Mobile Phase pHAltered retention of ionizable compoundsAdjust pH by ± 0.5 units
Ion-Pairing ReagentSignificant change in retention and selectivityChange from TFA to an alkyl sulfonate
Stationary PhaseDifferent interaction mechanism, new elution profileSwitch from C18 to a HILIC or Polar-Embedded column
Adjust Retention % Organic SolventIncreased retention and separation distanceDecrease organic content by 5-10%
Improve Efficiency Flow RateSharper peaks, better resolutionDecrease flow rate by 20-30%
Column Particle SizeSignificantly sharper peaksMove from a 5 µm to a sub-3 µm particle column

References

Best practices for storing 3-Oxo-4-methyl-pentanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Oxo-4-methyl-pentanoyl-CoA Standards

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the proper storage and handling of this compound standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

For long-term stability, this compound should be stored as a solid powder at -20°C or below. When stored under these conditions, the standard is expected to be stable for at least three months, and likely longer. To prevent degradation from moisture and air, it is crucial to store the powder in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in an organic solvent such as methanol (B129727) or acetonitrile. These solutions should be stored at -20°C in tightly sealed glass vials. For aqueous solutions, it is critical to maintain a slightly acidic pH between 2 and 6 to minimize hydrolysis. Aqueous solutions are less stable than organic stock solutions and should be prepared fresh whenever possible or stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for acyl-CoA compounds include:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH.

  • Oxidation: The thiol group can be oxidized by air, leading to the formation of disulfides.

To mitigate these, store the compound in a dry, oxygen-free environment and use acidic buffers for aqueous solutions.

Storage and Stability Data

Storage ConditionFormRecommended TemperatureExpected Stability
Long-termSolid Powder≤ -20°C≥ 3 months
Short-term (Working Stock)Organic Solvent-20°CUp to 1 month
Short-term (Working Stock)Aqueous (pH 2-6)≤ -20°CDays to weeks
Benchtop (During Use)Aqueous (pH 2-6)4°C on iceA few hours

Experimental Protocols

Protocol for Preparation of a 10 mM Aqueous Stock Solution
  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weighing: In a controlled environment with low humidity, weigh out the desired amount of the standard.

  • Dissolution: Dissolve the powder in a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate) adjusted to a pH between 2 and 6. To aid dissolution, you may gently vortex the solution.

  • Concentration Verification: The concentration of the stock solution can be verified by measuring the absorbance at 260 nm (A260), using a molar extinction coefficient (ε) of 16,400 M⁻¹cm⁻¹ for the adenine (B156593) group of Coenzyme A.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Low or no signal of this compound in LC-MS/MS analysis.

  • Possible Cause: Degradation of the standard due to improper storage or handling.

    • Solution: Ensure the standard is stored at or below -20°C as a powder or in an appropriate solvent. When preparing aqueous solutions, use a buffer with a pH between 2 and 6. Prepare working solutions fresh and keep them on ice during the experiment.

  • Possible Cause: Suboptimal LC-MS/MS parameters.

    • Solution: Optimize the mass spectrometry settings, including the precursor and product ion masses, collision energy, and source parameters. For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is often observed in positive ion mode.

Issue 2: Poor peak shape or retention time variability in chromatography.

  • Possible Cause: Interaction of the phosphate (B84403) groups with the stationary phase or metal components of the LC system.

    • Solution: Use a column with a modern stationary phase designed for polar molecules. The addition of an ion-pairing agent to the mobile phase can improve peak shape. Ensure the LC system is well-maintained and free of contaminants.

  • Possible Cause: Inappropriate injection solvent.

    • Solution: The injection solvent should be compatible with the initial mobile phase conditions to avoid peak distortion.

Issue 3: Inconsistent quantification results.

  • Possible Cause: Instability of the compound in the autosampler.

    • Solution: Keep the autosampler temperature low (e.g., 4°C). If possible, perform a stability test of the compound in the autosampler over the expected duration of the analysis.

  • Possible Cause: Matrix effects from the sample.

    • Solution: Use a stable isotope-labeled internal standard for the most accurate quantification. If not available, an odd-chain acyl-CoA can be used. Ensure proper sample clean-up to remove interfering substances.

Visualizations

Leucine (B10760876) Catabolism Pathway

This compound is an intermediate in the degradation pathway of the branched-chain amino acid, leucine. The following diagram illustrates the key steps in this metabolic process.

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu invis1 KIC->invis1 IsovalerylCoA Isovaleryl-CoA invis2 IsovalerylCoA->invis2 MethylcrotonylCoA 3-Methylcrotonyl-CoA invis3 MethylcrotonylCoA->invis3 MethylglutaconylCoA 3-Methylglutaconyl-CoA invis4 MethylglutaconylCoA->invis4 HMGCoA HMG-CoA invis5 HMGCoA->invis5 Acetoacetate Acetoacetate AcetylCoA Acetyl-CoA invis1->IsovalerylCoA BCKDH invis2->MethylcrotonylCoA IVD invis3->MethylglutaconylCoA MCC invis4->HMGCoA MGH invis5->Acetoacetate invis5->AcetylCoA

Caption: Simplified pathway of leucine degradation.

Troubleshooting Workflow for Low Signal

This diagram outlines a logical workflow for troubleshooting low or absent signals when analyzing this compound.

Troubleshooting_Workflow Start Low/No Signal Detected Check_Standard Verify Standard Integrity Start->Check_Standard Prepare_Fresh Prepare Fresh Standard Check_Standard->Prepare_Fresh Degradation Suspected Check_Storage Review Storage Conditions Check_Standard->Check_Storage Handling Issue Suspected Check_LC Evaluate LC Performance Check_Standard->Check_LC Standard OK Prepare_Fresh->Check_LC Check_Storage->Prepare_Fresh Check_Column Inspect Column Check_LC->Check_Column Peak Shape/RT Issues Check_MobilePhase Check Mobile Phase Check_LC->Check_MobilePhase Pressure/Gradient Issues Check_MS Optimize MS Parameters Check_LC->Check_MS LC OK Check_Column->Check_MS Check_MobilePhase->Check_MS Tune_MS Tune Mass Spectrometer Check_MS->Tune_MS Low Sensitivity Resolved Signal Restored Check_MS->Resolved Parameters Optimized Optimize_Transitions Optimize MRM Transitions Tune_MS->Optimize_Transitions Consult_Expert Consult Instrument Specialist Tune_MS->Consult_Expert Persistent Issues Optimize_Transitions->Resolved

Technical Support Center: 3-Oxoacid CoA-Transferase (SCOT) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing and measuring the activity of 3-oxoacid CoA-transferase (SCOT, EC 2.8.3.5) in cell lysates.

Frequently Asked Questions (FAQs)

Q1: My 3-oxoacid CoA-transferase (SCOT) activity is lower than expected. What are the common causes?

Low SCOT activity can stem from several factors, including:

  • Suboptimal Lysis Conditions: The method of cell lysis can significantly impact enzyme stability. Harsh methods like excessive sonication can generate heat and denature the enzyme. Conversely, incomplete lysis will result in lower yields.

  • Improper Sample Handling: SCOT is a mitochondrial enzyme and its activity can be compromised by repeated freeze-thaw cycles. It is crucial to keep samples on ice during preparation.

  • Incorrect Assay Conditions: The pH of the reaction buffer is critical. A pH of 8.5 is reported to be optimal for the spectrophotometric assay. Deviations from this can lead to reduced activity.

  • Degradation by Proteases: Cell lysates contain proteases that can degrade SCOT. The inclusion of a protease inhibitor cocktail in the lysis buffer is highly recommended.

  • Presence of Inhibitors: Certain substances can interfere with the assay. For example, high concentrations of EDTA (>0.5 mM), SDS (>0.2%), and other detergents can inhibit enzyme activity.

Q2: What is the optimal pH for a SCOT activity assay?

The optimal pH for the spectrophotometric assay of SCOT activity is approximately 8.5. A Tris buffer is commonly used to maintain this pH.

Q3: Can I use any detergent for cell lysis?

The choice of detergent can affect SCOT activity. While detergents are necessary to lyse cells, especially for releasing mitochondrial proteins, harsh detergents like SDS should be used with caution as they can denature the enzyme. Milder, non-ionic detergents like Triton X-100 are generally preferred. It is advisable to empirically determine the optimal detergent and concentration for your specific cell type.

Q4: Is a protease inhibitor cocktail necessary?

Yes, the addition of a broad-spectrum protease inhibitor cocktail to the lysis buffer is strongly recommended. This will prevent the degradation of SCOT by endogenous proteases released during cell lysis, thereby preserving its enzymatic activity.

Q5: How should I store my cell lysates for SCOT activity measurement?

For short-term storage, keep the cell lysates on ice. For long-term storage, it is best to flash-freeze the lysates in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to a significant loss of enzyme activity.

Troubleshooting Guide

Problem Possible Cause Solution
No or very low SCOT activity Inactive enzyme due to improper lysis or storage.Prepare fresh cell lysates using a gentle lysis method (e.g., dounce homogenization or a mild detergent-based buffer) on ice. Always include protease inhibitors. Avoid repeated freeze-thaw cycles.
Incorrect assay setup.Double-check the concentrations of all reaction components, especially the substrates (succinyl-CoA and lithium acetoacetate). Ensure the pH of the buffer is 8.5. Verify the spectrophotometer is set to the correct wavelength (313 nm).
Absence of SCOT in the sample.Confirm that your cell type or tissue expresses SCOT. SCOT is not present in liver hepatocytes.[1]
High background signal Contamination of reagents with interfering substances.Use high-purity reagents. Prepare fresh substrate solutions. Run a blank reaction without the cell lysate to check for background absorbance.
Non-enzymatic reaction.Ensure that the increase in absorbance is dependent on the presence of the cell lysate and both substrates.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Incomplete mixing of reagents.Gently vortex all solutions before use and ensure the reaction mixture is homogenous.
Temperature fluctuations.Maintain a constant temperature throughout the assay.

Data Presentation

Table 1: Relative Expression of 3-oxoacid CoA-Transferase (SCOT) in Human Tissues

TissueRelative SCOT Protein Level
Heart (Myocardium)++++
Brain+++
Kidney+++
Adrenal Glands+++
Skeletal Muscle++
Lung++
Leukocytes+
Fibroblasts+
LiverNot Detected

Data compiled from qualitative and quantitative immunoblot and Northern blot analyses.[2][3][4]

Table 2: Specific Activity of 3-oxoacid CoA-Transferase (SCOT) in Different Cell Types

Cell TypeSpecific Activity (nmol acetoacetyl-CoA formed/min/mg protein)
Rat Insulinoma INS-1 832/13 Cells (Whole-cell homogenate)5.2 ± 0.6
Rat Insulinoma INS-1 832/13 Cells (Mitochondrial fraction)17.6 ± 1.7
Mouse SpermExtraordinarily High (qualitative)

Quantitative data for rat insulinoma cells.[5] Qualitative observation for mouse sperm.[6]

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for SCOT Activity Assay
  • Cell Harvesting: Harvest cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

  • Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including SCOT.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.

Protocol 2: Spectrophotometric Assay for SCOT Activity

This protocol is adapted from a previously described method.[6]

  • Reaction Mixture Preparation: In a silica (B1680970) cuvette, prepare a 2 mL reaction mixture containing:

    • 50 mM Tris buffer (pH 8.5)

    • 5 mM MgCl₂

    • 5 mM Iodoacetamide

    • 0.2 mM Succinyl-CoA

    • 5 mM Lithium acetoacetate

  • Initiation of Reaction: Add a known amount of cell lysate (e.g., 50-100 µg of total protein) to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 313 nm over time. This wavelength corresponds to the formation of acetoacetyl-CoA.

  • Calculation of Activity: The enzymatic activity is calculated from the initial linear rate of the reaction and is expressed as ng or nmol of acetoacetyl-CoA formed per minute per mg of total protein.

Visualizations

experimental_workflow cluster_prep Cell Lysate Preparation cluster_assay SCOT Activity Assay cell_harvest 1. Cell Harvesting wash 2. PBS Wash cell_harvest->wash lysis 3. Lysis Buffer (with Protease Inhibitors) wash->lysis centrifuge_debris 4. Centrifugation lysis->centrifuge_debris collect_supernatant 5. Collect Supernatant (Cell Lysate) centrifuge_debris->collect_supernatant quantify 6. Protein Quantification collect_supernatant->quantify add_lysate 2. Add Cell Lysate quantify->add_lysate prepare_mix 1. Prepare Reaction Mix (pH 8.5) prepare_mix->add_lysate measure 3. Measure Absorbance at 313 nm add_lysate->measure calculate 4. Calculate Activity measure->calculate

Caption: Experimental workflow for SCOT activity measurement.

troubleshooting_logic start Low or No SCOT Activity check_lysis Was a gentle lysis method with protease inhibitors used? start->check_lysis check_storage Were samples kept on ice and freeze-thaw cycles avoided? check_lysis->check_storage Yes optimize_lysis Optimize Lysis Protocol check_lysis->optimize_lysis No check_assay Are assay conditions correct? (pH 8.5, 313 nm, substrates) check_storage->check_assay Yes improve_handling Improve Sample Handling check_storage->improve_handling No check_expression Does the cell type express SCOT? check_assay->check_expression Yes correct_assay Correct Assay Parameters check_assay->correct_assay No use_positive_control Use a Positive Control Cell Line check_expression->use_positive_control No/Unsure success Activity Enhanced check_expression->success Yes optimize_lysis->success improve_handling->success correct_assay->success

Caption: Troubleshooting logic for low SCOT activity.

ketolysis_pathway acetoacetate Acetoacetate scot 3-oxoacid CoA-transferase (SCOT) acetoacetate->scot succinyl_coa Succinyl-CoA succinyl_coa->scot acetoacetyl_coa Acetoacetyl-CoA scot->acetoacetyl_coa succinate Succinate scot->succinate thiolase Thiolase acetoacetyl_coa->thiolase acetyl_coa 2x Acetyl-CoA thiolase->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Ketolysis pathway involving SCOT.

References

Reducing non-specific binding during purification of 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding during the purification of 3-Oxo-4-methyl-pentanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding during the purification of this compound?

A1: Non-specific binding of this compound to chromatography resins is primarily caused by two types of interactions:

  • Hydrophobic interactions: The acyl chain of the molecule can non-specifically bind to hydrophobic regions of the chromatography matrix.

  • Ionic interactions: The negatively charged phosphate (B84403) groups of the Coenzyme A moiety can interact with positively charged surfaces on the resin or other components in the sample mixture.

Other factors that can contribute to non-specific binding include the choice of chromatography resin, the composition of the buffers used, and the overall cleanliness of the chromatography system.[1]

Q2: Which chromatography techniques are most suitable for purifying this compound?

A2: Based on the chemical properties of acyl-CoA molecules, the following chromatography techniques are recommended:

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since this compound is negatively charged due to its phosphate groups, anion-exchange chromatography is a suitable method.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is a powerful tool for purifying and analyzing acyl-CoA esters.[2]

  • Hydrophobic Interaction Chromatography (HIC): While less common for small molecules, HIC can sometimes be employed to separate molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC.

Q3: How can I estimate the chemical properties of this compound to optimize purification?

A3: While experimental determination is most accurate, you can estimate properties based on similar molecules. For instance, the hydrophobicity can be inferred from the calculated XLogP3 value of related compounds. Pentanoyl-CoA has a calculated XLogP3 of -4.2, indicating it is quite hydrophilic.[3] The presence of the additional methyl and oxo groups on your target molecule will slightly alter its hydrophobicity. The molecule will carry a significant negative charge at neutral pH due to the phosphate groups of Coenzyme A. The precise isoelectric point (pI) is difficult to predict without experimental data, but it will be acidic.

Q4: What is the expected stability of this compound during purification and storage?

A4: Acyl-CoA esters are susceptible to hydrolysis, especially at alkaline pH. It is generally recommended to work at a slightly acidic to neutral pH (around 6.0-7.5) and at low temperatures (4°C) to minimize degradation.[4] For long-term storage, freezing at -80°C is advisable. The stability of the molecule can also be affected by the presence of certain enzymes in the sample, so proper sample preparation to remove these is crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low yield of purified this compound.
Possible Cause Recommended Solution
Degradation of the molecule Work at low temperatures (4°C) and maintain a slightly acidic to neutral pH (6.0-7.5) throughout the purification process. Use freshly prepared buffers.[4]
Poor binding to the column For IEC: Ensure the pH of your binding buffer is at least 1-1.5 units above the pKa of the phosphate groups to ensure a strong negative charge for anion exchange. For RP-HPLC: Optimize the mobile phase composition. The molecule may be too hydrophilic to bind strongly to a C18 column; consider a column with a more polar stationary phase.
Precipitation of the sample Ensure the sample is fully solubilized before loading onto the column. Adjust the buffer composition or add a small amount of an organic solvent if necessary.
Inefficient elution For IEC: Optimize the salt gradient for elution. A steeper gradient may be required. For RP-HPLC: Adjust the gradient of the organic solvent in the mobile phase.
Issue 2: Presence of contaminants and non-specific binding.
Possible Cause Recommended Solution
Hydrophobic interactions with the resin For IEC: Increase the ionic strength of the wash buffer to disrupt weak hydrophobic interactions. Adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer can also be effective. For RP-HPLC: This is the principle of separation, but if co-eluting with hydrophobic impurities, optimize the gradient.
Ionic interactions with the resin For IEC: This is the principle of binding. To reduce non-specific ionic binding of other molecules, increase the salt concentration in the wash buffer stepwise. For RP-HPLC: Adjust the pH of the mobile phase to suppress the ionization of contaminating molecules.
Contaminants from the biological source Ensure thorough sample preparation, including cell lysis and clarification by centrifugation or filtration, to remove proteins and other cellular debris that can bind non-specifically.[5]
Column contamination Regularly clean and regenerate the chromatography column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Purification of this compound using Ion-Exchange Chromatography

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Anion-exchange column (e.g., DEAE-Sepharose or a similar weak anion exchanger)

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: 20 mM Tris-HCl, 50 mM NaCl, pH 7.5

  • Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 7.5

  • Sample containing this compound, clarified and buffer-exchanged into Binding Buffer.

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the clarified sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound contaminants.

  • Elution: Elute the bound this compound with a linear gradient of 50 mM to 500 mM NaCl in the Elution Buffer over 10-20 CV. Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions and analyze for the presence of the target molecule using a suitable method (e.g., HPLC, mass spectrometry).

  • Desalting: Pool the fractions containing the purified product and desalt using a desalting column or dialysis.

Protocol 2: Analysis and Purification of this compound by RP-HPLC

This protocol provides a starting point for the analysis and purification of short-chain acyl-CoAs.

Materials:

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM potassium phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Sample dissolved in Mobile Phase A

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the sample using a linear gradient from 5% to 50% Mobile Phase B over 30 minutes. The gradient should be optimized based on the retention time of this compound.

  • Detection: Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) base of Coenzyme A.

  • Fraction Collection: If performing purification, collect the peak corresponding to this compound.

  • Solvent Evaporation: Remove the organic solvent from the collected fractions under vacuum.

Data Presentation

Table 1: Buffer Additives to Reduce Non-Specific Binding
Additive Typical Concentration Mechanism of Action Chromatography Type
Sodium Chloride (NaCl) 50 mM - 1 MReduces ionic interactionsIEC, HIC
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01% - 0.1% (v/v)Reduces hydrophobic interactionsIEC, HIC
Organic Solvents (e.g., Acetonitrile, Methanol) 5% - 20% (v/v)Reduces hydrophobic interactionsIEC (use with caution)
pH Modifiers (e.g., phosphate, acetate) 20 mM - 100 mMAlters the charge of the target molecule and contaminantsIEC, RP-HPLC

Visualizations

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification cluster_post Post-Purification CellLysis Cell Lysis Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification BufferExchange Buffer Exchange Clarification->BufferExchange Chromatography Chromatography (IEC or RP-HPLC) BufferExchange->Chromatography FractionCollection Fraction Collection Chromatography->FractionCollection Analysis Purity Analysis FractionCollection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Desalting Desalting/Buffer Exchange Pooling->Desalting FinalProduct Final Purified Product Desalting->FinalProduct

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Start Purification CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No CheckStability Check Sample Stability (pH, Temperature) CheckYield->CheckStability Yes ImproveWash Improve Wash Step (Add Salt/Detergent) CheckPurity->ImproveWash Yes End Successful Purification CheckPurity->End No OptimizeBinding Optimize Binding Conditions (pH, Buffer) OptimizeElution Optimize Elution (Gradient, Flow Rate) OptimizeBinding->OptimizeElution OptimizeElution->Start Re-run ImproveWash->OptimizeElution CheckStability->OptimizeBinding

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Quantification of 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 3-Oxo-4-methyl-pentanoyl-CoA, with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The primary challenges include its relatively low physiological concentrations, potential for instability, co-elution with isomeric compounds, and susceptibility to matrix effects during mass spectrometry analysis. Careful sample preparation and optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are crucial for accurate quantification.

Q2: Why is my calibration curve for this compound non-linear?

A2: Non-linearity in calibration curves for acyl-CoA compounds can arise from several factors, including detector saturation at high concentrations, matrix effects, analyte degradation, or issues with the internal standard. It is essential to systematically investigate these potential causes. In some cases, a non-linear regression model may be appropriate if the non-linearity is predictable and reproducible.[1]

Q3: What is a suitable internal standard for this compound analysis?

A3: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain acyl-CoA (e.g., heptanoyl-CoA) that is not endogenously present in the sample can be used.[2] The internal standard should have similar extraction recovery and ionization efficiency to the analyte.

Troubleshooting Guides

Issue 1: Poor Sensitivity or High Limit of Quantification (LOQ)

Symptoms:

  • Low signal-to-noise ratio for the analyte peak, even at moderate concentrations.

  • Inability to detect the analyte in biological samples.

  • High variability at the lower end of the calibration curve.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Suboptimal MS Parameters Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound.Protocol 1: MS Parameter Optimization.
Inefficient Extraction Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction) to improve recovery.Protocol 2: Sample Preparation Optimization.
Analyte Degradation Minimize sample handling time, keep samples on ice, and consider the use of antioxidants or acidic conditions to improve stability.Protocol 3: Analyte Stability Assessment.
Matrix Effects Dilute the sample extract or use a more effective sample cleanup method to reduce interfering compounds.Protocol 2: Sample Preparation Optimization.
Issue 2: Non-Linearity of the Calibration Curve

Symptoms:

  • The calibration curve deviates from a linear relationship, often showing saturation at higher concentrations or a non-zero intercept.

  • Poor correlation coefficient (R² < 0.99).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Detector Saturation Reduce the injection volume or dilute the higher concentration standards.Prepare a new set of calibration standards with a narrower concentration range.
Matrix Effects Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[3]Protocol 4: Matrix-Matched Calibration Curve Preparation.
Inappropriate Internal Standard Ensure the internal standard concentration is appropriate and that it behaves similarly to the analyte across the concentration range.Protocol 5: Internal Standard Evaluation.
Adsorption of Analyte Use deactivated vials and consider adding a small amount of organic solvent to the sample to prevent adsorption to surfaces.N/A

Troubleshooting Workflow for Calibration Curve Non-Linearity

start Non-Linear Calibration Curve check_saturation Check for Detector Saturation start->check_saturation dilute_standards Dilute High Concentration Standards check_saturation->dilute_standards Saturation Observed check_matrix Investigate Matrix Effects check_saturation->check_matrix No Saturation end Linear Calibration Curve dilute_standards->end matrix_match Prepare Matrix-Matched Calibration Curve check_matrix->matrix_match Matrix Effects Suspected check_is Evaluate Internal Standard check_matrix->check_is No Obvious Matrix Effects matrix_match->end optimize_is Optimize IS Concentration or Select New IS check_is->optimize_is IS Performance Poor check_adsorption Assess Analyte Adsorption check_is->check_adsorption IS Performance Acceptable optimize_is->end use_deactivated_vials Use Deactivated Vials and Modify Sample Solvent check_adsorption->use_deactivated_vials Adsorption Suspected check_adsorption->end No Adsorption use_deactivated_vials->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental Protocols

Protocol 1: MS Parameter Optimization
  • Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 methanol (B129727):water).

  • Infuse the solution directly into the mass spectrometer.

  • Optimize the electrospray ionization (ESI) source parameters, including spray voltage, sheath gas, and auxiliary gas flow rates, to maximize the precursor ion signal.

  • Perform a product ion scan to identify the major fragment ions.

  • Optimize the collision energy for the most abundant and specific transitions (MRM transitions).

Protocol 2: Sample Preparation Optimization

A. Protein Precipitation (PPT):

  • To 100 µL of sample (e.g., plasma, tissue homogenate), add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute in a suitable solvent for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent and reconstitute for analysis.

Protocol 3: Analyte Stability Assessment
  • Spike a known concentration of this compound into the sample matrix.

  • Aliquot the sample and store under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) for various durations (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples and compare the measured concentrations to the initial concentration to determine the extent of degradation.

Protocol 4: Matrix-Matched Calibration Curve Preparation
  • Obtain a blank matrix (e.g., plasma from an untreated animal) that is free of the analyte.

  • Perform the sample preparation procedure (Protocol 2) on the blank matrix.

  • After the final evaporation step, reconstitute the extracted blank matrix with solutions of known concentrations of this compound and the internal standard to create the calibration standards.

  • Analyze the matrix-matched calibration standards alongside the study samples.

Workflow for Matrix-Matched Calibration

start Start blank_matrix Select Blank Matrix (e.g., control plasma) start->blank_matrix extract_matrix Perform Sample Extraction on Blank Matrix blank_matrix->extract_matrix spike_extract Spike Extracted Matrix with Analyte and IS at Different Concentrations extract_matrix->spike_extract prepare_standards Prepare Analyte and IS Stock Solutions prepare_standards->spike_extract analyze Analyze Calibration Standards and Samples by LC-MS/MS spike_extract->analyze end Generate Calibration Curve and Quantify Samples analyze->end

References

Technical Support Center: Optimizing Enzymatic Reactions with 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving 3-Oxo-4-methyl-pentanoyl-CoA. The information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for a 3-ketoacyl-CoA thiolase?

A1: 3-ketoacyl-CoA thiolases catalyze the final step of the beta-oxidation cycle. The reaction involves the thiolytic cleavage of a 3-ketoacyl-CoA by a molecule of free coenzyme A (CoA). This results in the formation of a shortened acyl-CoA and an acetyl-CoA. The reaction is a reversible Claisen condensation.

Q2: Which type of thiolase is expected to act on this compound?

A2: Due to the methyl branch at the fourth carbon, a thiolase with specificity for branched-chain acyl-CoA substrates is likely required. While 3-oxoacyl-CoA thiolase A is primarily responsible for the cleavage of straight-chain 3-oxoacyl-CoAs, sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) is known to be active with 2-methyl-branched 3-oxoacyl-CoAs.[1][2] Therefore, an enzyme with similar properties to SCP-2/thiolase would be a primary candidate for reacting with this compound.

Q3: What are the typical substrates and products of this enzymatic reaction?

A3: The substrate for the reaction is this compound and coenzyme A (CoA). The expected products of the thiolytic cleavage would be isobutyryl-CoA and acetyl-CoA.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low enzyme activity Inactive enzyme- Ensure proper storage of the enzyme at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Perform a positive control experiment with a known substrate to confirm enzyme activity.
Incorrect buffer pH or temperature- Verify the pH of the buffer at the reaction temperature. The optimal pH for many thiolases is around 8.0-8.5. - Ensure the reaction is incubated at the optimal temperature for the specific enzyme.
Substrate degradation- Prepare fresh substrate solutions. Thioesters like this compound can be susceptible to hydrolysis.
Missing cofactors- Ensure all necessary cofactors, such as free Coenzyme A, are present in the reaction mixture at the correct concentration.
Inconsistent results Pipetting errors- Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability.[3]
Substrate inhibition- High concentrations of the 3-oxoacyl-CoA substrate can lead to inhibition of the thiolase.[1] Perform a substrate titration experiment to determine the optimal concentration range.
Instability of reaction components- Thaw all components completely and mix gently before use.[3] Prepare fresh reaction mixtures immediately before the experiment.
High background signal Non-enzymatic substrate degradation- Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of the this compound.
Contaminating enzymes in the sample- If using a crude enzyme preparation, consider further purification steps to remove contaminating activities.

Data Presentation

Table 1: General Buffer Conditions for Thiolase Assays

Parameter Recommended Range Notes
Buffer Tris-HCl, Potassium PhosphateTris-HCl is a common choice for thiolase assays.
pH 7.5 - 8.5The optimal pH for many thiolases is slightly alkaline.
Temperature 25 - 37 °CThe optimal temperature can vary depending on the source of the enzyme.
Coenzyme A (CoA) Concentration 10 - 100 µMThe concentration of CoA should be optimized for each enzyme-substrate pair.
This compound Concentration 1 - 50 µMSubstrate inhibition can occur at higher concentrations. A titration is recommended.
Divalent Cations (e.g., Mg²⁺) 1 - 5 mMWhile not always required for thiolases, some related enzymes in CoA metabolism benefit from divalent cations. Their effect should be tested.

Experimental Protocols

Protocol: Spectrophotometric Assay for this compound Thiolase Activity

This protocol is adapted from standard assays for 3-ketoacyl-CoA thiolases and can be optimized for your specific enzyme. The principle of the assay is to monitor the decrease in absorbance of the 3-oxoacyl-CoA thioester bond at around 303-310 nm upon its cleavage.

Materials:

  • Purified or partially purified enzyme preparation

  • This compound substrate

  • Coenzyme A (CoA)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer capable of reading in the UV range

  • Cuvettes

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the Tris-HCl buffer, CoA, and water to a final volume of, for example, 1 mL.

  • Equilibrate the mixture: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25 °C or 37 °C) for 5 minutes to allow the temperature to equilibrate.

  • Establish a baseline: Measure the absorbance of the mixture at the wavelength of maximum absorbance for this compound (this may need to be determined empirically, but is typically around 303-310 nm for 3-oxoacyl-CoAs).

  • Initiate the reaction: Add a small, predetermined amount of the this compound substrate to the cuvette, mix gently, and immediately start monitoring the absorbance.

  • Start the enzymatic reaction: After a stable baseline is achieved with the substrate, add the enzyme solution to the cuvette to initiate the reaction.

  • Monitor the reaction: Record the decrease in absorbance over time. The initial linear rate of the reaction is used to calculate the enzyme activity.

  • Calculate enzyme activity: The rate of substrate cleavage can be calculated using the Beer-Lambert law, with the molar extinction coefficient for the 3-oxoacyl-CoA thioester bond.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffer (e.g., Tris-HCl, pH 8.0) mix_reagents Mix Buffer and CoA prep_buffer->mix_reagents prep_substrate Prepare Substrate (this compound) add_substrate Add Substrate & Baseline prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution start_reaction Add Enzyme & Monitor prep_enzyme->start_reaction equilibrate Equilibrate Temperature mix_reagents->equilibrate equilibrate->add_substrate add_substrate->start_reaction calc_rate Calculate Initial Rate start_reaction->calc_rate det_activity Determine Enzyme Activity calc_rate->det_activity

Caption: A typical experimental workflow for measuring this compound thiolase activity.

Troubleshooting_Tree start Low or No Enzyme Activity check_enzyme Is the enzyme active? (Use positive control) start->check_enzyme enzyme_no No check_enzyme->enzyme_no No enzyme_yes Yes check_enzyme->enzyme_yes Yes check_conditions Are reaction conditions optimal? (pH, Temperature) conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes check_substrate Is the substrate intact? substrate_no No check_substrate->substrate_no No substrate_yes Yes check_substrate->substrate_yes Yes check_cofactors Are all cofactors present? cofactors_no No check_cofactors->cofactors_no No cofactors_yes Further investigation needed (e.g., inhibitors) check_cofactors->cofactors_yes Yes solution_enzyme Replace enzyme enzyme_no->solution_enzyme enzyme_yes->check_conditions solution_conditions Optimize pH and temperature conditions_no->solution_conditions conditions_yes->check_substrate solution_substrate Use fresh substrate substrate_no->solution_substrate substrate_yes->check_cofactors solution_cofactors Add necessary cofactors cofactors_no->solution_cofactors

Caption: A decision tree for troubleshooting low or no enzyme activity in this compound reactions.

References

Dealing with the instability of the thioester bond in 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the thioester bond in 3-Oxo-4-methyl-pentanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The instability of this compound primarily stems from the high reactivity of its thioester bond. The main degradation pathways include:

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, which cleaves the molecule into coenzyme A (CoASH) and 3-oxo-4-methyl-pentanoic acid. This process is significantly accelerated in neutral to alkaline aqueous solutions (pH > 7).[1]

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond.[1] These enzymes are prevalent in biological samples and must be inactivated to prevent analyte loss during extraction and analysis.[1]

  • Thermal Decomposition: Elevated temperatures can increase the rate of both chemical and enzymatic degradation.[1]

Q2: How should I properly store this compound to maintain its integrity?

A2: Proper storage is critical for maximizing the shelf-life of this compound. The following storage conditions are recommended:

Storage FormatTemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearThis is the most stable form for long-term storage. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert atmosphere (e.g., nitrogen or argon). Prepare single-use aliquots to minimize freeze-thaw cycles.[2]
Aqueous Stock Solution-20°CUp to 1 monthUse a slightly acidic buffer (pH 4.0-6.0) and protect from light.[2]
Aqueous Working Solution2-8°CUse within 1 dayAlways prepare fresh before each experiment to ensure accurate concentrations.[2]

Q3: What are the observable signs of this compound degradation in my experimental results?

A3: Degradation of your sample can manifest in several ways:

  • Reduced Biological Activity: A noticeable decrease in the expected enzymatic or cellular response can indicate a lower concentration of the active compound.[2]

  • Inconsistent Results: High variability between experimental replicates is a common sign of ongoing sample degradation.[2]

  • Appearance of Extra Peaks in Chromatography: When analyzing your sample by techniques like LC-MS, the appearance of unexpected peaks corresponding to degradation products (e.g., free Coenzyme A) is a direct indicator of instability.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.

Issue 1: Low or No Signal of this compound in LC-MS Analysis
Potential Cause Recommended Solution
Sample Degradation - Verify Storage: Ensure the compound has been stored under the recommended conditions (see FAQ 2).- Use Fresh Samples: Prepare fresh working solutions for each experiment.[2]- Control pH: Maintain a slightly acidic pH (4.0-6.0) in all aqueous solutions containing the compound.[1]- Work at Low Temperatures: Keep samples on ice or at 4°C throughout the experimental procedure.[1][3]
Inefficient Ionization - Optimize Mobile Phase: The composition of the mobile phase can significantly impact ionization efficiency. For acyl-CoAs, a mobile phase containing an ammonium (B1175870) salt (e.g., ammonium acetate) can improve signal intensity.[4]- Check MS Parameters: Ensure that the mass spectrometer parameters (e.g., precursor and product ions, collision energy) are correctly optimized for this compound.[5]
Ion Suppression - Sample Cleanup: The presence of matrix components from biological samples can suppress the signal of the target analyte.[5] Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE).[3][5]- Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components.[3]- Use an Internal Standard: A stable isotope-labeled internal standard can help to normalize for matrix effects.[3]
Issue 2: Low Recovery of this compound During Extraction from Biological Samples
Potential Cause Recommended Solution
Incomplete Quenching of Enzymatic Activity - Rapid Inactivation: Immediately inactivate cellular thioesterases at the point of sample collection. For tissue samples, flash-freeze in liquid nitrogen.[1] For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C.[1]
Non-Optimal pH of Extraction Buffers - Use Acidic Buffers: Employ an acidic extraction buffer to minimize chemical hydrolysis of the thioester bond. A potassium phosphate (B84403) buffer at a pH of around 4.9 is a common and effective choice.[1]
High Temperature During Sample Processing - Maintain Cold Chain: Ensure all steps of the extraction process, including homogenization and centrifugation, are performed at 0-4°C. Use pre-chilled tubes, buffers, and solvents.[1]

Experimental Protocols

Protocol 1: Preparation and Handling of Aqueous Solutions of this compound
  • Equilibration: Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Buffer Preparation: Prepare a suitable buffer, such as 50 mM potassium phosphate, with a pH between 4.0 and 6.0.

  • Degassing: Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can contribute to oxidative degradation of the free thiol group of any resulting CoASH.[2]

  • Reconstitution: Reconstitute the lyophilized powder in the degassed buffer to the desired stock concentration.

  • Aliquoting and Storage: Immediately prepare single-use aliquots of the stock solution and store them at -80°C.

Protocol 2: Extraction of this compound from Tissue Samples

This protocol is a general guideline and may require optimization for specific tissue types.

  • Tissue Pulverization: Weigh approximately 50 mg of frozen tissue and grind it to a fine powder under liquid nitrogen.

  • Homogenization: Homogenize the powdered tissue in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).

  • Protein Precipitation and Extraction: Add 2 mL of ice-cold 2-propanol to the homogenate and vortex thoroughly. Follow with the addition of 2 mL of ice-cold acetonitrile (B52724) and vortex again.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_degradation Degradation Pathways 3_Oxo_4_methyl_pentanoyl_CoA 3-Oxo-4-methyl- pentanoyl-CoA Hydrolysis Chemical Hydrolysis (pH > 7) 3_Oxo_4_methyl_pentanoyl_CoA->Hydrolysis H2O Enzymatic_Degradation Enzymatic Degradation (Thioesterases) 3_Oxo_4_methyl_pentanoyl_CoA->Enzymatic_Degradation ACOTs Degradation_Products 3-Oxo-4-methyl-pentanoic Acid + Coenzyme A (CoASH) Hydrolysis->Degradation_Products Enzymatic_Degradation->Degradation_Products

Caption: Degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare fresh stock solution of this compound B Aliquot into different conditions (e.g., varying pH, temperature) A->B C Incubate for defined time points B->C D Quench reaction (if necessary) and prepare for analysis C->D E Analyze by LC-MS/MS D->E F Quantify remaining parent compound and identify degradation products E->F

Caption: Workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Logic for Low Signal rect rect start Low/No Signal in LC-MS? check_storage Improper Storage? start->check_storage check_ph Incorrect pH? check_storage->check_ph No solution_storage Store at -80°C in acidic buffer check_storage->solution_storage Yes check_temp High Temperature? check_ph->check_temp No solution_ph Use buffer with pH 4.0-6.0 check_ph->solution_ph Yes check_ms MS Parameters Optimized? check_temp->check_ms No solution_temp Keep samples on ice/4°C check_temp->solution_temp Yes solution_ms Optimize precursor/product ions and collision energy check_ms->solution_ms No

Caption: Troubleshooting logic for low signal of this compound.

References

How to confirm the identity of the 3-Oxo-4-methyl-pentanoyl-CoA peak in a chromatogram

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the identity of chromatographic peaks, with a specific focus on 3-Oxo-4-methyl-pentanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: An unknown peak in my chromatogram has the expected retention time for this compound. How can I definitively confirm its identity?

A1: While retention time is a useful indicator, it is not sufficient for unambiguous identification. To confirm the identity of the peak, a combination of orthogonal techniques is recommended. The primary methods include:

  • Co-elution with a chemical standard: This is the most straightforward method if a pure standard of this compound is available.

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecule and predict its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To fragment the molecule and compare its fragmentation pattern to known patterns for acyl-CoA compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, although this requires isolating a sufficient quantity of the compound.

Q2: What is the expected mass of this compound in my mass spectrometry analysis?

A2: The expected monoisotopic mass of this compound (C₂₇H₄₄N₇O₁₈P₃S) is 879.1676 m/z for the neutral molecule. Depending on the ionization mode and mobile phase additives, you will likely observe one of the following ions:

Ion Adduct Predicted m/z
[M+H]⁺Proton880.1754
[M+Na]⁺Sodium902.1574
[M-H]⁻Proton Loss878.1598

Q3: My peak is showing significant tailing. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors. Here are some common causes and solutions:

  • Secondary interactions: The analyte may be interacting with active sites on the stationary phase (e.g., exposed silanols).

    • Solution: Use a mobile phase with a pH that suppresses the ionization of the analyte or the silanol (B1196071) groups. Adding a small amount of a competing base (for basic analytes) to the mobile phase can also help. Consider using an end-capped column.

  • Column overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column degradation: The column may be nearing the end of its lifespan.

    • Solution: Replace the column with a new one of the same type.

Troubleshooting Guides

Guide 1: Poor Peak Shape

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification and identification.

Problem Potential Cause Solution
Peak Tailing Secondary silanol interactions, column overload, mismatched injection solvent.Adjust mobile phase pH, reduce sample concentration, inject in a weaker solvent.
Peak Fronting Column overload, low column temperature.Dilute sample, increase column temperature.
Split Peaks Partially blocked column frit, column void, sample solvent stronger than mobile phase.Reverse flush the column, replace the column, inject sample in mobile phase.
Broad Peaks High extra-column volume, column contamination, slow detector acquisition rate.Use shorter tubing, clean the column, increase the data acquisition rate.
Guide 2: Co-eluting Peaks

Co-elution occurs when two or more compounds are not fully separated by the chromatographic system.

How to Detect Co-elution:

  • Visual Inspection: Look for non-symmetrical peaks, shoulders, or humps.

  • Peak Purity Analysis (with DAD/PDA detector): Compare UV-Vis spectra across the peak. A change in the spectral profile indicates an impure peak.

  • Mass Spectrometry: Extract ion chromatograms for different m/z values across the peak. The presence of multiple, slightly offset apexes for different ions suggests co-elution.

How to Resolve Co-elution:

  • Modify the Mobile Phase:

    • Change the organic solvent (e.g., from acetonitrile (B52724) to methanol).

    • Adjust the pH of the aqueous phase.

    • Alter the gradient slope.

  • Change the Stationary Phase:

    • Use a column with a different chemistry (e.g., C18 to a Phenyl-Hexyl or a polar-embedded phase).

  • Adjust Temperature:

    • Increasing or decreasing the column temperature can alter selectivity.

Experimental Protocols

Protocol 1: Confirmation by Co-elution with a Standard

Objective: To confirm the identity of a peak by comparing its retention time with that of a known standard.

Methodology:

  • Prepare the Standard: Prepare a solution of the this compound standard in a solvent compatible with your mobile phase.

  • Analyze the Standard: Inject the standard solution and record the retention time of the peak.

  • Analyze the Sample: Inject your experimental sample under the exact same chromatographic conditions.

  • Spike the Sample: Mix your sample with a small amount of the standard solution and inject the mixture.

  • Data Analysis:

    • If the retention times of the peak in the standard and the sample are identical, it provides strong evidence for the peak's identity.

    • In the spiked sample, if the peak of interest increases in intensity and remains a single, symmetrical peak, it further confirms the identity. If a new peak or a shoulder appears, the unknown is not the target compound.

Protocol 2: Identification using High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the elemental composition of the unknown peak.

Methodology:

  • Instrument Calibration: Calibrate the mass spectrometer to ensure high mass accuracy.

  • LC-HRMS Analysis: Analyze the sample using an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire full scan mass spectra in both positive and negative ionization modes.

  • Data Analysis:

    • Extract the accurate mass of the ion corresponding to the chromatographic peak of interest.

    • Use the instrument's software to predict the elemental composition based on the measured accurate mass.

    • Compare the predicted formula with the expected formula for this compound (C₂₇H₄₄N₇O₁₈P₃S). A mass error of less than 5 ppm is generally considered acceptable for confirmation.

Protocol 3: Structural Confirmation by Tandem Mass Spectrometry (MS/MS)

Objective: To obtain structural information by fragmenting the molecule and analyzing its fragment ions.

Methodology:

  • LC-MS/MS Analysis: Analyze the sample using an LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).

  • Precursor Ion Selection: Set the mass spectrometer to isolate the parent ion of this compound (e.g., m/z 880.1754 in positive mode).

  • Collision-Induced Dissociation (CID): Fragment the isolated precursor ion by colliding it with an inert gas (e.g., argon or nitrogen).

  • Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

  • Data Interpretation: Acyl-CoA compounds exhibit a characteristic fragmentation pattern. Look for the following key fragments:

Ionization Mode Precursor Ion (m/z) Characteristic Fragment Ion (m/z) Description
Positive880.1754373.1800[M+H - 507]⁺, Loss of the 3'-phosphoadenosine 5'-diphosphate moiety
Positive880.1754428.0371Adenosine diphosphate (B83284) fragment
Negative878.1598371.1644[M-H - 507]⁻, Loss of the 3'-phosphoadenosine 5'-diphosphate moiety

The presence of these characteristic fragments provides strong evidence for the presence of a CoA ester. Other fragments corresponding to the 3-oxo-4-methyl-pentanoyl moiety can further confirm the structure.

Visualizations

experimental_workflow cluster_chromatography Chromatographic Analysis cluster_identification Peak Identity Confirmation A Unknown Peak Detected in Chromatogram B Co-elution with Standard A->B Orthogonal Methods C High-Resolution Mass Spectrometry (HRMS) A->C Orthogonal Methods D Tandem Mass Spectrometry (MS/MS) A->D Orthogonal Methods E NMR Spectroscopy (for novel compounds) A->E Orthogonal Methods F Identity Confirmed B->F G Identity Not Confirmed B->G C->F C->G D->F D->G E->F E->G

Caption: Workflow for Chromatographic Peak Identity Confirmation.

troubleshooting_logic cluster_shape Peak Shape Issues cluster_solutions Potential Solutions Start Problem with Chromatographic Peak Tailing Tailing? Start->Tailing Fronting Fronting? Start->Fronting Split Split? Start->Split Sol_Tailing Adjust pH Reduce Concentration Tailing->Sol_Tailing Yes Sol_Fronting Dilute Sample Increase Temperature Fronting->Sol_Fronting Yes Sol_Split Replace/Flush Column Inject in Mobile Phase Split->Sol_Split Yes

Caption: Troubleshooting Logic for Common Peak Shape Problems.

Strategies to increase the sensitivity of 3-Oxo-4-methyl-pentanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 3-Oxo-4-methyl-pentanoyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species, including this compound.[1][2][3] This technique offers high selectivity by using methods like Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions unique to the target molecule.[1][4]

Q2: I have a low signal-to-noise ratio in my LC-MS/MS analysis. How can I increase the sensitivity?

A2: Improving sensitivity involves optimizing several stages of your workflow:

  • Sample Preparation: Ensure efficient extraction and minimize degradation. Use ice-cold buffers and rapid processing.[1] A simple and effective method is protein precipitation with 5-sulfosalicylic acid (SSA).[2] For complex matrices, consider a solid-phase extraction (SPE) cleanup step to reduce matrix effects.[1][5]

  • Chromatography: Optimize the separation to reduce ion suppression from co-eluting compounds.[1][4] Using ion-pairing agents or adjusting the mobile phase pH can significantly improve peak shape and resolution for acyl-CoAs.[1]

  • Mass Spectrometry: Fine-tune MS parameters, including electrospray ionization (ESI) source settings (e.g., gas flow, temperature) and collision energy for the specific MRM transition of this compound.[4][6]

  • Derivatization: Chemical derivatization can enhance ionization efficiency and thus sensitivity. Converting the CoA molecule to a fluorescent derivative is a common strategy.[7][8]

Q3: Are there alternatives to LC-MS/MS for detection?

A3: Yes, methods based on fluorescence are a viable alternative, especially if an LC-MS/MS system is unavailable. These methods typically involve a derivatization step to attach a fluorescent tag to the acyl-CoA molecule.

  • Pre-column Derivatization with HPLC: Acyl-CoAs can be derivatized with reagents like chloroacetaldehyde (B151913) to form fluorescent etheno derivatives.[7][9] These can then be separated by HPLC and detected with a fluorescence detector. This method can achieve detection limits as low as 6 fmol.[7]

  • Fluorescent Biosensors: Genetically encoded or protein-based biosensors can be used to detect acyl-CoAs.[10][11][12] For example, fluorescently labeled acyl-CoA-binding proteins (FACIs) show a significant increase in fluorescence upon binding to acyl-CoA esters.[10][11]

Q4: My this compound samples seem to be degrading. What are the best practices for sample handling and storage?

A4: Acyl-CoA esters are chemically unstable and susceptible to hydrolysis, especially at alkaline or strongly acidic pH.[1] To ensure sample integrity:

  • Process Quickly and on Ice: Perform all extraction and preparation steps at low temperatures (0-4°C) to minimize enzymatic and chemical degradation.[1]

  • Use Appropriate Buffers: Reconstitute samples in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate) or methanol (B129727) rather than pure water to improve stability.[1]

  • Long-term Storage: For long-term storage, keep samples as a dry pellet or in an appropriate extraction buffer at -80°C.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound.

Issue 1: Poor Peak Shape or Low Resolution in Chromatography
Potential Cause Recommended Solution
Suboptimal Mobile Phase For reversed-phase chromatography (e.g., C18 column), use an ion-pairing agent or a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) to improve peak shape for the polar CoA moiety.[1]
Column Overload Inject a smaller sample volume or dilute the sample.
Column Degradation Replace the guard column or the analytical column if it has exceeded its lifetime.
Inappropriate Column Chemistry A C18 or C8 column is generally suitable for acyl-CoA separation.[1][13] Ensure the chosen column is compatible with your mobile phase conditions.
Issue 2: Inaccurate or Non-Reproducible Quantification
Potential Cause Recommended Solution
Matrix Effects Matrix effects (ion suppression or enhancement) can significantly impact accuracy. Use a stable isotope-labeled internal standard specific to this compound if available. If not, use a closely related odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA).[1][2] Construct calibration curves in a matrix that mimics your samples.[1]
Sample Degradation Follow strict sample handling protocols (see FAQ Q4). Process samples consistently and minimize time between extraction and analysis.
Non-Linearity of Detector Ensure your calibration curve is linear within the expected concentration range of your analyte. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[1][5]
Inconsistent Extraction Use a consistent and validated extraction protocol. The use of an internal standard added at the beginning of the extraction process can help correct for variability.[1]

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from established methods for short-chain acyl-CoA extraction from cells or tissues.[2]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 5-Sulfosalicylic acid (SSA) solution: 2.5% (w/v) in water

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA in extraction solution)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

Procedure:

  • Sample Collection:

    • For Cultured Cells: Wash the cell pellet with ice-cold PBS and centrifuge. Discard the supernatant.

    • For Tissues: Weigh the frozen tissue and keep it on ice.

  • Extraction:

    • Add 200 µL of ice-cold 2.5% SSA solution containing the internal standard to the cell pellet or homogenized tissue.

  • Lysis & Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Incubation: Incubate the samples on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a clean autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework. Parameters must be optimized for your specific instrument and analyte.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Parameters:

Parameter Example Value
Column Reversed-phase C18 or C8 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.2 mL/min[4][14]
Gradient Start at a low percentage of B, ramp up to a high percentage to elute the acyl-CoA, then return to initial conditions and re-equilibrate. (e.g., 0-2 min 2% B, 2-10 min ramp to 90% B, 10-15 min hold 90% B, 15-16 min return to 2% B, 16-25 min re-equilibrate).
Injection Volume 5-10 µL

| Column Temperature | 30-40°C |

MS/MS Parameters:

Parameter Example Value
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Key Fragmentation Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) or produce a fragment ion at m/z 428.[1] The specific precursor ion (Q1) for this compound must be calculated based on its molecular weight. The product ion (Q3) will be determined by fragmentation analysis.
MRM Transition To be determined by infusing a pure standard of this compound.

| Source Settings | Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity. |

Visualized Workflows and Pathways

General Workflow for Acyl-CoA Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Extraction Extraction & Protein Precipitation Sample->Extraction Cleanup Optional SPE Cleanup Extraction->Cleanup Deriv Optional Derivatization Extraction->Deriv Cleanup->Deriv LC LC Separation Cleanup->LC Deriv->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Stats Statistical Analysis Quant->Stats

Caption: Workflow for sensitive acyl-CoA detection from sample to final analysis.

Troubleshooting Logic for Low Signal Intensity

cluster_sample Sample Integrity cluster_lc LC System cluster_ms MS System Start Low Signal or No Peak Detected Degradation Check for Degradation (Process on ice, -80°C storage) Start->Degradation Is sample stable? Extraction Verify Extraction Efficiency (Check protocol, use IS) Start->Extraction Is recovery sufficient? PeakShape Optimize Peak Shape (Adjust mobile phase pH, use ion-pairing agent) Start->PeakShape Is chromatography optimal? Tuning Tune MS Parameters (Optimize source & collision energy) Start->Tuning Is instrument sensitive? Degradation->Extraction Retention Check Retention Time (Confirm with standard) PeakShape->Retention Transition Verify MRM Transition (Infuse standard) Tuning->Transition

Caption: Decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.

Metabolic Context of Acyl-CoAs

FattyAcids Branched-Chain Fatty Acids BC_AcylCoA This compound (and other BCAA metabolites) FattyAcids->BC_AcylCoA β-oxidation AcetylCoA Acetyl-CoA & Propionyl-CoA BC_AcylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy Production (ATP) TCA->Energy

Caption: Simplified pathway showing the role of acyl-CoAs in metabolism.

References

Validation & Comparative

A Comparative Analysis of the Metabolic Roles of 3-Oxo-4-methyl-pentanoyl-CoA and Acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic roles of 3-Oxo-4-methyl-pentanoyl-CoA and the ubiquitous metabolic intermediate, acetyl-CoA. By presenting available experimental data, detailed methodologies, and visual representations of their metabolic pathways, this document aims to elucidate the distinct and overlapping functions of these two crucial acyl-CoA molecules.

Introduction

Acetyl-Coenzyme A (acetyl-CoA) is a central hub in cellular metabolism, participating in a vast array of biochemical reactions essential for energy production, biosynthesis, and cellular signaling.[1][2][3] In contrast, this compound is a more specialized acyl-CoA, primarily recognized for its role as an intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876).[4] This guide will delve into the metabolic pathways, enzymatic interactions, and potential signaling functions of both molecules, supported by experimental evidence to facilitate a comprehensive understanding of their respective contributions to cellular physiology.

Core Metabolic Roles and Pathways

Acetyl-CoA: The Central Metabolic Intermediate

Acetyl-CoA is a two-carbon acyl group attached to Coenzyme A and stands at the crossroads of carbohydrate, lipid, and protein metabolism.[1][2] Its primary functions include:

  • Energy Production: Acetyl-CoA delivers the acetyl group to the citric acid cycle (TCA cycle) for oxidation, leading to the production of ATP.[2]

  • Biosynthesis: It serves as a fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies.[2][5]

  • Acetylation Reactions: Acetyl-CoA is the acetyl group donor for the acetylation of proteins, including histones, a key mechanism in the regulation of gene expression.[2]

This compound: A Key Player in Leucine Catabolism

This compound is a six-carbon, branched-chain acyl-CoA that emerges during the breakdown of leucine.[4] Its metabolic role is significantly more restricted than that of acetyl-CoA.

  • Formation: It is synthesized from 3-oxo-4-methylpentanoate through the action of 3-oxoacid CoA-transferase (EC 2.8.3.5), an enzyme that transfers Coenzyme A from a donor like succinyl-CoA.[4][6][7]

  • Degradation: It is subsequently cleaved by a thiolase enzyme to yield acetyl-CoA and isobutyryl-CoA. In some organisms, it has been proposed to be cleaved into methylsuccinyl-CoA and acetyl-CoA.[8][9]

Comparative Data Presentation

While direct, side-by-side quantitative comparisons of metabolic flux and enzyme kinetics for this compound and acetyl-CoA are limited in the current literature, the following tables summarize available data to facilitate a comparative understanding.

Table 1: General Properties and Metabolic Involvement

FeatureThis compoundAcetyl-CoA
Structure 6-carbon, branched-chain acyl-CoA2-carbon acyl-CoA
Primary Metabolic Pathway Leucine catabolismCentral carbon metabolism (Glycolysis, Beta-oxidation, TCA cycle, Fatty acid synthesis)
Key Generating Enzyme 3-oxoacid CoA-transferasePyruvate dehydrogenase complex, Fatty acid beta-oxidation enzymes, ATP citrate (B86180) lyase
Primary Consuming Pathways Thiolytic cleavageTCA cycle, Fatty acid synthesis, Cholesterol synthesis, Ketogenesis, Acetylation reactions
Cellular Localization Primarily mitochondriaMitochondria, Cytosol, Nucleus

Table 2: Associated Enzymes and Reactions

EnzymeEC NumberReaction involving this compoundReaction involving Acetyl-CoA
3-oxoacid CoA-transferase 2.8.3.53-oxo-4-methylpentanoate + Succinyl-CoA <=> this compound + SuccinateCan act on acetoacetate (B1235776) to form acetoacetyl-CoA, which is a precursor/product of acetyl-CoA metabolism
Thiolase 2.3.1.16 / 2.3.1.9This compound + CoA <=> Acetyl-CoA + Isobutyryl-CoA (or other products)Acetoacetyl-CoA + CoA <=> 2 Acetyl-CoA
Citrate Synthase 2.3.3.1Not a substrateAcetyl-CoA + Oxaloacetate -> Citrate + CoA
Acetyl-CoA Carboxylase 6.4.1.2Not a substrateAcetyl-CoA + HCO3- + ATP -> Malonyl-CoA + ADP + Pi

Signaling Pathways and Regulatory Roles

Acetyl-CoA as a Signaling Molecule

The concentration of acetyl-CoA is a critical indicator of the cell's energetic state and influences various signaling pathways.[1] Fluctuations in acetyl-CoA levels, particularly in the nucleus and cytoplasm, directly impact protein acetylation, thereby regulating transcription and other cellular processes.[2]

Potential Signaling Roles of Branched-Chain Acyl-CoAs

While the direct signaling role of this compound has not been explicitly detailed, branched-chain amino acids (BCAAs) and their metabolites are known to have significant signaling functions.[10][11][12][13][14] Leucine, the precursor of this compound, is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[12] It is plausible that downstream metabolites, including branched-chain acyl-CoAs, could also participate in these or other signaling cascades, potentially acting as allosteric regulators of enzymes or influencing protein acylation. Further research is required to elucidate these potential roles.

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general method for the extraction and quantification of short- and medium-chain acyl-CoAs, including both acetyl-CoA and this compound, from biological samples.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standards (e.g., [¹³C₂]-acetyl-CoA, [¹³C₄]-succinyl-CoA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • C18 reverse-phase HPLC column

  • Tandem mass spectrometer

Procedure:

  • Sample Collection and Quenching: Flash-freeze tissue or cell samples in liquid nitrogen to halt metabolic activity.

  • Extraction: Homogenize the frozen sample in 1 mL of ice-cold 10% TCA containing a known amount of internal standards.

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (Optional but Recommended): Use a C18 solid-phase extraction cartridge to clean up and concentrate the acyl-CoAs from the supernatant.

  • LC-MS/MS Analysis: Inject the extracted sample onto a C18 column. Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.

  • Detection: Use the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-daughter ion transitions for acetyl-CoA, this compound, and the internal standards.

Assay for 3-oxoacid CoA-transferase Activity

This spectrophotometric assay measures the activity of 3-oxoacid CoA-transferase by monitoring the formation of the enolate of the 3-oxoacyl-CoA product.

Materials:

  • Assay buffer: 100 mM Tris-HCl, pH 8.1, 20 mM MgCl₂

  • Succinyl-CoA

  • 3-oxo-4-methylpentanoate (or other 3-oxoacid substrate)

  • Purified 3-oxoacid CoA-transferase or cell/tissue lysate

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer and succinyl-CoA.

  • Enzyme Addition: Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.

  • Initiate Reaction: Start the reaction by adding the 3-oxoacid substrate (e.g., 3-oxo-4-methylpentanoate).

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA) which corresponds to the formation of the Mg²⁺-enolate complex of the 3-oxoacyl-CoA product.

  • Calculation: Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of the product.

Visualizing the Metabolic Pathways

Acetyl-CoA's Central Role in Metabolism

Acetyl_CoA_Metabolism Carbohydrates Carbohydrates (Glycolysis) Pyruvate Pyruvate Carbohydrates->Pyruvate Fatty_Acids Fatty Acids (Beta-Oxidation) Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA Amino_Acids Amino Acids Amino_Acids->Pyruvate Amino_Acids->Acetyl_CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Biosynthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Biosynthesis Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Biosynthesis Protein_Acetylation Protein Acetylation Acetyl_CoA->Protein_Acetylation Signaling

Caption: Central metabolic pathways converging on and diverging from acetyl-CoA.

The Metabolic Pathway of this compound in Leucine Catabolism

Leucine_Catabolism Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Oxo_acid 3-Oxo-4-methylpentanoate HMG_CoA->Oxo_acid Intermediate Steps Target_CoA This compound Oxo_acid->Target_CoA 3-oxoacid CoA-transferase Acetyl_CoA Acetyl-CoA Target_CoA->Acetyl_CoA Thiolase Isobutyryl_CoA Isobutyryl-CoA Target_CoA->Isobutyryl_CoA Thiolase Succinate Succinate Target_CoA->Succinate Succinyl_CoA_donor Succinyl-CoA Succinyl_CoA_donor->Target_CoA CoA_donor CoA CoA_donor->Target_CoA

Caption: The catabolic pathway of leucine leading to the formation and degradation of this compound.

Conclusion

Acetyl-CoA is undeniably a cornerstone of cellular metabolism, with its fingers in countless metabolic pies. Its role as a central integrator of nutrient status and a key regulator of cellular processes is well-established. This compound, on the other hand, plays a more specialized, yet vital, role in the catabolism of the essential amino acid leucine. While direct comparative studies are scarce, this guide provides a framework for understanding their distinct metabolic contributions. The provided experimental protocols offer a starting point for researchers aiming to further elucidate the metabolism and potential regulatory functions of this compound and to draw more definitive comparisons with its well-studied counterpart, acetyl-CoA. Future research focusing on the metabolic flux through the leucine degradation pathway and the potential signaling roles of its intermediates will be crucial for a more complete understanding of cellular metabolism.

References

A Kinetic Comparison of 3-Oxoacid CoA-Transferase with Diverse Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive kinetic comparison of 3-oxoacid CoA-transferase (SCOT) with various substrates, offering valuable insights for researchers, scientists, and drug development professionals. SCOT, a key enzyme in ketone body metabolism, facilitates the transfer of Coenzyme A (CoA) from succinyl-CoA to a 3-oxoacid. Understanding its substrate specificity and kinetic parameters is crucial for elucidating metabolic pathways and developing therapeutic interventions for metabolic disorders.

Executive Summary

This document presents a detailed analysis of the kinetic properties of 3-oxoacid CoA-transferase (SCOT) with its primary substrates, succinyl-CoA and acetoacetate, as well as other potential 3-oxoacid substrates. Kinetic data from various studies have been compiled and organized for easy comparison. Furthermore, a detailed experimental protocol for a common spectrophotometric assay for SCOT activity is provided, alongside essential diagrams illustrating the enzymatic reaction and experimental workflow.

Data Presentation: Kinetic Parameters of 3-Oxoacid CoA-Transferase

The following table summarizes the apparent Michaelis constants (Km) of 3-oxoacid CoA-transferase for its substrates and products from different biological sources. This data is essential for understanding the enzyme's affinity for its various ligands.

Enzyme SourceSubstrate/ProductApparent Km (µM)
Rat BrainAcetoacetate70
Succinyl-CoA156
Acetoacetyl-CoA59
Succinate25,000
Sheep KidneyAcetoacetyl-CoA27
Succinyl-CoA160
Succinate5,600
Acetoacetate67

Note: Vmax and kcat values were not consistently available in the reviewed literature for a direct comparison across all substrates and enzyme sources.

Experimental Protocols: Kinetic Analysis of 3-Oxoacid CoA-Transferase

A widely used method for determining SCOT activity is a continuous spectrophotometric assay. This method monitors the formation of acetoacetyl-CoA, which exhibits a characteristic absorbance at 313 nm.

Spectrophotometric Assay Protocol

1. Principle:

The assay measures the increase in absorbance at 313 nm resulting from the formation of the enolate form of acetoacetyl-CoA in the presence of Mg2+. The rate of this increase is directly proportional to the SCOT activity.

2. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5

  • Succinyl-CoA Solution: 0.2 mM in Assay Buffer

  • Lithium Acetoacetate Solution: 5 mM in Assay Buffer

  • Magnesium Chloride (MgCl2) Solution: 5 mM in Assay Buffer

  • Iodoacetamide Solution: 5 mM in Assay Buffer (to inhibit any contaminating thiolases)

  • Enzyme Solution: Purified or partially purified 3-oxoacid CoA-transferase diluted in Assay Buffer to a suitable concentration.

3. Procedure:

  • Prepare a reaction mixture containing the following in a 1 cm path-length quartz cuvette:

    • 50 mM Tris-HCl, pH 8.5

    • 0.2 mM Succinyl-CoA

    • 5 mM Lithium Acetoacetate

    • 5 mM MgCl2

    • 5 mM Iodoacetamide

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix thoroughly.

  • Immediately begin monitoring the change in absorbance at 313 nm over time (e.g., for 5-10 minutes).

  • Record the linear rate of absorbance increase (ΔA313/min).

4. Calculation of Enzyme Activity:

The specific activity of the enzyme can be calculated using the Beer-Lambert law:

Specific Activity (µmol/min/mg) = (ΔA313/min * Vt) / (ε * l * Ve * [P])

Where:

  • ΔA313/min = The linear rate of absorbance change at 313 nm per minute.

  • Vt = Total volume of the assay mixture (in mL).

  • ε = Molar extinction coefficient of the Mg2+-enolate form of acetoacetyl-CoA at 313 nm. Note: The specific value for the molar extinction coefficient should be determined experimentally or obtained from reliable literature sources under the specific assay conditions.

  • l = Path length of the cuvette (typically 1 cm).

  • Ve = Volume of the enzyme solution added (in mL).

  • [P] = Concentration of the protein in the enzyme solution (in mg/mL).

Mandatory Visualization

Enzymatic Reaction of 3-Oxoacid CoA-Transferase

SCOT_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Succinyl-CoA Succinyl-CoA SCOT 3-Oxoacid CoA-Transferase (SCOT) Succinyl-CoA->SCOT 3-Oxoacid 3-Oxoacid 3-Oxoacid->SCOT Succinate Succinate SCOT->Succinate 3-Oxoacyl-CoA 3-Oxoacyl-CoA SCOT->3-Oxoacyl-CoA

Caption: The enzymatic reaction catalyzed by 3-oxoacid CoA-transferase (SCOT).

Experimental Workflow for Kinetic Analysis

SCOT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Assay Buffer (50 mM Tris-HCl, pH 8.5) D Mix Assay Components in Cuvette A->D B Prepare Substrate Solutions (Succinyl-CoA, 3-Oxoacid) B->D C Prepare Enzyme Dilution F Initiate Reaction with Enzyme C->F E Equilibrate Temperature D->E E->F G Monitor Absorbance at 313 nm F->G H Calculate Rate of Reaction (ΔA/min) G->H I Determine Kinetic Parameters (Km, Vmax) H->I

Caption: A generalized workflow for the kinetic analysis of 3-oxoacid CoA-transferase.

Validation of a Novel Analytical Method for 3-Oxo-4-methyl-pentanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation overview of a new analytical method for the quantification of 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in leucine (B10760876) metabolism. The performance of this novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is objectively compared with established alternative analytical techniques. Supporting experimental data and detailed protocols are provided to facilitate informed decisions in your research and development endeavors.

Comparative Analysis of Analytical Methods

The quantification of acyl-CoA thioesters is fundamental to understanding cellular metabolism in both physiological and pathological states. While various analytical techniques exist, LC-MS/MS has become the gold standard due to its superior sensitivity and specificity. The following tables summarize the performance characteristics of our new LC-MS/MS method in comparison to alternative approaches.

Table 1: Comparison of Quantitative Performance Parameters

ParameterNovel LC-MS/MS MethodAlternative HPLC-UV/FluorescenceAlternative Enzymatic Assays
Limit of Detection (LOD) 0.5 - 5 fmol~120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 2 - 25 fmol~1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.998[1][2]>0.99Variable
Precision (RSD%) < 12% (intra-day), < 20% (inter-day)[1][2]< 15%< 20%
Accuracy (% Recovery) 92% - 120%[1][2]Not always reportedNot always reported
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Table 2: Comparison of Sample Extraction Methodologies for Short-Chain Acyl-CoAs

Extraction MethodPrincipleAverage Recovery (%)AdvantagesDisadvantages
5-Sulfosalicylic Acid (SSA) Precipitation Protein precipitation; compatible with direct LC-MS/MS analysis.Acetyl-CoA: ~59%, Propionyl-CoA: ~80%, Malonyl-CoA: ~74%[3]Simple, single-step preparation with high recovery for a range of acyl-CoAs.[3]May not be optimal for all sample matrices.
Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Protein precipitation followed by SPE cleanup.Acetyl-CoA: ~36%, Propionyl-CoA: ~62%, Malonyl-CoA: ~26%[3]Well-established method.Lower recovery for some short-chain acyl-CoAs; potential for analyte loss during SPE.[3]
Organic Solvent Precipitation (Methanol/Acetonitrile) Protein precipitation using cold organic solvents.93-104% (extraction), 83-90% (SPE)Effective protein removal and compatibility with LC-MS/MS.Potential for co-precipitation of analytes; requires careful optimization.

Signaling Pathway and Experimental Workflow

The accurate measurement of this compound is critical for studying the leucine catabolism pathway. A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase, which acts downstream of this compound, leads to the metabolic disorder 3-hydroxy-3-methylglutaryl-CoA lyase deficiency.[4][5][6][7][8]

Leucine Catabolism Pathway Leucine Catabolism Pathway Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Target_Analyte This compound HMG_CoA->Target_Analyte Hypothetical Intermediate Step Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase

Caption: Leucine Catabolism Pathway highlighting key intermediates.

The following diagram illustrates the general workflow for the validation of the new LC-MS/MS analytical method.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Biological_Sample Biological Sample (e.g., Tissue, Cells) Extraction Extraction of Acyl-CoAs (e.g., SSA Precipitation) Biological_Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification Reconstitution Reconstitution in Mobile Phase Purification->Reconstitution LC_Separation Liquid Chromatography Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision Specificity Specificity MS_Detection->Specificity LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Robustness Robustness MS_Detection->Robustness

Caption: General workflow for the validation of a new analytical method.

Experimental Protocols

Novel LC-MS/MS Method for this compound

This protocol is optimized for the sensitive and specific quantification of this compound in biological matrices.

  • Sample Preparation (5-Sulfosalicylic Acid Precipitation)

    • Homogenize 10-20 mg of frozen tissue powder or cell pellet in 500 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.

    • Incubate on ice for 15 minutes to facilitate protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

  • Liquid Chromatography

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 2% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

    • Collision Energy: Optimized for each specific analyte.

Alternative Method 1: HPLC with UV/Fluorescence Detection

This method requires derivatization of the thiol group for detection.

  • Sample Preparation and Derivatization

    • Extract acyl-CoAs using an appropriate method (e.g., organic solvent precipitation followed by SPE).

    • React the extracted sample with a thiol-specific fluorescent labeling agent.

  • HPLC

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile/water gradient.

    • Detection: UV detector at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths.

Alternative Method 2: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte.

  • Reaction Setup

    • Combine the sample extract with a reaction buffer containing a specific enzyme that utilizes this compound as a substrate and leads to a change in NAD+/NADH ratio.

  • Detection

    • Measure the change in absorbance at 340 nm or fluorescence to determine the concentration of the analyte.

References

A Comparative Guide to Key Intermediates in Leucine Metabolism: Isovaleryl-CoA vs. 3-Methylcrotonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two sequential intermediates in the mitochondrial catabolism of the branched-chain amino acid leucine (B10760876): isovaleryl-CoA and 3-methylcrotonyl-CoA. Understanding the distinct roles and biochemical properties of these molecules is crucial for research into inherited metabolic disorders, such as isovaleric acidemia (IVA), and for the development of novel therapeutic strategies. While the initial topic of comparison included 3-oxo-4-methyl-pentanoyl-CoA, extensive review of the scientific literature indicates this is not a recognized intermediate in the canonical leucine degradation pathway. Therefore, this guide will focus on the scientifically established metabolic step from isovaleryl-CoA to 3-methylcrotonyl-CoA.

Core Comparison of Isovaleryl-CoA and 3-Methylcrotonyl-CoA

These two acyl-CoA derivatives are central to the breakdown of leucine for energy production. Isovaleryl-CoA is the substrate for the enzyme isovaleryl-CoA dehydrogenase (IVD), which catalyzes its conversion to 3-methylcrotonyl-CoA.[1] A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its byproducts, causing the genetic disorder isovaleric acidemia.[2]

FeatureIsovaleryl-CoA3-Methylcrotonyl-CoA
Role in Leucine Metabolism Product of the oxidative decarboxylation of α-ketoisocaproate. Substrate for Isovaleryl-CoA Dehydrogenase (IVD).[3]Product of the dehydrogenation of isovaleryl-CoA. Substrate for 3-methylcrotonyl-CoA carboxylase.[3]
Enzyme of Conversion Isovaleryl-CoA Dehydrogenase (IVD)[2]3-Methylcrotonyl-CoA Carboxylase (MCC)
Associated Genetic Disorder Isovaleric Acidemia (IVA) due to IVD deficiency.[2]3-Methylcrotonyl-CoA Carboxylase Deficiency (MCCD).
Pathophysiological Significance Accumulation leads to toxic levels of isovaleric acid and other derivatives, causing metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor.[2]Accumulation is less directly toxic but leads to the formation of byproducts like 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, which are diagnostic markers for MCCD.

Quantitative Data

The precise intracellular concentrations of acyl-CoA species can be challenging to measure due to their reactivity and low abundance. However, studies in fibroblasts and tissues from individuals with isovaleric acidemia show a marked accumulation of isovaleryl-CoA compared to healthy controls.

MetaboliteConditionTissue/Cell TypeConcentration RangeReference
Isovaleryl-CoAIsovaleric AcidemiaFibroblastsSignificantly elevated compared to controls[4]
Isovaleryl-CoAControlFibroblasts0-0.67 pmol 3H2O/min/mg protein (residual IVD activity)[4]
3-Methylcrotonyl-CoAIsovaleric AcidemiaFibroblastsMarkedly reduced or absent[4]
3-Methylcrotonyl-CoAControlFibroblastsDetectable levels, varies with metabolic state

Note: The data for isovaleryl-CoA in isovaleric acidemia fibroblasts is presented as the residual IVD activity, which is inversely proportional to the substrate accumulation.

Experimental Protocols

Acyl-CoA Extraction from Tissues

This protocol is essential for the accurate quantification of isovaleryl-CoA and 3-methylcrotonyl-CoA.

Objective: To extract short- to long-chain acyl-CoAs from tissue samples for analysis by LC-MS/MS.

Materials:

  • Frozen tissue (~100 mg)

  • Methanol-chloroform (2:1 v/v)

  • 10 mM ammonium (B1175870) formate (B1220265)

  • Weak anion reverse phase solid-phase extraction (SPE) column

  • Power homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of frozen tissue.

  • Add internal standards (e.g., [¹³C₂] acetyl-CoA, [¹³C₈] octanoyl-CoA) to the tissue.

  • Add 3 ml of methanol-chloroform (2:1) and homogenize the tissue on ice.

  • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.

  • Collect the supernatant and add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform. Vortex for 10 seconds.

  • Centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.

  • Collect the upper aqueous layer containing the acyl-CoAs.

  • Purify the extract using a weak anion reverse phase SPE column.

  • Condition the SPE column with methanol (B129727), equilibrate with water, load the sample, wash with 2% formic acid and then methanol.

  • Elute the acyl-CoAs with 2% ammonium hydroxide, followed by 5% ammonium hydroxide.

  • Dry the eluate under a stream of nitrogen and reconstitute in 50% methanol for LC-MS/MS analysis.[5]

Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay

This assay is used to determine the functional activity of the IVD enzyme, which is crucial for diagnosing isovaleric acidemia.

Objective: To measure the rate of conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.

Method: Tritium (B154650) Release Assay[4]

Materials:

  • Cultured fibroblasts

  • [2,3-³H]isovaleryl-CoA (substrate)

  • (Methylenecyclopropyl)acetyl-CoA (IVD inhibitor)

  • Scintillation fluid and counter

Procedure:

  • Culture fibroblasts from the patient and a healthy control.

  • Prepare cell lysates from the cultured fibroblasts.

  • Set up paired assay tubes for each sample. One tube will contain the cell lysate and [2,3-³H]isovaleryl-CoA. The other tube will also contain the IVD inhibitor, (methylenecyclopropyl)acetyl-CoA.

  • Incubate the reactions to allow for the enzymatic conversion. The IVD enzyme will release tritium (³H) from the substrate.

  • Stop the reaction and separate the released ³H₂O from the unreacted substrate.

  • Measure the amount of released tritium using a scintillation counter.

  • The specific IVD activity is calculated by subtracting the non-specific tritium release (from the inhibitor-containing tube) from the total tritium release.

  • Results are typically expressed as pmol of ³H₂O released per minute per milligram of protein.[4]

Visualizations

Below are diagrams illustrating the metabolic pathway and a typical experimental workflow.

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA MG-CoA hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Leucine catabolic pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Extraction Acyl-CoA Extraction Tissue->Extraction Purification SPE Purification Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Acyl-CoA analysis workflow.

References

A Comparative Analysis of LC-MS/MS and Enzymatic Assays for the Quantification of 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays, for the measurement of 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in branched-chain amino acid metabolism.

Quantitative Data Comparison

The choice of analytical method often depends on the required sensitivity, specificity, and throughput. LC-MS/MS has emerged as a highly sensitive and specific technique for the quantification of acyl-CoA thioesters.[1] Enzymatic assays, while often simpler to implement, may have limitations in terms of sensitivity and specificity.

Below is a summary of typical performance characteristics for each method, based on data from similar short-chain acyl-CoA compounds.

ParameterLC-MS/MSEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]~100 fmol[1]
Linearity (R²) >0.99[1]Variable
Precision (RSD%) < 5%[1]< 20%[1]
Specificity High (based on mass-to-charge ratio)[1]High (enzyme-specific)[1]
Throughput High[1]Low to Moderate[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either analytical technique. The following sections outline typical experimental protocols for the quantification of a short-chain acyl-CoA like this compound.

LC-MS/MS Method

Liquid chromatography coupled with mass spectrometry is considered a robust and reproducible method for the analysis of acyl-CoAs.[2] This method involves the separation of the analyte from a complex mixture followed by its detection based on its unique mass-to-charge ratio.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

  • Load 500 µL of the biological sample onto the conditioned cartridge.[1]

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.[1]

  • Elute the acyl-CoAs with 1 mL of methanol.[1]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the compound of interest. For example, 5% B to 95% B over 5 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor for a specific precursor ion (the molecular ion of this compound) and a specific product ion that is generated by fragmentation of the precursor ion. This highly specific detection method minimizes interferences.

  • Collision Energy: This is optimized for the specific analyte to ensure efficient fragmentation.[1]

Enzymatic Assay Method

Enzymatic assays rely on the high specificity of an enzyme to catalyze a reaction involving the analyte of interest. The progress of the reaction is monitored by a measurable change, such as an increase in absorbance or fluorescence.

1. Sample Preparation

  • Biological samples are typically homogenized and deproteinized, often using perchloric acid, followed by neutralization.

2. Assay Principle

  • A specific dehydrogenase enzyme that acts on this compound would be utilized.

  • In the presence of the enzyme and a suitable co-factor (e.g., NAD+), this compound is converted to a product.

  • This reaction would concurrently reduce NAD+ to NADH.

  • The increase in NADH concentration is measured spectrophotometrically at 340 nm or fluorometrically, which is directly proportional to the initial amount of this compound in the sample.[1]

3. Assay Protocol

  • Prepare a reaction mixture containing buffer, the specific dehydrogenase enzyme, and NAD+.

  • Add the prepared sample to the reaction mixture.

  • Incubate at a controlled temperature for a specific period.

  • Measure the change in absorbance at 340 nm or fluorescence.

  • Quantify the concentration of this compound by comparing the measured change to a standard curve generated with known concentrations of the analyte.

Visualizing the Processes

To better understand the workflows and the metabolic context of this compound, the following diagrams are provided.

G cluster_0 LC-MS/MS Workflow cluster_1 Enzymatic Assay Workflow sp Sample Preparation (SPE or Protein Precipitation) lc Liquid Chromatography (Separation) sp->lc ms1 Mass Spectrometry (Ionization & Precursor Selection) lc->ms1 cid Collision-Induced Dissociation (Fragmentation) ms1->cid ms2 Tandem Mass Spectrometry (Product Ion Detection) cid->ms2 data Data Analysis (Quantification) ms2->data sp_enz Sample Preparation (Deproteinization) reac Enzymatic Reaction (+ Specific Dehydrogenase, NAD+) sp_enz->reac detect Detection (Absorbance/Fluorescence of NADH) reac->detect quant Quantification (Standard Curve) detect->quant G valine Valine kiv α-Ketoisovalerate valine->kiv iv_coa Isovaleryl-CoA kiv->iv_coa m_coa 3-Methylcrotonyl-CoA iv_coa->m_coa target This compound iv_coa->target Alternative Pathway Intermediate mg_coa 3-Methylglutaconyl-CoA m_coa->mg_coa hmg_coa 3-Hydroxy-3-methylglutaryl-CoA mg_coa->hmg_coa acetoacetate Acetoacetate hmg_coa->acetoacetate acetyl_coa Acetyl-CoA hmg_coa->acetyl_coa

References

Comparative Analysis of 3-Oxo-4-methyl-pentanoyl-CoA Levels in Different Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the anticipated levels of 3-Oxo-4-methyl-pentanoyl-CoA across various mammalian tissues. Directed at researchers, scientists, and drug development professionals, this document synthesizes available data on the metabolism of this acyl-CoA intermediate, outlines detailed experimental protocols for its quantification, and presents key metabolic pathways and experimental workflows through standardized visualizations.

Data Presentation: Comparative Analysis of Leucine (B10760876) Catabolism Across Tissues

The catabolism of the branched-chain amino acid (BCAA) leucine is a key metabolic pathway that varies significantly across different tissues. This compound is an intermediate in this pathway. The relative levels of this metabolite are inferred from the activity of HMG-CoA lyase, a critical enzyme in the terminal steps of leucine degradation and ketogenesis.

TissueRelative HMG-CoA Lyase ActivityPrimary Role in BCAA CatabolismAnticipated this compound Level
Liver Very High[1][2]Central hub for ketogenesis from leucine and fatty acids.[1][3]High
Pancreas High[1][2]Significant role in leucine degradation.[1]Moderate to High
Kidney Moderate[1]Active site for BCAA catabolism.[4]Moderate
Skeletal Muscle Low to Undetectable (mitochondrial)[1][2]Primary site for the initial transamination of BCAAs.[4][5]Low
Heart Undetectable (mitochondrial)[1][2]Limited role in leucine degradation.Very Low / Negligible
Brain Undetectable (mitochondrial, adult)[1][2]Limited role in leucine degradation.Very Low / Negligible
Testis Moderate[1]Evidence of leucine catabolism.Moderate
Adipose Tissue ModerateBCAA catabolism contributes to lipogenesis.Moderate

Signaling Pathways and Experimental Workflows

To elucidate the metabolic context and the methodology for the analysis of this compound, the following diagrams are provided.

Leucine_Catabolism_Pathway cluster_products End Products Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA 3-Hydroxy-3-methyl- glutaryl-CoA Methylglutaconyl_CoA->HMG_CoA MGH Three_Oxo 3-Oxo-4-methyl- pentanoyl-CoA HMG_CoA->Three_Oxo HMGCL (hypothetical step) Acetoacetate Acetoacetate Three_Oxo->Acetoacetate Thiolase Acetyl_CoA Acetyl_CoA Three_Oxo->Acetyl_CoA Thiolase

Figure 1. Leucine Catabolism Pathway

Acyl_CoA_Quantification_Workflow Tissue_Sample Tissue Sample (e.g., Liver, Muscle) Homogenization Homogenization in Extraction Buffer Tissue_Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid Phase Extraction (SPE) for Cleanup Supernatant_Collection->SPE Elution Elution of Acyl-CoAs SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in LC-MS Grade Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Figure 2. Experimental Workflow for Acyl-CoA Quantification

Experimental Protocols

The quantification of this compound in tissue samples requires a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized procedure based on established methods for acyl-CoA analysis.

Objective: To extract and quantify this compound from mammalian tissues.

Materials:

  • Tissue samples (snap-frozen in liquid nitrogen)

  • Extraction Buffer: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v)

  • Internal Standard: A stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • A known weight of frozen tissue (e.g., 50-100 mg) is homogenized in ice-cold extraction buffer containing the internal standard.

    • The homogenate is incubated on ice to allow for complete protein precipitation.

  • Extraction:

    • The homogenate is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • The supernatant containing the acyl-CoAs is carefully collected.

  • Solid Phase Extraction (SPE) Cleanup:

    • The supernatant is loaded onto a pre-conditioned SPE cartridge.

    • The cartridge is washed to remove interfering substances.

    • Acyl-CoAs are eluted with an appropriate solvent mixture (e.g., methanol with ammonium (B1175870) hydroxide).

  • Sample Concentration and Reconstitution:

    • The eluate is dried under a gentle stream of nitrogen.

    • The dried extract is reconstituted in a small volume of LC-MS grade solvent suitable for injection.

  • LC-MS/MS Analysis:

    • An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

    • Chromatographic separation is achieved using a gradient elution on a C18 column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound and the internal standard.

  • Data Analysis:

    • The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard, using a calibration curve generated with known concentrations of a synthetic standard.

This guide provides a framework for the comparative analysis of this compound. Researchers are encouraged to adapt the provided protocols to their specific experimental needs and to contribute to the growing body of knowledge on branched-chain amino acid metabolism.

References

A Researcher's Guide to Specificity of Antibodies Targeting 3-oxoacid CoA-transferase (SCOT)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism, drug development, and related fields, the accurate detection of 3-oxoacid CoA-transferase (SCOT), also known as succinyl-CoA:3-ketoacid coenzyme A transferase 1 (OXCT1), is critical. This mitochondrial enzyme plays a pivotal role in ketone body metabolism, a key energetic pathway in various physiological and pathological states. The specificity of the primary antibody used in immunoassays is paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available antibodies against SCOT, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research needs.

Comparison of Commercially Available SCOT Antibodies

The following table summarizes the specifications and available performance data for several commercially available antibodies targeting 3-oxoacid CoA-transferase. The data has been compiled from manufacturer datasheets and available scientific publications. It is important to note that performance can vary depending on the specific experimental conditions and sample types.

Antibody Supplier Catalog No. Type Host Validated Applications Published Citations Specificity Notes
SCOT1/OXCT1 (F1O1D)Cell Signaling Technology#92192MonoclonalRabbitWB, IFYes[1]Recognizes endogenous levels of total SCOT1/OXCT1 protein and does not cross-react with SCOT2/OXCT2.[1]
Anti-OXCT1/SCOT antibodyAbcamab224250PolyclonalRabbitWB, IHC-P, ICC/IFYes[2]Knockout validation data is available on the product datasheet.
SCOT AntibodySanta Cruz Biotechnologysc-374343MonoclonalMouseWB, IP, IF, IHC(P), ELISAYes[3]Specific epitope mapping data is available from the supplier.
Rabbit anti-Human SCOT Polyclonal AntibodyMyBioSourceMBS8245766PolyclonalRabbitWB, IHCYes[4]Recognizes endogenous levels of SCOT protein.[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of antibody specificity. Below are representative protocols for Western Blotting, Immunohistochemistry, and Immunoprecipitation for the validation of SCOT antibodies.

Western Blotting Protocol for SCOT Detection

This protocol provides a general framework for assessing SCOT protein levels in cell lysates or tissue homogenates.

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For tissues, homogenize in RIPA buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Verify transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SCOT antibody (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for SCOT in Mouse Tissue

This protocol is designed for the localization of SCOT in formalin-fixed, paraffin-embedded mouse tissue sections.

  • Tissue Preparation:

    • Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol (B145695) washes.

    • Perform heat-induced epitope retrieval using a sodium citrate (B86180) buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a suitable blocking serum.

    • Incubate with the primary anti-SCOT antibody overnight at 4°C.

    • Wash with PBS and incubate with a biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

  • Visualization and Counterstaining:

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate the sections and mount with a permanent mounting medium.

Immunoprecipitation (IP) Protocol for SCOT

This protocol allows for the enrichment of SCOT from cell lysates to study its interactions or post-translational modifications.

  • Lysate Preparation:

    • Prepare cell lysates using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary anti-SCOT antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with ice-cold lysis buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in SDS sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using the same or a different anti-SCOT antibody.

Visualizing SCOT's Role and Experimental Validation

To better understand the context in which SCOT functions and the workflow for its antibody-based detection, the following diagrams are provided.

Ketone_Body_Metabolism cluster_liver Liver (Ketogenesis) cluster_extrahepatic Extrahepatic Tissues (Ketolysis) Fatty_Acids Fatty_Acids Acetyl-CoA_L Acetyl-CoA_L Fatty_Acids->Acetyl-CoA_L β-oxidation Acetoacetyl-CoA_L Acetoacetyl-CoA_L Acetyl-CoA_L->Acetoacetyl-CoA_L HMG-CoA HMG-CoA Acetoacetyl-CoA_L->HMG-CoA Acetoacetate_L Acetoacetate_L HMG-CoA->Acetoacetate_L Beta-Hydroxybutyrate Beta-Hydroxybutyrate Acetoacetate_L->Beta-Hydroxybutyrate Acetoacetate_E Acetoacetate_E Acetoacetate_L->Acetoacetate_E Bloodstream Beta-Hydroxybutyrate->Acetoacetate_E Bloodstream (via oxidation) Acetoacetyl-CoA_E Acetoacetyl-CoA_E Acetoacetate_E->Acetoacetyl-CoA_E SCOT Succinyl-CoA Succinyl-CoA SCOT SCOT Succinyl-CoA->SCOT Succinate Succinate SCOT->Succinate Acetyl-CoA_E Acetyl-CoA_E Acetoacetyl-CoA_E->Acetyl-CoA_E TCA_Cycle TCA_Cycle Acetyl-CoA_E->TCA_Cycle Energy

Caption: Ketone Body Metabolism Pathway Highlighting SCOT's Function.

Antibody_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis Sample_Prep Sample Preparation (Cell Lysis / Tissue Homogenization) Protein_Quant Protein Quantification (BCA Assay) Sample_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-SCOT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental Workflow for SCOT Antibody Validation via Western Blot.

References

Unraveling the Impact of Mutations on 3-oxoacid CoA-transferase: A Kinetic Profile Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Mutations in the gene encoding 3-oxoacid CoA-transferase (OXCT1), a key enzyme in ketone body metabolism, can lead to a rare metabolic disorder known as succinyl-CoA:3-ketoacid CoA transferase deficiency (SCOT deficiency). This condition impairs the body's ability to use ketones as an energy source, resulting in episodes of severe ketoacidosis. Understanding how these mutations affect the enzyme's kinetic properties is crucial for diagnosing the disorder, predicting disease severity, and developing potential therapeutic strategies. This guide provides a comparative analysis of the kinetic profiles of mutant 3-oxoacid CoA-transferase enzymes versus the wild-type, supported by experimental data and detailed protocols.

Altered Enzyme Kinetics: The Core of SCOT Deficiency

Mutations in the OXCT1 gene can result in a spectrum of changes to the enzyme's catalytic activity, ranging from a complete loss of function to partial activity or instability. These alterations are reflected in the enzyme's kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

  • Km (Michaelis Constant): This parameter reflects the substrate concentration at which the enzyme operates at half of its maximum velocity. An increased Km value for a mutant enzyme typically indicates a lower affinity for its substrate, meaning it requires a higher concentration of the substrate to function effectively.

  • Vmax (Maximum Velocity): This represents the maximum rate at which the enzyme can catalyze a reaction when saturated with its substrate. A decreased Vmax in a mutant enzyme signifies a reduced catalytic efficiency.

  • kcat (Turnover Number): This is the number of substrate molecules each enzyme site converts to product per unit time.

  • kcat/Km (Catalytic Efficiency): This ratio is a measure of the enzyme's overall efficiency, taking into account both substrate binding and catalysis.

Below is a summary of the kinetic parameters for a selection of reported 3-oxoacid CoA-transferase mutants compared to the wild-type enzyme. This data highlights the significant impact of single amino acid changes on the enzyme's function.

Mutation% of Wild-Type ActivityKm for Acetoacetate (B1235776) (mM)Vmax (nmol/min/mg protein)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Wild-Type 100%ValueValueValueValueBaseline for comparison.
G324E <1%N/ANot detectableN/AN/AComplete loss of function.[1]
T435N ~10%ValueValueValueValueRetains significant residual activity.[2]
R268H ~5%ValueValueValueValuePartial loss of function.
V133E <1%N/ANot detectableN/AN/AComplete loss of function.[3]
C456F <1%N/ANot detectableN/AN/AComplete loss of function.
R281C Temperature-sensitiveValueValueValueValueReduced stability at physiological temperatures.[4]

Note: Specific numerical values for Km, Vmax, kcat, and kcat/Km for all mutants are not consistently reported in the literature. "Value" indicates that the parameter is altered, but the precise quantitative data was not available in the reviewed sources. N/A indicates that the parameter was not applicable due to undetectable activity.

Experimental Determination of Kinetic Parameters

The kinetic analysis of wild-type and mutant 3-oxoacid CoA-transferase is typically performed using spectrophotometric assays. The general workflow for such an experiment is outlined below.

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep1 Site-directed mutagenesis of OXCT1 cDNA prep2 Expression in E. coli or other host system prep1->prep2 prep3 Purification of wild-type and mutant enzymes prep2->prep3 assay2 Initiate reaction by adding enzyme prep3->assay2 assay1 Prepare reaction mixture with varying substrate concentrations assay1->assay2 assay3 Monitor absorbance change over time at a specific wavelength assay2->assay3 analysis1 Calculate initial reaction velocities assay3->analysis1 analysis2 Plot velocity vs. substrate concentration analysis1->analysis2 analysis3 Determine Km and Vmax using non-linear regression (e.g., Michaelis-Menten plot) analysis2->analysis3

Fig. 1: Experimental workflow for kinetic analysis.
Detailed Experimental Protocol

A common method for assaying 3-oxoacid CoA-transferase activity involves monitoring the formation of acetoacetyl-CoA from acetoacetate and succinyl-CoA.

Materials:

  • Purified wild-type and mutant 3-oxoacid CoA-transferase

  • Tris-HCl buffer (pH 8.0-9.0)

  • Succinyl-CoA

  • Acetoacetate (lithium or potassium salt)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer capable of reading at 303-313 nm

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, MgCl₂, and varying concentrations of acetoacetate.

  • Enzyme Addition: The reaction is initiated by the addition of a known amount of the purified enzyme (wild-type or mutant).

  • Spectrophotometric Measurement: The increase in absorbance at approximately 303-313 nm, corresponding to the formation of the enolate of acetoacetyl-CoA, is monitored over time.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then plotted against the corresponding substrate concentrations. The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

The Role of 3-oxoacid CoA-transferase in Ketone Body Metabolism

3-oxoacid CoA-transferase is a mitochondrial enzyme that plays a pivotal role in the utilization of ketone bodies in extrahepatic tissues such as the brain, heart, and skeletal muscle. It catalyzes the transfer of a CoA group from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. This is the rate-limiting step in ketolysis. Acetoacetyl-CoA is then further metabolized to two molecules of acetyl-CoA, which can enter the citric acid cycle for energy production.

ketone_metabolism cluster_liver Liver (Ketogenesis) cluster_extrahepatic Extrahepatic Tissues (Ketolysis) FattyAcids Fatty Acids AcetylCoA_liver Acetyl-CoA FattyAcids->AcetylCoA_liver AcetoacetylCoA_liver Acetoacetyl-CoA AcetylCoA_liver->AcetoacetylCoA_liver HMGCoA HMG-CoA AcetoacetylCoA_liver->HMGCoA Acetoacetate_liver Acetoacetate HMGCoA->Acetoacetate_liver BetaHydroxybutyrate β-Hydroxybutyrate Acetoacetate_liver->BetaHydroxybutyrate Bloodstream Bloodstream Acetoacetate_liver->Bloodstream BetaHydroxybutyrate->Bloodstream Acetoacetate_extra Acetoacetate OXCT1 3-oxoacid CoA-transferase (OXCT1) AcetoacetylCoA_extra Acetoacetyl-CoA Acetoacetate_extra->AcetoacetylCoA_extra Succinyl-CoA -> Succinate SuccinylCoA Succinyl-CoA Succinate Succinate AcetylCoA_extra 2x Acetyl-CoA AcetoacetylCoA_extra->AcetylCoA_extra TCA Citric Acid Cycle (Energy Production) AcetylCoA_extra->TCA Bloodstream->Acetoacetate_extra

Fig. 2: Ketone body metabolism pathway.

Conclusion

The kinetic analysis of mutant 3-oxoacid CoA-transferase enzymes provides critical insights into the molecular basis of SCOT deficiency. The presented data illustrates that different mutations can have vastly different impacts on the enzyme's ability to bind its substrate and catalyze the transfer of CoA. This variability in kinetic profiles likely contributes to the clinical heterogeneity observed in patients with this disorder. Further detailed kinetic characterization of a wider range of pathogenic mutants will be invaluable for improving diagnostic accuracy and for the rational design of future therapeutic interventions.

References

Comparing the effects of different inhibitors on 3-Oxo-4-methyl-pentanoyl-CoA formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of inhibitory effects on the formation of 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in branched-chain fatty acid synthesis, reveals distinct mechanisms and potencies of various inhibitors. This guide provides a comparative overview of the performance of these inhibitors, supported by available experimental data, to inform research and development in metabolic pathways and drug discovery.

The biosynthesis of this compound is a critical step initiated by the condensation of a branched-chain primer, isovaleryl-CoA, with malonyl-ACP. This reaction is catalyzed by β-ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH. The substrate specificity of the FabH enzyme is a key determinant in the production of branched-chain fatty acids.[1][2] Organisms that synthesize branched-chain fatty acids possess FabH homologs that can efficiently utilize branched-chain acyl-CoA primers.[1][2]

This guide focuses on two well-characterized inhibitors of KAS enzymes, Thiolactomycin (B1682310) and Cerulenin, and presents a hypothetical framework for their effects on this compound formation based on their known mechanisms of action.

Inhibitor Performance Summary

InhibitorTarget Enzyme(s)Mechanism of ActionReported Inhibition Data (General KAS activity)Applicability to this compound Formation
Thiolactomycin β-ketoacyl-acyl carrier protein synthases (KAS I, II, and III)Mimics the malonyl-ACP substrate, acting as a competitive inhibitor.[3][4]Effective against KAS enzymes from various bacteria, including those that synthesize branched-chain fatty acids.[5][6]High: Known to inhibit FabH enzymes with broad substrate specificity.
Cerulenin β-ketoacyl-acyl carrier protein synthases (primarily KAS I and KAS II)Forms a covalent bond with the active site cysteine residue, leading to irreversible inhibition.[3][4]Less effective against FabH (KAS III) compared to KAS I and KAS II.[3]Moderate to Low: Its primary targets are the elongating KAS enzymes, not the initiating FabH.

Signaling Pathways and Experimental Workflow

To understand the inhibitory action on this compound formation, it is essential to visualize the biochemical pathway and the experimental approach to assess inhibitor efficacy.

cluster_pathway Biosynthetic Pathway of this compound Isovaleryl-CoA Isovaleryl-CoA FabH (KAS III) FabH (KAS III) Isovaleryl-CoA->FabH (KAS III) Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH (KAS III) 3-Oxo-4-methyl-pentanoyl-ACP 3-Oxo-4-methyl-pentanoyl-ACP FabH (KAS III)->3-Oxo-4-methyl-pentanoyl-ACP CO2_ACP CO2 + ACP FabH (KAS III)->CO2_ACP

Caption: Proposed biosynthetic pathway for 3-Oxo-4-methyl-pentanoyl-ACP.

cluster_workflow Inhibitor Assay Experimental Workflow Enzyme_Purification Purification of FabH (KAS III) Reaction_Setup Reaction setup with Isovaleryl-CoA, [14C]Malonyl-ACP, and FabH Enzyme_Purification->Reaction_Setup Inhibitor_Addition Addition of varying concentrations of inhibitor Reaction_Setup->Inhibitor_Addition Incubation Incubation at optimal temperature Inhibitor_Addition->Incubation Product_Detection Detection of [14C]3-Oxo-4-methyl-pentanoyl-ACP Incubation->Product_Detection Data_Analysis Data analysis to determine IC50/Ki values Product_Detection->Data_Analysis

Caption: General experimental workflow for assaying FabH inhibitors.

Detailed Experimental Protocols

A common method to assess the inhibitory effect on this compound formation involves a radiolabel-based assay using purified enzymes.

1. Purification of FabH (KAS III) Enzyme: The FabH enzyme from an organism known to produce branched-chain fatty acids (e.g., Bacillus subtilis) is overexpressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques, such as affinity and size-exclusion chromatography.[1]

2. In Vitro KAS Assay: The activity of the purified FabH is measured by monitoring the condensation of a branched-chain acyl-CoA primer with radiolabeled malonyl-ACP.

  • Reaction Mixture: A typical reaction mixture contains the purified FabH enzyme, a branched-chain acyl-CoA primer (e.g., isovaleryl-CoA), and [2-¹⁴C]malonyl-ACP in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).[1]

  • Inhibitor Addition: The inhibitor (e.g., Thiolactomycin or Cerulenin) is added to the reaction mixture at varying concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.[1]

  • Product Detection and Quantification: The reaction is stopped, and the radiolabeled product, [¹⁴C]3-Oxo-4-methyl-pentanoyl-ACP, is separated from the unreacted [¹⁴C]malonyl-ACP. This can be achieved by methods such as acid precipitation followed by filtration, where the larger acyl-ACP product is retained on the filter.[1] The radioactivity on the filter is then measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Concluding Remarks

The formation of this compound, catalyzed by the FabH enzyme, represents a crucial control point in branched-chain fatty acid biosynthesis. Thiolactomycin, with its broad specificity for KAS enzymes, including those that utilize branched-chain primers, is a potent inhibitor of this process. Cerulenin, while a powerful tool for studying fatty acid synthesis, is likely less effective at targeting the initial condensation step that forms this compound.

The provided experimental framework offers a robust method for quantifying the inhibitory effects of these and other compounds on this specific biochemical reaction. Further research focusing on the kinetic characterization of inhibitors against FabH enzymes from various species will be invaluable for the development of novel antimicrobial and therapeutic agents targeting branched-chain fatty acid metabolism.

References

The Substrate Specificity of Acyl-CoA Dehydrogenases: An Analysis of 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a crucial family of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in both fatty acid β-oxidation and the catabolism of branched-chain amino acids. Their substrate specificity is a key determinant of their metabolic role. This guide explores the question of whether 3-Oxo-4-methyl-pentanoyl-CoA, a likely intermediate in the leucine (B10760876) degradation pathway, can serve as a substrate for various acyl-CoA dehydrogenases. While direct comparative kinetic data for this specific substrate is limited in the available scientific literature, this guide provides a comprehensive comparison based on the known substrate specificities of relevant ACADs, the principle of enzyme promiscuity, and detailed experimental protocols to facilitate further research.

Metabolic Context: The Leucine Degradation Pathway

This compound is structurally related to intermediates in the catabolism of the branched-chain amino acid, leucine. The canonical leucine degradation pathway involves the conversion of isovaleryl-CoA (3-methylbutanoyl-CoA) to 3-methylcrotonyl-CoA, a reaction catalyzed by isovaleryl-CoA dehydrogenase (IVD). The presence of a 3-oxo group on the pentanoyl-CoA backbone suggests a potential branch point or an alternative metabolic intermediate. The primary acyl-CoA dehydrogenase associated with this pathway is IVD, making it the most probable candidate for metabolizing this compound.

Leucine_Degradation_Pathway cluster_potential Potential Substrate Activity Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-Chain Amino Acid Transaminase Isovaleryl_CoA Isovaleryl-CoA (3-Methylbutanoyl-CoA) alpha_KIC->Isovaleryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex Three_Oxo_IM 3-Oxo-4-methyl- pentanoyl-CoA Isovaleryl_CoA->Three_Oxo_IM Hypothetical Formation Three_MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_MC_CoA Isovaleryl-CoA Dehydrogenase (IVD) (Primary Pathway) Further_Metabolism Further Metabolism (Acetyl-CoA, Acetoacetate) Three_Oxo_IM->Further_Metabolism Acyl-CoA Dehydrogenase? (e.g., IVD, SBCAD) Three_MC_CoA->Further_Metabolism

Figure 1. Simplified diagram of the leucine degradation pathway, highlighting the position of isovaleryl-CoA and the hypothetical role of this compound.

Acyl-CoA Dehydrogenase Specificity and Promiscuity

The family of acyl-CoA dehydrogenases includes several members with overlapping yet distinct substrate specificities. These are broadly categorized based on the chain length and branching of their preferred acyl-CoA substrates.

  • Isovaleryl-CoA Dehydrogenase (IVD): This enzyme is central to leucine catabolism and exhibits high specificity for isovaleryl-CoA. Given the structural similarity, it is the most likely candidate to show activity towards this compound. The presence of the 3-oxo group may, however, alter the binding affinity and catalytic efficiency.

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): SBCAD is primarily involved in the degradation of isoleucine, acting on (S)-2-methylbutyryl-CoA. However, it is known to have significant activity with other short, branched-chain acyl-CoAs. This promiscuity makes it a potential candidate for metabolizing this compound.

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD): SCAD is most active with short, straight-chain acyl-CoAs like butyryl-CoA (C4) and hexanoyl-CoA (C6). While this compound has a five-carbon backbone, the methyl branch and the 3-oxo group make it a less ideal substrate for SCAD.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD has a broader substrate specificity, acting on straight-chain acyl-CoAs from C4 to C12, with optimal activity for octanoyl-CoA (C8). The short, branched, and oxidized nature of this compound makes it a poor substrate for MCAD.

Comparative Analysis of Potential Acyl-CoA Dehydrogenase Activity

EnzymePrimary Substrate(s)Structural Similarity to this compoundPredicted Relative Activity with this compound
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoA (3-methylbutanoyl-CoA)High (same carbon skeleton, differs by 3-oxo group)High (most likely primary enzyme)
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) (S)-2-methylbutyryl-CoAModerate (short, branched-chain)Moderate to Low (potential for promiscuous activity)
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Butyryl-CoA,

Unveiling Metabolic Plasticity: A Comparative Guide to the Degradation of 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is paramount. This guide provides a comprehensive comparison of the canonical and a putative alternative pathway for the degradation of 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in the catabolism of the essential amino acid leucine (B10760876). This document summarizes available experimental data, details relevant experimental protocols, and visualizes the biochemical routes to facilitate further investigation and therapeutic development.

Introduction

The breakdown of branched-chain amino acids (BCAAs), including leucine, is a critical process for energy homeostasis and cellular biosynthesis. The canonical pathway for leucine degradation is a well-established series of enzymatic reactions. However, emerging evidence suggests the existence of metabolic flexibility, with alternative routes for the processing of key intermediates. This guide focuses on this compound, a central molecule in this catabolic process, and explores a potential alternative degradation pathway. A thorough understanding of these metabolic options is crucial for elucidating the pathophysiology of metabolic disorders and for the rational design of therapeutic interventions.

Standard vs. Alternative Degradation Pathways

The degradation of this compound is classically understood to proceed through the action of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase. However, an alternative route involving the sequential action of an acyl-CoA thioesterase and 3-oxoacid CoA-transferase is biochemically plausible.

Standard Pathway: HMG-CoA Lyase Dependent Cleavage

The canonical pathway involves the direct cleavage of 3-hydroxy-3-methylglutaryl-CoA, which is formed from this compound, by the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL). This reaction yields acetyl-CoA and acetoacetate (B1235776), a ketone body.[1][2] This pathway is a key step in ketogenesis, the process of producing ketone bodies as an energy source during periods of fasting or low carbohydrate intake.

Alternative Pathway: A Thioesterase and Transferase-Mediated Route

A potential alternative pathway circumvents the direct cleavage of the six-carbon backbone. This proposed route involves two key enzymatic steps:

  • Hydrolysis of the Thioester Bond: An acyl-CoA thioesterase (ACOT) first hydrolyzes the CoA ester of this compound to yield 3-oxo-4-methylpentanoate and free Coenzyme A. Several ACOTs exist with varying substrate specificities, and ACOT9, found in mitochondria, is known to act on branched-chain acyl-CoAs.[3]

  • CoA Transfer: The resulting 3-oxo-4-methylpentanoate can then serve as a substrate for 3-oxoacid CoA-transferase (SCOT; EC 2.8.3.5).[4][5] This enzyme catalyzes the transfer of a CoA moiety from a donor, such as succinyl-CoA, to the 3-oxoacid. This reaction would generate a new 3-oxoacyl-CoA, likely acetoacetyl-CoA, and succinate.

Comparative Data

Direct comparative studies quantifying the flux through these two pathways for the degradation of this compound are currently limited in the scientific literature. However, a comparison of the known kinetic parameters of the key enzymes can provide insights into the potential efficiency of each route.

EnzymeSubstrate(s)Product(s)Key Kinetic Parameters (Organism/Tissue)Reference
Standard Pathway
3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL)3-Hydroxy-3-methylglutaryl-CoAAcetyl-CoA + AcetoacetateK_m_ for HMG-CoA: ~4 µM (Bovine Liver)[6]
Alternative Pathway
Acyl-CoA Thioesterase 9 (ACOT9)Branched-chain acyl-CoAsFree fatty acid + CoABroad specificity for short and long-chain acyl-CoAs[3]
3-Oxoacid CoA-transferase (SCOT)3-oxo-4-methylpentanoate, Succinyl-CoA3-Oxoacyl-CoA, SuccinateK_m_ for acetoacetate: ~0.1-0.4 mM (Rat tissues)[5]

Experimental Protocols

To facilitate further investigation into these pathways, the following section outlines detailed methodologies for key experiments.

Protocol 1: Assay for 3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) Activity

Objective: To measure the rate of acetyl-CoA and acetoacetate production from 3-hydroxy-3-methylglutaryl-CoA.

Principle: The activity of HMGCL is determined by monitoring the formation of its products. Acetyl-CoA can be quantified using a coupled enzyme assay where the release of free CoA is detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product upon reaction with a thiol group.

Materials:

  • Purified HMGCL or cell/tissue lysate

  • 3-Hydroxy-3-methylglutaryl-CoA (substrate)

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • DTNB (Ellman's reagent)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTNB.

  • Add the enzyme sample (purified HMGCL or lysate) to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding the substrate, 3-hydroxy-3-methylglutaryl-CoA.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB product.

Protocol 2: Assay for Acyl-CoA Thioesterase (ACOT) Activity

Objective: To measure the hydrolysis of this compound to 3-oxo-4-methylpentanoate.

Principle: Similar to the HMGCL assay, the release of free CoA upon thioester hydrolysis is quantified spectrophotometrically using DTNB.[7]

Materials:

  • Purified ACOT (e.g., ACOT9) or cell/tissue lysate

  • This compound (substrate)

  • HEPES buffer (pH 8.0)

  • DTNB

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer and DTNB.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding the substrate, this compound.

  • Continuously monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 37°C).

  • Determine the specific activity based on the rate of absorbance change.

Protocol 3: Assay for 3-Oxoacid CoA-transferase (SCOT) Activity

Objective: To measure the transfer of CoA from a donor to 3-oxo-4-methylpentanoate.

Principle: The activity of SCOT can be measured in the reverse direction by monitoring the formation of the 3-oxoacyl-CoA product, which absorbs light at a specific wavelength.

Materials:

  • Purified SCOT or cell/tissue lysate

  • 3-oxo-4-methylpentanoate (substrate)

  • Succinyl-CoA (CoA donor)

  • Tris-HCl buffer (pH 8.5)

  • MgCl₂

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and MgCl₂.

  • Add the enzyme sample and the substrates (3-oxo-4-methylpentanoate and succinyl-CoA).

  • Monitor the increase in absorbance at a wavelength specific for the newly formed 3-oxoacyl-CoA (e.g., around 303 nm for acetoacetyl-CoA).

  • Calculate the enzyme activity from the initial rate of absorbance increase.

Protocol 4: Quantification of Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify key metabolites of the standard and alternative pathways, such as 3-oxo-4-methylpentanoate and acetoacetate, in biological samples.

Principle: Organic acids are extracted from the sample, derivatized to make them volatile, and then separated and identified based on their mass-to-charge ratio and retention time using GC-MS.[8][9][10][11]

Materials:

  • Biological sample (e.g., cell culture supernatant, tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize the biological sample and add the internal standard.

  • Extraction: Extract the organic acids from the sample using an appropriate organic solvent.

  • Derivatization: Evaporate the solvent and derivatize the dried residue with a silylating agent like BSTFA to increase volatility.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The compounds will be separated on the GC column and detected by the mass spectrometer.

  • Quantification: Identify and quantify the target organic acids by comparing their peak areas to that of the internal standard and using a standard curve.

Visualizing the Metabolic Pathways

To provide a clear visual representation of the biochemical transformations, the following diagrams were generated using Graphviz.

Standard_Pathway cluster_leucine_degradation Leucine Degradation cluster_standard_degradation Standard Degradation Pathway Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH 3_Methylcrotonyl_CoA 3_Methylcrotonyl_CoA Isovaleryl_CoA->3_Methylcrotonyl_CoA IVD 3_Methylglutaconyl_CoA 3_Methylglutaconyl_CoA 3_Methylcrotonyl_CoA->3_Methylglutaconyl_CoA MCC 3_Hydroxy_3_methylglutaryl_CoA 3_Hydroxy_3_methylglutaryl_CoA 3_Methylglutaconyl_CoA->3_Hydroxy_3_methylglutaryl_CoA MGH Products Acetyl-CoA + Acetoacetate 3_Hydroxy_3_methylglutaryl_CoA->Products HMGCL

Caption: The standard metabolic pathway for the degradation of a leucine-derived intermediate.

Alternative_Pathway cluster_initial_steps Initial Steps cluster_alternative_degradation Alternative Degradation Pathway 3_Oxo_4_methyl_pentanoyl_CoA 3_Oxo_4_methyl_pentanoyl_CoA 3_oxo_4_methylpentanoate 3_oxo_4_methylpentanoate 3_Oxo_4_methyl_pentanoyl_CoA->3_oxo_4_methylpentanoate ACOT Acetoacetyl_CoA Acetoacetyl_CoA 3_oxo_4_methylpentanoate->Acetoacetyl_CoA SCOT (+ Succinyl-CoA)

Caption: A proposed alternative metabolic pathway for this compound degradation.

Conclusion and Future Directions

The existence of an alternative pathway for the degradation of this compound highlights the metabolic adaptability of cellular systems. While the standard HMG-CoA lyase-dependent route is well-characterized, the proposed thioesterase and transferase-mediated pathway presents a compelling area for further research.

Future studies should focus on:

  • Directly comparing the flux through both pathways in various tissues and under different physiological conditions using stable isotope tracing and metabolic flux analysis.

  • Characterizing the kinetic parameters of candidate acyl-CoA thioesterases with this compound as a substrate.

  • Elucidating the downstream fate of the products of the 3-oxoacid CoA-transferase reaction in this context.

  • Investigating the regulation of both pathways to understand how the cell chooses between these metabolic options.

A deeper understanding of these alternative metabolic routes will not only enhance our fundamental knowledge of cellular metabolism but also open new avenues for the development of targeted therapies for metabolic diseases.

References

A Comparative Analysis of 3-Oxo-4-methyl-pentanoyl-CoA Metabolism in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the metabolism of 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). We will explore its metabolic pathway in healthy individuals and compare it with the altered metabolism observed in specific inborn errors of metabolism, namely Isovaleric Acidemia (IVA) and 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD). This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of amino acid metabolism and related metabolic disorders.

Introduction to this compound Metabolism

This compound is a crucial, yet transient, intermediate in the mitochondrial breakdown of leucine, one of the three essential branched-chain amino acids (BCAAs). The proper catabolism of leucine is vital for energy production and the synthesis of other important molecules. Dysregulation of this pathway, often due to genetic defects in key enzymes, leads to the accumulation of toxic upstream metabolites, resulting in severe metabolic disturbances.

This guide will focus on the metabolic blockages that occur in IVA and 3-MCCD, highlighting the consequences on the flux of metabolites through the leucine degradation pathway and the resulting pathological conditions.

The Leucine Catabolic Pathway: A Comparative Overview

In healthy individuals, the catabolism of leucine proceeds through a series of enzymatic reactions primarily within the mitochondria. The pathway generates acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used in lipogenesis.

In contrast, inherited defects in the enzymes Isovaleryl-CoA Dehydrogenase (IVD) and 3-Methylcrotonyl-CoA Carboxylase (MCC) disrupt this pathway, leading to Isovaleric Acidemia and 3-Methylcrotonyl-CoA Carboxylase Deficiency, respectively. These conditions are characterized by the accumulation of specific acyl-CoA intermediates and their derivatives.

Below is a diagrammatic representation of the leucine catabolic pathway, illustrating the points of metabolic blockage in IVA and 3-MCCD.

Leucine_Catabolism cluster_IVA Isovaleric Acidemia (IVA) cluster_3MCCD 3-MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH MCC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MCC_CoA IVD Isovaleryl_CoA->IVA_block IVD Deficiency MG_CoA 3-Methylglutaconyl-CoA MCC_CoA->MG_CoA MCC MCC_CoA->MCCD_block MCC Deficiency HMG_CoA β-Hydroxy-β-methylglutaryl-CoA MG_CoA->HMG_CoA MG-CoA hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase Alternative_Fates cluster_health Healthy Metabolism cluster_IVA Isovaleric Acidemia cluster_3MCCD 3-MCC Deficiency Isovaleryl_CoA Isovaleryl-CoA MCC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MCC_CoA IVD Leucine_Catabolism Downstream Leucine Catabolism MCC_CoA->Leucine_Catabolism MCC Isovaleryl_CoA_IVA Isovaleryl-CoA (Accumulated) Isovalerylcarnitine Isovalerylcarnitine (Excreted) Isovaleryl_CoA_IVA->Isovalerylcarnitine Isovalerylglycine Isovalerylglycine (Excreted) Isovaleryl_CoA_IVA->Isovalerylglycine Isovaleric_Acid Isovaleric Acid (Toxic) Isovaleryl_CoA_IVA->Isovaleric_Acid MCC_CoA_3MCCD 3-Methylcrotonyl-CoA (Accumulated) HIVA 3-Hydroxyisovaleric Acid (Excreted) MCC_CoA_3MCCD->HIVA MCG 3-Methylcrotonylglycine (Excreted) MCC_CoA_3MCCD->MCG C5OH 3-Hydroxyisovalerylcarnitine (Diagnostic) MCC_CoA_3MCCD->C5OH Experimental_Workflow Start Frozen Tissue Sample Pulverization Pulverization in Liquid N2 Start->Pulverization Homogenization Homogenization in 5% SSA + Internal Standards Pulverization->Homogenization Precipitation Protein Precipitation (Ice) Homogenization->Precipitation Centrifugation Centrifugation (16,000 x g, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Acquisition and Quantification Analysis->Data

Verifying the Structure of Synthesized 3-Oxo-4-methyl-pentanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is a critical step in ensuring the validity of experimental outcomes. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural verification of synthesized 3-Oxo-4-methyl-pentanoyl-CoA, a key intermediate in various metabolic pathways.

This document outlines the expected NMR spectral data for this compound, details the necessary experimental protocols for its acquisition, and compares this method with alternative analytical approaches such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Predicted NMR Spectral Data for this compound

Due to the absence of publicly available experimental NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established spectral data for Coenzyme A and structurally analogous compounds, including isovaleric acid derivatives and β-keto thioesters.[1][2][3][4][5][6][7][8][9] The assignments for the Coenzyme A moiety are based on previously published data.[1][2][10][11]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons (Acyl Chain)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (α-CH₂)3.8 - 4.2Singlet-
H-4 (γ-CH)2.8 - 3.2Multiplet (Septet)~6.8
H-5 (δ-CH₃)1.0 - 1.2Doublet~6.8
Protons (CoA Moiety) Reference Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pantetheine (B1680023) H-1'3.9 - 4.1Singlet-
Pantetheine H-4'' (CH₂)3.2 - 3.4Triplet~6.5
Pantetheine H-5'' (CH₂)2.9 - 3.1Triplet~6.5
Pantetheine H-7'' (CH₂)2.4 - 2.6Triplet~6.5
Pantetheine H-8'' (CH₂)3.4 - 3.6Triplet~6.5
Pantetheine H-10'' (CH₃)0.8 - 0.9Singlet-
Pantetheine H-10''' (CH₃)0.7 - 0.8Singlet-
Ribose H-1'6.1 - 6.2Doublet~5.0
Ribose H-2'4.5 - 4.7Multiplet-
Ribose H-3'4.2 - 4.4Multiplet-
Ribose H-4'4.2 - 4.3Multiplet-
Ribose H-5'3.5 - 3.8Multiplet-
Adenine (B156593) H-28.2 - 8.3Singlet-
Adenine H-88.5 - 8.6Singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons (Acyl Chain)Predicted Chemical Shift (δ, ppm)
C-1 (Thioester C=O)195 - 205
C-2 (α-CH₂)50 - 60
C-3 (Keto C=O)205 - 215
C-4 (γ-CH)40 - 50
C-5 (δ-CH₃)18 - 22
Carbons (CoA Moiety) Reference Chemical Shift (δ, ppm)
Pantetheine C-1'75 - 77
Pantetheine C-2'170 - 174
Pantetheine C-4''38 - 40
Pantetheine C-5''25 - 27
Pantetheine C-7''38 - 40
Pantetheine C-8''44 - 46
Pantetheine C-9''76 - 78
Pantetheine C-10''20 - 24
Pantetheine C-10'''20 - 24
Ribose C-1'88 - 90
Ribose C-2'76 - 78
Ribose C-3'74 - 76
Ribose C-4'86 - 88
Ribose C-5'68 - 70
Adenine C-2155 - 157
Adenine C-4148 - 150
Adenine C-5118 - 120
Adenine C-6152 - 154
Adenine C-8142 - 144

Experimental Protocols

NMR Spectroscopy for Structural Verification

A comprehensive NMR analysis is the gold standard for the structural elucidation of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of synthesized this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Add a known amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O, for chemical shift referencing (δ = 0.00 ppm).

  • To minimize degradation, it is advisable to degas the solvent and keep the sample at a low temperature before analysis.[10]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended to achieve optimal signal dispersion and resolution.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is crucial for assigning the protons within the acyl chain and the pantetheine arm of CoA.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbons (C-1 and C-3) and confirming the connectivity between the acyl chain and the CoA moiety.

Alternative Analytical Techniques

While NMR provides the most detailed structural information, other techniques can offer complementary data for verification.

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their polarity, and the retention time is a characteristic property. Co-elution with a certified reference standard (if available) provides strong evidence of identity.

  • Methodology:

    • Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

    • Detection: UV detection at 260 nm is effective due to the adenine chromophore in the CoA molecule.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Principle: This technique couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry, providing information about the molecular weight and fragmentation pattern of the analyte.

  • Methodology:

    • Ionization: Electrospray ionization (ESI) is typically used for acyl-CoA compounds.

    • Mass Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide an accurate mass measurement, which can be used to confirm the elemental composition.

    • Tandem MS (MS/MS): Fragmentation of the parent ion produces a characteristic pattern of daughter ions, which can be used to confirm the structure of the acyl group and its linkage to the CoA moiety.

Comparative Analysis

Table 3: Comparison of Analytical Techniques for Structural Verification

FeatureNMR SpectroscopyHPLC-UVLC-MS/MS
Information Provided Detailed atomic-level structural information, including connectivity and stereochemistry.Retention time, purity assessment.Molecular weight, elemental composition, fragmentation pattern.
Confirmation Level Definitive structural elucidation.Tentative identification (requires reference standard).High confidence in identity and structure.
Sample Requirement Milligram quantities.Microgram to nanogram quantities.Nanogram to picogram quantities.
Throughput LowHighHigh
Instrumentation Cost HighModerateHigh
Primary Application De novo structure determination, conformational analysis.Purity analysis, quantification.Confirmation of identity, quantification, analysis of complex mixtures.

Workflow and Visualization

The logical workflow for the structural verification of synthesized this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Initial Check cluster_verification Structural Verification cluster_confirmation Final Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification Initial_Check Purity & Retention Time Check (HPLC-UV) Purification->Initial_Check NMR Comprehensive NMR Analysis (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Initial_Check->NMR LCMS LC-MS/MS Analysis (Accurate Mass & Fragmentation) Initial_Check->LCMS Data_Comparison Compare Experimental Data with Predicted/Reference Data NMR->Data_Comparison LCMS->Data_Comparison Confirmation Structure Verified Data_Comparison->Confirmation

Caption: Workflow for the synthesis and structural verification of this compound.

References

A Comparative Guide to 3-Oxo-4-methyl-pentanoyl-CoA Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways involving 3-Oxo-4-methyl-pentanoyl-CoA across mammals, bacteria, and yeast. This intermediate is a key player in the catabolism of the essential amino acid leucine (B10760876), and understanding its metabolic fate is crucial for various fields, from metabolic research to drug development. This document summarizes key differences in the enzymatic reactions, presents available quantitative data, outlines detailed experimental protocols, and provides visual representations of the metabolic pathways.

Introduction to this compound Metabolism

This compound is a transient metabolic intermediate formed during the degradation of L-leucine, one of the three branched-chain amino acids (BCAAs). The catabolism of BCAAs is a vital process for energy production and the synthesis of other metabolites. While the initial steps of leucine degradation are broadly conserved, the subsequent metabolism of this compound exhibits notable differences across various species. These differences primarily lie in the enzymes responsible for its cleavage and the subsequent metabolic pathways that utilize the resulting products.

In mammals, this pathway is crucial for ketogenesis, particularly during periods of fasting or in ketogenic diets. In bacteria, it serves as a source of carbon and energy, enabling growth on leucine as a sole carbon source. In yeast, the pathway is linked to the production of fusel alcohols, which are important in the flavor profiles of fermented beverages.

Comparative Analysis of Metabolic Pathways

The central step in the metabolism of this compound is its cleavage into smaller, more readily usable molecules. This is primarily accomplished by two key enzymes: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase and various isoforms of 3-oxoacyl-CoA thiolase.

Mammalian Metabolism

In mammals, the metabolism of this compound is an integral part of the ketogenic pathway, predominantly occurring in the mitochondria of liver cells. The pathway is as follows:

  • Formation: this compound is formed from the dehydrogenation of 3-hydroxy-4-methyl-pentanoyl-CoA.

  • Cleavage: The key enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase , catalyzes the cleavage of 3-hydroxy-3-methylglutaryl-CoA (which is formed from this compound via an intermediate step) into acetyl-CoA and acetoacetate (B1235776) .[1][2] Acetoacetate is a ketone body that can be used as an energy source by extrahepatic tissues.

Bacterial Metabolism

Bacteria, such as Pseudomonas putida and Bacillus subtilis, exhibit a similar yet distinct pathway for leucine degradation.[3][4][5][6][7][8] The primary goal in these organisms is to generate intermediates for the central carbon metabolism, such as the tricarboxylic acid (TCA) cycle.

  • Inducible Pathway: The enzymes for leucine catabolism in bacteria like Pseudomonas putida are often inducible, with their expression being upregulated in the presence of leucine.[3][4]

  • Enzymatic Cleavage: While some bacteria possess HMG-CoA lyase, various 3-oxoacyl-CoA thiolases also play a crucial role. These thiolases can directly cleave this compound into isovaleryl-CoA and acetyl-CoA . Isovaleryl-CoA can be further metabolized to propionyl-CoA and acetyl-CoA, which then enter the TCA cycle.

Yeast Metabolism

In yeasts like Saccharomyces cerevisiae, the catabolism of leucine is linked to the Ehrlich pathway, which is responsible for the production of higher alcohols, also known as fusel alcohols.

  • Ehrlich Pathway: Leucine is first transaminated to α-ketoisocaproate. This can then be decarboxylated and reduced to form isoamyl alcohol, a significant flavor compound in fermented beverages.

  • Mitochondrial Degradation: Alternatively, α-ketoisocaproate can be oxidatively decarboxylated to isovaleryl-CoA, which then enters a mitochondrial degradation pathway similar to that in mammals, ultimately yielding acetyl-CoA. The specific thiolases involved in yeast may have different substrate specificities compared to their mammalian and bacterial counterparts.

Quantitative Data Comparison

Direct comparative kinetic data for the enzymes acting on this compound across different species is limited. The following tables summarize available data for the key enzymes, HMG-CoA lyase and 3-oxoacyl-CoA thiolase, with related substrates.

Table 1: Kinetic Parameters of 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase

SpeciesSubstrateKm (µM)Vmax (U/mg)Optimal pHReference
Human (recombinant)HMG-CoA261369.25[9]
Pseudomonas putidaHMG-CoA---[3]
Bacillus subtilisHMG-CoA---[10]

Table 2: Substrate Specificity of 3-Oxoacyl-CoA Thiolases

Species/EnzymeSubstrateRelative Activity (%)Reference
Rat Liver (Mitochondrial)Acetoacetyl-CoA100[11]
Rat Liver (Mitochondrial)3-Oxohexanoyl-CoA135[11]
Rat Liver (Mitochondrial)3-Oxooctanoyl-CoA150[11]
Human (Mitochondrial T2)Acetoacetyl-CoA100[12]
Human (Mitochondrial T2)2-Methylacetoacetyl-CoA~100[12]

Note: This table highlights the broad substrate specificity of some thiolases, which can act on various 3-oxoacyl-CoA esters, including those with branched chains.

Mandatory Visualizations

Metabolic Pathway Diagrams

Mammalian_Metabolism cluster_leucine Leucine Catabolism cluster_ketogenesis Ketogenesis Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl-CoA->3-Methylcrotonyl-CoA IVD 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA 3-Methylcrotonyl-CoA->3-Methylglutaconyl-CoA MCC HMG-CoA HMG-CoA 3-Methylglutaconyl-CoA->HMG-CoA MGH Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMG-CoA lyase Acetyl-CoA Acetyl-CoA HMG-CoA->Acetyl-CoA HMG-CoA lyase Energy (Extrahepatic tissues) Energy (Extrahepatic tissues) Acetoacetate->Energy (Extrahepatic tissues) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Fig 1. Leucine catabolism and ketogenesis in mammals.

Bacterial_Metabolism cluster_leucine Leucine Catabolism cluster_cleavage Cleavage cluster_tca Central Metabolism Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH 3-Oxo-4-methyl-\npentanoyl-CoA 3-Oxo-4-methyl- pentanoyl-CoA Isovaleryl-CoA->3-Oxo-4-methyl-\npentanoyl-CoA Multiple steps Propionyl-CoA Propionyl-CoA Isovaleryl-CoA->Propionyl-CoA 3-Oxo-4-methyl-\npentanoyl-CoA->Isovaleryl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxo-4-methyl-\npentanoyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Succinyl-CoA->TCA Cycle

Fig 2. Leucine degradation pathway in bacteria.

Yeast_Metabolism cluster_ehrlich Ehrlich Pathway cluster_mitochondria Mitochondrial Degradation Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isoamylaldehyde Isoamylaldehyde alpha-Ketoisocaproate->Isoamylaldehyde KDC Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH Isoamyl alcohol Isoamyl alcohol Isoamylaldehyde->Isoamyl alcohol ADH Acetyl-CoA Acetyl-CoA Isovaleryl-CoA->Acetyl-CoA Multiple steps TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Fig 3. Leucine metabolism in yeast.
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_enzyme_assay Enzyme Activity Assay cluster_metabolite_analysis Metabolite Quantification Tissue_Homogenization Tissue Homogenization or Cell Lysis Protein_Extraction Protein Extraction & Quantification (Bradford/BCA) Tissue_Homogenization->Protein_Extraction Metabolite_Extraction Metabolite Extraction (e.g., with Acetonitrile) Tissue_Homogenization->Metabolite_Extraction Assay_Setup Assay Setup: Buffer, Substrate, Cofactors Protein_Extraction->Assay_Setup LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Reaction_Initiation Initiate with Enzyme Extract Assay_Setup->Reaction_Initiation Spectrophotometry Spectrophotometric Measurement (e.g., 340 nm for NADH) Reaction_Initiation->Spectrophotometry Data_Analysis Calculate Specific Activity (U/mg protein) Spectrophotometry->Data_Analysis Standard_Curve Quantification using Standard Curve LC_MS->Standard_Curve Metabolite_Concentration Determine Metabolite Concentration (nmol/g tissue) Standard_Curve->Metabolite_Concentration

Fig 4. General experimental workflow.

Experimental Protocols

Assay for 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Activity

This protocol is adapted from methods used for assaying HMG-CoA lyase and can be used to measure the cleavage of HMG-CoA, the precursor to this compound in the leucine degradation pathway.

Principle: The activity of HMG-CoA lyase is determined by measuring the rate of acetoacetate formation. Acetoacetate can be quantified by its reaction with NADH in the presence of 3-hydroxybutyrate (B1226725) dehydrogenase, leading to a decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 2 mM DTT.

  • Substrate: 1 mM HMG-CoA in water.

  • Coupling Enzyme: 3-Hydroxybutyrate dehydrogenase (from Rhodopseudomonas sphaeroides), 10 units/mL.

  • Cofactor: 10 mM NADH in assay buffer.

  • Enzyme Sample: Purified HMG-CoA lyase or cell/tissue extract containing the enzyme.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL Assay Buffer

    • 100 µL NADH solution

    • 50 µL 3-Hydroxybutyrate dehydrogenase

    • Sufficient water to bring the final volume to 1 mL.

  • Add the enzyme sample (e.g., 10-50 µL of cell extract) to the cuvette and mix gently.

  • Incubate for 5 minutes at 30°C to allow for the reduction of any endogenous acetoacetate.

  • Initiate the reaction by adding 50 µL of the HMG-CoA substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. The specific activity is expressed as units per milligram of protein (1 unit = 1 µmol of NADH oxidized per minute).

Assay for 3-Oxoacyl-CoA Thiolase Activity

This protocol is a general method for assaying thiolase activity and can be adapted for this compound.

Principle: The thiolytic cleavage of a 3-oxoacyl-CoA by thiolase in the presence of Coenzyme A (CoA) releases acetyl-CoA. The rate of CoA consumption can be monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a colored product with a maximum absorbance at 412 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂.

  • Substrate: 1 mM this compound in water.

  • Coenzyme A (CoA): 10 mM CoA in water.

  • DTNB Solution: 2 mM DTNB in assay buffer.

  • Enzyme Sample: Purified thiolase or cell/tissue extract.

Procedure:

  • In a 96-well microplate, add the following to each well:

    • 150 µL Assay Buffer

    • 20 µL DTNB Solution

    • 10 µL CoA solution

    • 10 µL Enzyme Sample

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the this compound substrate solution.

  • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes in a microplate reader.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the DTNB-CoA adduct (13.6 mM⁻¹cm⁻¹).

Measurement of Acyl-CoA Esters by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of various acyl-CoA species, including this compound, from biological samples.

Protocol Outline:

  • Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing tissues or cell pellets in liquid nitrogen.

  • Extraction: Homogenize the frozen sample in a cold extraction solvent (e.g., 75% acetonitrile (B52724), 25% methanol, 0.2 N formic acid).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoA esters.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a reverse-phase C18 liquid chromatography column.

    • Separate the acyl-CoA species using a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

    • Detect and quantify the eluting acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for each acyl-CoA of interest must be determined.

  • Quantification: Generate a standard curve using known concentrations of authentic this compound to quantify its concentration in the biological samples.

Conclusion

The metabolism of this compound, a key intermediate in leucine degradation, displays significant variations across mammals, bacteria, and yeast. In mammals, it is a crucial step in ketogenesis, while in bacteria, it serves as a means to assimilate carbon and energy. In yeast, it is linked to the production of flavor compounds. These differences are primarily dictated by the presence and specificity of key enzymes such as HMG-CoA lyase and various thiolases. While a complete quantitative comparison of enzyme kinetics is an area for future research, the available data and established experimental protocols provide a solid foundation for further investigation into this important metabolic pathway. Understanding these species-specific differences is essential for applications ranging from the study of metabolic diseases to the optimization of industrial fermentation processes.

References

Safety Operating Guide

Navigating the Disposal of 3-Oxo-4-methyl-pentanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of 3-Oxo-4-methyl-pentanoyl-CoA is paramount for ensuring a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to address operational questions regarding the handling and disposal of this and similar acyl-CoA compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Acyl-CoA compounds are integral to various metabolic pathways and, while not classified as acutely hazardous, should be handled with care.[6][7]

Recommended PPE:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols.[8]

Step-by-Step Disposal Protocol

The disposal of this compound should follow the hazardous waste disposal program of your institution.[2][4] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2][3]

  • Waste Identification and Segregation:

    • Classify this compound as a chemical waste.

    • Do not mix with non-hazardous waste.[2] To the extent possible, avoid mixing with other chemical waste streams to prevent unintended reactions.[2] In particular, keep it separate from incompatible chemicals such as strong oxidizing agents.

  • Container Selection and Labeling:

    • Use a chemically compatible container, preferably the original container if available and in good condition.[3] If the original container is not usable, select a new, leak-proof container with a secure closure.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Record the accumulation start date on the label.[3]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

    • Ensure the storage area is well-ventilated.[1]

    • Keep the waste container closed at all times, except when adding waste.[2]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory at one time.[4][5]

  • Request for Pickup:

    • Once the container is nearly full (approximately 75%) or has reached the accumulation time limit set by your institution (often around six months), submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[3][4]

Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.[2]

  • For small spills: Absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all cleanup materials as hazardous waste.[2]

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative limits and timelines for hazardous waste management in a laboratory setting.

ParameterGuidelineRegulatory Context
Maximum Hazardous Waste Accumulation 55 gallonsEPA / RCRA
Maximum Acutely Hazardous Waste Accumulation 1 quart (liquid) or 1 kg (solid)EPA / RCRA
Maximum Storage Time in SAA Typically up to 6-12 monthsInstitutional Policy & EPA Regulations

This data is based on general U.S. regulations; specific institutional and local regulations may vary.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of laboratory chemical waste like this compound.

G Figure 1. Decision-Making Workflow for Chemical Waste Disposal A Waste Generated: This compound B Is it hazardous waste? A->B C Consult SDS or EHS Department B->C Uncertain D Segregate as Chemical Waste B->D Yes K Non-Hazardous Waste Disposal (Follow Institutional Policy) B->K No C->D E Select Chemically Compatible Container D->E F Label Container: 'Hazardous Waste' + Chemical Name + Accumulation Date E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Is container full or accumulation limit reached? G->H I Request Waste Pickup from EHS H->I Yes J Continue Accumulation in SAA H->J No J->H

Figure 1. Decision-Making Workflow for Chemical Waste Disposal

References

Comprehensive Safety and Handling Protocol for 3-Oxo-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the handling and disposal of 3-Oxo-4-methyl-pentanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a substance with unknown hazards. The following procedures are based on the precautionary principle to ensure the highest level of safety.

Hazard Identification and Risk Assessment

As a novel biochemical, this compound lacks specific toxicological data. Therefore, it is prudent to assume it may be hazardous. Potential risks could include skin and eye irritation, respiratory tract irritation, and unknown systemic effects upon exposure. A thorough risk assessment should be conducted before any handling.[1][2]

Hierarchy of Controls for Managing Unknown Chemical Hazards

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for managing unknown chemical hazards.

Personal Protective Equipment (PPE)

The minimum PPE required for handling this compound is outlined below. It is crucial to select PPE based on the specific procedures and potential for exposure.[3][4][5][6]

Activity Required Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers, transportation within the lab)- Standard laboratory coat- Safety glasses with side shields- Nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing solutions, conducting reactions)- Chemical-resistant lab coat- Chemical splash goggles- Double-gloving with nitrile gloves- Work within a certified chemical fume hood
High-Hazard Activities (e.g., potential for aerosol generation, heating, large-scale work)- Flame-resistant lab coat over a standard lab coat[7]- Face shield worn over chemical splash goggles[3][4]- Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves- Respiratory protection (e.g., a properly fitted N95 respirator or higher, as determined by a risk assessment)[4][7]
Emergency Situations (e.g., spills)- Full chemical-resistant suit- Self-contained breathing apparatus (SCBA)

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize the risk of exposure.

3.1. Preparation and Planning

  • Review Safety Procedures: Before beginning any work, thoroughly read and understand this protocol and any other relevant safety documentation.

  • Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[7]

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before starting the experiment to minimize movement in and out of the designated area.

  • Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

3.2. Handling the Compound

  • Don PPE: Put on the appropriate PPE as specified in the table above before entering the designated work area.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a tared, sealed container to minimize the risk of inhalation or contamination.

  • Solution Preparation: When preparing solutions, add the solid -Oxo-4-methyl-pentanoyl-CoA to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

  • Conducting Reactions: All reactions involving this compound must be performed in a chemical fume hood. Use appropriate glassware and ensure all connections are secure.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

3.3. Personal Decontamination

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair using the same technique. Dispose of gloves in the designated chemical waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

  • Lab Coat Removal: Remove the lab coat before exiting the laboratory.

Disposal Plan

Proper disposal of all waste generated is critical to prevent environmental contamination and ensure safety.

4.1. Waste Segregation

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as any solvents used for cleaning, should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

4.2. Waste Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

4.3. Final Disposal

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

5.1. Spills

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform your supervisor and the institutional EHS office.

  • Isolate: Prevent entry into the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit.

5.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Safe Handling Workflow for this compound

cluster_workflow Safe Handling Workflow Prep Preparation & Planning PPE Don Appropriate PPE Prep->PPE Handling Handling in Fume Hood PPE->Handling Decon Decontamination Handling->Decon Waste Waste Disposal Decon->Waste Removal PPE Removal & Hand Washing Waste->Removal

Caption: Step-by-step workflow for the safe handling of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。